Ethyl 4-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWSCBWNPZDYRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052666 | |
| Record name | Ethyl 4-nitrobenzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-77-4 | |
| Record name | Ethyl 4-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl p-nitrobenzoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-nitrobenzoate | |
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| Record name | Benzoic acid, 4-nitro-, ethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4-nitrobenzoate | |
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| Record name | Ethyl 4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.533 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL P-NITROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OCH6Y8NAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl 4-nitrobenzoate CAS number and properties
An In-depth Technical Guide to Ethyl 4-nitrobenzoate (B1230335)
Introduction
Ethyl 4-nitrobenzoate, also known as ethyl p-nitrobenzoate, is an organic compound that serves as a crucial intermediate in various chemical syntheses. With the CAS number 99-77-4, this ester of 4-nitrobenzoic acid and ethanol (B145695) is a pale yellow crystalline solid at room temperature.[1] Its molecular structure, featuring an aromatic ring with both an ester and a nitro group, makes it a versatile precursor in the pharmaceutical, dye, and pesticide industries.[2][3]
In the realm of drug development, this compound is particularly significant as a semi-product in the synthesis of widely used local anesthetics such as procaine (B135) (novocaine) and benzocaine.[4][5][6] It also functions as a reference standard for calibrating analytical instruments like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and applications for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | References |
| CAS Number | 99-77-4 | [2][7][8][9] |
| Molecular Formula | C₉H₉NO₄ | [1][2][7][10] |
| Molecular Weight | 195.17 g/mol | [2][3][9][11] |
| Appearance | White to light yellow crystalline solid/powder | [1][3][10] |
| Melting Point | 55-59 °C | [9][10][12] |
| Boiling Point | 186.3 °C | [10] |
| Density | ~1.25 g/cm³ | [1][4] |
| Solubility | Soluble in ethanol, ether, chloroform; Sparingly soluble in water | [1][3][10] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound. The following table outlines key spectral features.
| Spectroscopic Technique | Key Features | References |
| Infrared (IR) Spectroscopy | Strong absorption peak around 1712 cm⁻¹ corresponding to the C=O ester group. | [5][13] |
| ¹H NMR Spectroscopy | Spectra available in various databases for structural confirmation. | [5][7][14] |
| ¹³C NMR Spectroscopy | Spectra available for detailed structural analysis. | [5][7] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for molecular weight and fragmentation pattern analysis. | [7][11] |
Experimental Protocols: Synthesis
The most common method for synthesizing this compound is the Fischer esterification of 4-nitrobenzoic acid with ethanol. Various catalysts can be employed to improve reaction efficiency and yield.
Protocol 1: Synthesis via Fischer Esterification with Hexafluoropropanesulfonic Acid Hydrate Catalyst
This protocol describes a high-yield synthesis using a modern catalyst.[15]
-
Apparatus Setup : A 2-liter four-necked flask is equipped with a stirrer, condenser, thermometer, and dropping funnel.
-
Reactant Charging : Charge the flask with 700 g of toluene, 235 g of ethanol (5.2 mol), 350 g of 4-nitrobenzoic acid, and 10 g of hexafluoropropanesulfonic acid hydrate.
-
Reaction : The mixture is heated and refluxed. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or HPLC.
-
Work-up : After the reaction is complete, the mixture is cooled. The product is isolated through filtration and washed.
-
Purification and Drying : The crude product is purified, typically by recrystallization from ethanol, to yield pure this compound. The final product is dried to remove residual solvent.
-
Yield : This method reports a yield of 94.4% with a purity of 99.2% by HPLC.[15]
Protocol 2: Synthesis using Ultradispersed Natural Zeolite Catalysts and Microwave Irradiation
This protocol presents an environmentally friendly approach using heterogeneous catalysts and alternative energy sources.[5][6]
-
Reactant and Catalyst Preparation : In a reaction vessel, mix 0.5 g of 4-nitrobenzoic acid with ethanol (molar ratio of acid to ethanol is 1:35). Add 0.1 g of an ultradispersed hydrogen form of a natural zeolite (e.g., H-MOR or H-HEU-M) as the catalyst.[5]
-
Reaction Conditions : The reaction is carried out in an argon atmosphere. The mixture is irradiated with microwaves (e.g., 2450 MHz, 300 W) or ultrasound (e.g., 37 kHz, 330 W) for 2 hours.[5][6] The reaction temperature is maintained at the boiling point of the mixture (~80°C).[5]
-
Product Isolation : After the reaction period, the solution is filtered to separate the solid catalyst. The catalyst is washed with hot ethanol to recover any adsorbed product.
-
Purification : The combined filtrate is added to a 15% sodium carbonate solution until a slightly alkaline pH (7.5-8) is achieved to neutralize any unreacted acid. The product, this compound, can then be extracted or crystallized.
-
Characterization : The final product is identified and its purity confirmed using GC/MS, FTIR, and NMR spectroscopy.[5]
Caption: General workflow for the synthesis of this compound via esterification.
Applications in Drug Development
This compound is a key building block in the synthesis of several pharmaceutical compounds, most notably local anesthetics. The nitro group can be readily reduced to an amine group, which is a common functional group in many biologically active molecules.
Precursor to Local Anesthetics
The primary application of this compound in drug development is its role as an intermediate in the production of aminobenzoate-based local anesthetics.[4]
-
Benzocaine (Ethyl 4-aminobenzoate) : The synthesis involves the reduction of the nitro group of this compound to an amino group. A common laboratory method uses indium powder and ammonium (B1175870) chloride in aqueous ethanol.[16]
-
Procaine (Novocaine) : The synthesis of procaine also starts from this compound. The process involves the reduction of the nitro group, followed by transesterification with 2-(diethylamino)ethanol.
Caption: Pathway from this compound to local anesthetics Benzocaine and Procaine.
Biological Activity and Safety
While primarily used as a synthetic intermediate, there is a mention of this compound being used clinically for treating gastric ulcers.[2] However, it is also noted that it can be toxic if taken in large doses or over a long period.[2] Detailed information on specific signaling pathways associated with its therapeutic or toxic effects is not extensively available in the public domain.
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[7]
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Skin Irritation : Causes skin irritation.[7]
-
Eye Irritation : Causes serious eye irritation.[7]
Standard laboratory personal protective equipment (PPE), including eye shields, gloves, and appropriate respiratory protection (e.g., N95 dust mask), should be used when handling this compound.[9][12]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 99-77-4 | FE37379 | Biosynth [biosynth.com]
- 3. This compound EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Page loading... [guidechem.com]
- 5. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 6. scirp.org [scirp.org]
- 7. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. Benzoic acid, 4-nitro-, ethyl ester [webbook.nist.gov]
- 12. This compound ≥98.0% (GC) | 99-77-4 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Solubility of Ethyl 4-Nitrobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of ethyl 4-nitrobenzoate (B1230335), a key intermediate in organic synthesis. While extensive quantitative solubility data across a broad range of organic solvents and temperatures is not widely published, this document synthesizes available qualitative information, outlines a robust experimental protocol for quantitative determination, and discusses the theoretical underpinnings of its solubility characteristics.
Overview of Ethyl 4-Nitrobenzoate Solubility
This compound (CAS No. 99-77-4) is a pale yellow crystalline solid.[1][2] Its molecular structure, featuring a polar nitro group and an ester functional group, alongside a nonpolar benzene (B151609) ring, results in moderate solubility in many common organic solvents.[1] It is generally described as soluble in alcohols and ethers, slightly soluble in chloroform (B151607) and ethyl acetate, and insoluble in water.[3] The solubility is known to increase with temperature, a common characteristic for the dissolution of solid organic compounds.[1]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Reference(s) |
| Ethanol | Soluble | [2][3] |
| Ether | Soluble | [2][3] |
| Acetone | Soluble | [2] |
| Chloroform | Soluble / Slightly Soluble | [1][3] |
| Ethyl Acetate | Slightly Soluble | [3][4] |
| Water | Insoluble | [2][3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the static gravimetric method is a reliable and commonly employed technique.[5][6] This method involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.
Methodology: Isothermal Gravimetric Analysis
2.1. Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath with temperature control (±0.1 K)
-
Analytical balance (readability ±0.0001 g)
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Drying oven
-
Glassware (vials, beakers, pipettes)
2.2. Procedure:
-
Temperature Control: Set the thermostatic water bath to the desired experimental temperature and allow the jacketed glass vessel to equilibrate.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known mass of the selected organic solvent in the jacketed glass vessel.
-
Equilibration: Stir the mixture vigorously using the magnetic stirrer for a sufficient time (typically several hours) to ensure that solid-liquid equilibrium is reached. The presence of undissolved solid at the bottom of the vessel confirms saturation.
-
Sample Withdrawal: Stop the stirring and allow the undissolved solid to settle for at least 1 hour. Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated syringe fitted with a filter to avoid any solid particles.
-
Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed glass vial. Record the total weight of the vial and the solution.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. Dry to a constant weight.
-
Calculation: The mole fraction solubility (x₁) can be calculated using the following equation:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the dissolved this compound (solute).
-
M₁ is the molar mass of this compound (195.17 g/mol ).[7]
-
m₂ is the mass of the solvent.
-
M₂ is the molar mass of the solvent.
-
-
Data Collection: Repeat this procedure at different temperatures to obtain a temperature-dependent solubility profile.
2.3. Experimental Workflow Diagram:
Caption: Workflow for the gravimetric determination of solubility.
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of solute-solvent interactions, which are influenced by several key factors.
-
Solvent Polarity: The principle of "like dissolves like" is central. This compound has both polar (nitro and ester groups) and nonpolar (benzene ring) regions. It dissolves best in solvents of intermediate polarity that can interact favorably with both parts of the molecule. Highly polar solvents like water are poor solvents due to the hydrophobic benzene ring, while very nonpolar solvents may not interact strongly enough with the polar functional groups.
-
Temperature: The dissolution of most solid compounds, including this compound, is an endothermic process. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[1]
-
Molecular Structure (Solute-Solvent Interactions):
-
Hydrogen Bonding: Solvents capable of acting as hydrogen bond acceptors can interact with the hydrogen atoms on the benzene ring, while protic solvents (like alcohols) can potentially interact with the oxygen atoms of the nitro and ester groups.
-
Dipole-Dipole Interactions: The polar nitro and ester groups contribute to a significant dipole moment, allowing for favorable interactions with other polar solvent molecules.
-
van der Waals Forces: The aromatic ring provides a large surface area for London dispersion forces, which are the primary interactions with nonpolar solvents.
-
Caption: Key factors influencing the solubility of this compound.
Thermodynamic Modeling of Solubility
Once experimental solubility data is obtained, it can be correlated using various thermodynamic models. These models are essential for interpolating and extrapolating solubility at different temperatures and for understanding the thermodynamic properties of the dissolution process.
The solid-liquid equilibrium can be described by the fundamental equation:
ln(x₁γ₁) = [ΔHfus / R] * [(1/Tm) - (1/T)] - [ΔCp / R] * [ln(Tm/T) - (Tm/T) + 1]
Where:
-
x₁ is the mole fraction solubility of the solute.
-
γ₁ is the activity coefficient of the solute in the solution.
-
ΔHfus is the molar enthalpy of fusion of the solute.
-
Tm is the melting point of the solute.
-
T is the absolute temperature of the solution.
-
R is the universal gas constant.
-
ΔCp is the difference in molar heat capacity between the solid and liquid forms of the solute.
For practical applications, especially when thermophysical data like ΔHfus and ΔCp are unavailable, semi-empirical models are widely used to correlate experimental data. Common models include:
-
The Modified Apelblat Equation: An empirical model that relates mole fraction solubility to temperature.
-
The λh (Buchowski) Equation: A two-parameter model that is particularly useful for systems where the solute and solvent have different molecular sizes.
-
The Wilson Model and NRTL (Non-Random Two-Liquid) Model: These are activity coefficient models that can describe the non-ideal behavior of the liquid phase, providing a more rigorous thermodynamic description.[8][9][10]
The selection of an appropriate model depends on the specific solute-solvent system and the desired accuracy of the correlation.[8] These models are invaluable tools for process design, optimization, and scale-up in pharmaceutical and chemical industries.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 99-77-4 CAS MSDS (Ethyl p-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Thermodynamic Modeling for Solid-Liquid Equilibrium and Solid-Supercritical Fluid Equilibrium | AIChE [aiche.org]
- 10. mdpi.com [mdpi.com]
Ethyl 4-Nitrobenzoate: A Comprehensive Technical Guide on its Physicochemical Properties
This technical guide provides an in-depth overview of the melting and boiling points of ethyl 4-nitrobenzoate (B1230335), targeted towards researchers, scientists, and professionals in drug development. This document outlines the physical characteristics, experimental protocols for their determination, and relevant chemical and biological pathways associated with this compound.
Physicochemical Data of Ethyl 4-Nitrobenzoate
This compound is a pale yellow crystalline solid.[1] Its key physical properties, the melting and boiling points, are summarized below. The data presented reflects a range of values reported in the literature, which is common for chemical compounds and can be attributed to variations in experimental conditions and sample purity.
| Physical Property | Value | Source(s) |
| Melting Point | 53.0 - 59.0 °C | [2][3][4][5][6] |
| 57 °C | [2][7][8] | |
| 69 - 72 °C | [1] | |
| Boiling Point | 182 °C | [2][7][8] |
| 186.3 °C | [2] | |
| 245 - 246 °C | [6] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting and boiling points of a crystalline organic solid such as this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[9] It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.[10] Impurities tend to lower and broaden the melting point range.[10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]
-
Capillary tubes (sealed at one end)[9]
-
Thermometer[9]
-
Mortar and pestle (if the sample is not a fine powder)[8]
-
Heating bath (e.g., mineral oil) for Thiele tube method[9]
Procedure (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube.[1] The tube is then tapped gently to pack the solid into the sealed end, forming a column of 1-2 mm in height.[1][8]
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer immersed in a heating bath (Thiele tube).[9][10]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[9] The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.[10]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[10]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]
Apparatus:
-
Small test tube or fusion tube[3]
-
Capillary tube (sealed at one end)[3]
-
Thermometer[3]
-
Heating bath (e.g., mineral oil in a Thiele tube or a beaker on a hot plate)[3][4]
-
Rubber band or thread to attach the tube to the thermometer[3]
Procedure (Micro Boiling Point Method):
-
Sample Preparation: A small amount (a few milliliters) of the liquid sample (melted this compound) is placed in a small test tube.[5]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.[6]
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.[3]
-
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[6]
-
Observation and Recording: When a rapid and continuous stream of bubbles emerges from the capillary tube, the heating is discontinued.[6] The liquid will begin to cool and contract. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][6]
Synthesis and Biological Relevance
The following diagrams illustrate a typical synthesis workflow for this compound and a general biological pathway relevant to nitroaromatic compounds.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. phillysim.org [phillysim.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. chymist.com [chymist.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomosul.edu.iq [uomosul.edu.iq]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1-dimensional proton Nuclear Magnetic Resonance (1H NMR) spectrum of ethyl 4-nitrobenzoate (B1230335). The document details the chemical shifts, splitting patterns, and coupling constants, offering a thorough interpretation of the spectral data. A detailed experimental protocol for acquiring the spectrum is also presented.
Spectral Data Summary
The 1H NMR spectrum of ethyl 4-nitrobenzoate is characterized by distinct signals corresponding to the aromatic and ethyl protons. The electron-withdrawing nature of the nitro group and the ester functionality significantly influences the chemical shifts of the protons. The quantitative data is summarized in the table below.
| Protons (Label) | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Aromatic (H-a) | ~8.28 | Doublet | 2H | ~8.8 |
| Aromatic (H-b) | ~8.19 | Doublet | 2H | ~8.8 |
| Methylene (B1212753) (-CH2-) | ~4.44 | Quartet | 2H | ~7.1 |
| Methyl (-CH3) | ~1.43 | Triplet | 3H | ~7.1 |
Note: Chemical shifts can vary slightly depending on the solvent and the concentration.
Detailed Spectral Interpretation
The 1H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl3), exhibits three distinct sets of signals.
The aromatic region displays two doublets around 8.28 ppm and 8.19 ppm.[1] These signals correspond to the four protons on the benzene (B151609) ring. The protons ortho to the strongly electron-withdrawing nitro group (H-a) are deshielded and appear further downfield, while the protons meta to the nitro group (H-b) are slightly more shielded and appear upfield. The observed doublet-of-doublets pattern arises from the coupling between adjacent aromatic protons.
The ethyl group gives rise to two signals. A quartet is observed at approximately 4.44 ppm, which is attributed to the methylene (-CH2-) protons of the ethyl ester.[1][2] This downfield shift is due to the deshielding effect of the adjacent oxygen atom. The multiplicity of a quartet indicates that these protons are coupled to three neighboring protons, specifically the methyl group.
The methyl (-CH3) protons of the ethyl group appear as a triplet at around 1.43 ppm.[1][2] This upfield chemical shift is characteristic of alkyl protons. The triplet splitting pattern confirms that these protons are coupled to the two adjacent methylene protons.
Experimental Protocol
The following is a typical experimental protocol for acquiring the 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR analysis of organic compounds.[2]
-
The CDCl3 often contains a small amount of tetramethylsilane (B1202638) (TMS) which serves as an internal standard for calibrating the chemical shift scale to 0 ppm. If not present, a small drop of TMS can be added.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectrum is typically acquired on a 300 MHz or 400 MHz NMR spectrometer.[2][3]
-
The instrument is tuned and locked onto the deuterium (B1214612) signal of the CDCl3 solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
A standard one-pulse sequence is used to acquire the 1H NMR spectrum.
-
Key acquisition parameters include:
-
Spectral width: ~16 ppm
-
Number of scans: 8-16 (to improve signal-to-noise ratio)
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated to a 90° flip angle
-
4. Data Processing:
-
The acquired free induction decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0 ppm.
-
Integration of the signals is performed to determine the relative number of protons corresponding to each peak.
-
Peak picking is done to identify the precise chemical shifts of the signals.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the structure of this compound and the different proton environments that give rise to the observed 1H NMR signals.
Caption: Structure of this compound and its corresponding 1H NMR signals.
References
13C NMR Spectral Analysis of Ethyl 4-Nitrobenzoate: A Technical Guide
This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 4-nitrobenzoate (B1230335), tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of chemical shifts, experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular structure and data acquisition workflow.
13C NMR Spectral Data
The 13C NMR spectrum of ethyl 4-nitrobenzoate exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbon atoms, with the aromatic carbons and the carbonyl carbon showing characteristic downfield shifts.
Table 1: 13C NMR Chemical Shifts for this compound
| Carbon Atom Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 164.78 |
| Quaternary Aromatic (C-NO2) | 151.5 |
| Quaternary Aromatic (C-COO) | 134.11 |
| Aromatic CH | 132.0 |
| Aromatic CH | 129.91 |
| Aromatic CH | 120.0 |
| Methylene (-O-CH2-) | 61.67 |
| Methyl (-CH3) | 14.10 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol outlines a standard procedure for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 10-50 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube.[1] Sonication may be used to aid dissolution.[1]
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool or cotton directly into the NMR tube to prevent contamination and ensure a homogeneous sample.[1]
Spectrometer Setup and Data Acquisition
-
Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift.
-
Tuning and Matching: The probe is tuned and matched to the 13C and 1H frequencies to ensure efficient transfer of radiofrequency power.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.
-
Number of Scans (NS): A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.[1] The signal-to-noise ratio increases with the square root of the number of scans.[1]
-
Relaxation Delay (D1): While quantitative 13C NMR often requires long relaxation delays, for routine characterization, shorter delays can be used to reduce the total experiment time.
-
-
Acquisition: Start the data acquisition.
Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted from a time-domain signal to a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have the correct absorptive lineshape.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is referenced to the solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Peak Picking and Integration: The peaks are identified, and their chemical shifts are determined. For quantitative analysis, the peak areas can be integrated, although standard 13C NMR spectra are generally not considered quantitative without specific experimental setups.[1]
Visualizations
The following diagrams illustrate the chemical structure of this compound and the general workflow for a 13C NMR experiment.
Caption: Chemical structure of this compound.
Caption: Workflow for 13C NMR data acquisition and processing.
References
FT-IR Analysis of Ethyl 4-Nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the functional groups present in ethyl 4-nitrobenzoate (B1230335) using Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the characteristic infrared absorption frequencies, presents a detailed experimental protocol for spectral acquisition, and illustrates key concepts through diagrams.
Core Concepts of FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of infrared radiation at different frequencies, an FT-IR spectrum is generated, which serves as a unique "molecular fingerprint." This technique is invaluable in chemical synthesis, quality control, and various research applications for confirming the identity and purity of a compound.
Functional Group Analysis of Ethyl 4-Nitrobenzoate
This compound (C₉H₉NO₄) is an organic compound containing several key functional groups that give rise to characteristic absorption bands in its FT-IR spectrum. The primary functional groups are an ester, a nitro group, and an aromatic ring.
The FT-IR spectrum of this compound is characterized by several strong absorption peaks. The most prominent of these is the carbonyl (C=O) stretching vibration of the ester group, which appears in the region of 1712-1725 cm⁻¹. One study identifies this peak specifically at 1712.26 cm⁻¹[1]. The conjugation of the carbonyl group with the aromatic ring can slightly shift this absorption to a lower wavenumber.
The nitro group (NO₂) exhibits two distinct stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1345 and 1385 cm⁻¹. The aromatic ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester group are expected in the 1100-1300 cm⁻¹ range.
Data Presentation: Characteristic FT-IR Absorption Bands for this compound
The following table summarizes the expected and observed FT-IR absorption bands for the key functional groups in this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | ~3100 |
| Alkyl (Ethyl) | C-H Stretch | 2850 - 2960 | ~2980 |
| Ester | C=O Stretch | 1715 - 1735 | 1712.26[1] |
| Nitro Group | Asymmetric N-O Stretch | 1500 - 1560 | ~1520 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | ~1600, ~1470 |
| Nitro Group | Symmetric N-O Stretch | 1345 - 1385 | ~1350 |
| Ester | C-O Stretch | 1100 - 1300 | ~1280, ~1110 |
Note: Observed values are approximate and can vary slightly based on the sample preparation and instrument.
Experimental Protocol: FT-IR Analysis of this compound
This section outlines a general procedure for obtaining an FT-IR spectrum of this compound, which is a solid at room temperature.
Objective: To acquire a high-quality FT-IR spectrum of solid this compound for functional group identification.
Materials and Equipment:
-
FT-IR Spectrometer (e.g., Nicolet™ iS50 FTIR Spectrometer)[1]
-
Attenuated Total Reflectance (ATR) accessory or KBr press
-
This compound sample
-
Spatula
-
Ethanol or other suitable solvent for cleaning
-
Lens paper
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the sample compartment is clean and free of any residues.
-
-
Background Spectrum Acquisition:
-
With the empty and clean ATR crystal (or an empty KBr pellet holder), close the sample compartment.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the instrument's optics.
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the powdered this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Acquisition:
-
Close the sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Label the significant peaks in the spectrum with their corresponding wavenumbers.
-
Compare the peak positions with known correlation tables to identify the functional groups present.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample residue from the ATR crystal using a soft brush or spatula.
-
Clean the crystal surface with a suitable solvent (e.g., ethanol) on a soft, non-abrasive wipe.
-
Allow the crystal to dry completely before the next measurement.
-
Mandatory Visualizations
The following diagrams illustrate the logical flow of the FT-IR analysis and the correlation between the molecular structure of this compound and its FT-IR spectrum.
Caption: Workflow for FT-IR Analysis of this compound.
References
Mass Spectrometry Fragmentation Pattern of Ethyl 4-Nitrobenzoate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 4-nitrobenzoate (B1230335). The information presented is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for compound identification and structural elucidation.
Core Fragmentation Pathways
Ethyl 4-nitrobenzoate (C₉H₉NO₄, molecular weight: 195.17 g/mol ) undergoes predictable fragmentation upon electron ionization.[1][2][3][4] The fragmentation is primarily dictated by the presence of the ethyl ester and the nitroaromatic functionalities. The molecular ion ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 195.
The primary fragmentation pathways include:
-
Loss of the Ethoxy Radical: A prominent fragmentation route involves the cleavage of the ester bond, leading to the loss of an ethoxy radical (•OC₂H₅), resulting in the formation of the stable 4-nitrobenzoyl cation at m/z 150. This is often a base peak or a very abundant ion in the spectrum of ethyl esters.[5]
-
Loss of an Ethylene (B1197577) Molecule: Through a McLafferty-type rearrangement, a neutral ethylene molecule (C₂H₄) can be eliminated from the molecular ion, leading to the formation of the 4-nitrobenzoic acid radical cation at m/z 167.
-
Nitro Group Fragmentation: The nitro group can undergo fragmentation in several ways. A characteristic loss of a nitro radical (•NO₂) from the molecular ion results in a fragment at m/z 149. Alternatively, the loss of a nitric oxide radical (•NO) can lead to a fragment at m/z 165.[6]
-
Secondary Fragmentation: The 4-nitrobenzoyl cation (m/z 150) can further fragment by losing the nitro group as either •NO₂ to yield the benzoyl cation at m/z 104, or as •NO to form a fragment at m/z 120. The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to produce the phenyl cation at m/z 77, which can then lose a hydrogen atom to form the benzyne (B1209423) cation at m/z 76.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, their corresponding m/z values, and their proposed structures.
| m/z | Proposed Fragment Ion | Formula |
| 195 | Molecular Ion | [C₉H₉NO₄]⁺• |
| 167 | [M - C₂H₄]⁺• | [C₇H₅NO₄]⁺• |
| 150 | [M - •OC₂H₅]⁺ | [C₇H₄NO₃]⁺ |
| 149 | [M - •NO₂]⁺ | [C₉H₉O₂]⁺ |
| 120 | [M - •OC₂H₅ - NO]⁺ | [C₇H₄O₂]⁺ |
| 104 | [M - •OC₂H₅ - NO₂]⁺ | [C₇H₄O]⁺ |
| 92 | [C₆H₄O]⁺• | [C₆H₄O]⁺• |
| 76 | [C₆H₄]⁺• | [C₆H₄]⁺• |
Experimental Protocols
The following provides a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[1][3][6][7]
1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary to avoid column and detector saturation.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[7]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent.
Visualization of Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways of this compound.
References
- 1. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Benzoic acid, 4-nitro-, ethyl ester [webbook.nist.gov]
- 4. Benzoic acid, 4-nitro-, ethyl ester [webbook.nist.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
Chemical reactivity of the nitro group in ethyl 4-nitrobenzoate
An In-depth Technical Guide to the Chemical Reactivity of the Nitro Group in Ethyl 4-Nitrobenzoate (B1230335)
Introduction
Ethyl 4-nitrobenzoate is a key intermediate in organic synthesis, valued for the versatile reactivity imparted by its constituent functional groups: an ethyl ester and a nitro group attached to an aromatic ring.[1] The nitro group, in particular, profoundly influences the molecule's chemical behavior. As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution.[2][3] However, the most synthetically valuable transformation of the nitro group in this context is its reduction to an amino group, a critical step in the synthesis of pharmaceuticals like Benzocaine (ethyl 4-aminobenzoate).[4][5] This guide provides a detailed exploration of the chemical reactivity of the nitro group in this compound, focusing on its reduction and its influence on aromatic substitution reactions.
Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is the most frequently employed reaction involving this functionality in this compound. This transformation is the cornerstone for the synthesis of Benzocaine, a widely used local anesthetic.[4][6] The conversion can be achieved through various methods, broadly categorized into catalytic hydrogenation and chemical reduction using metals in acidic media.
The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product.[7][8]
References
- 1. This compound EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]
- 5. scirp.org [scirp.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Influence of Aromatic Ring Substituents on the Electronic Properties of Ethyl 4-Nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic effects of substituents on the ethyl 4-nitrobenzoate (B1230335) ring. By examining the interplay of inductive and resonance effects, we can quantitatively predict and understand how modifications to the aromatic system influence the reactivity and spectroscopic properties of this important chemical scaffold. This understanding is crucial for applications in medicinal chemistry, materials science, and physical organic chemistry, where fine-tuning electronic properties is paramount for designing molecules with specific functions.
Quantitative Analysis of Substituent Effects: Hammett and Taft Parameters
The electronic influence of substituents on the reactivity of the ethyl 4-nitrobenzoate system can be quantified using linear free-energy relationships (LFERs), most notably the Hammett and Taft equations.[1][2][3] The Hammett equation, in particular, provides a framework for correlating the reaction rates and equilibrium constants of meta- and para-substituted benzene (B151609) derivatives.[4][5]
The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant of the substituted reaction.
-
k₀ is the rate constant of the unsubstituted reaction.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[5]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate.[5] The alkaline hydrolysis of ethyl benzoates, a well-studied reaction, has a ρ value of approximately +2.5, indicating that the transition state is stabilized by electron-withdrawing substituents.[6]
The Taft equation further dissects the substituent effects into polar (inductive and field) and steric components, which is particularly useful for analyzing reactions at aliphatic centers or those influenced by ortho-substituents.[3][7]
The following tables summarize the Hammett (σ) and Taft (σ*, Eₛ) constants for a range of common substituents.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
| -OH | +0.12 | -0.37 | Electron-Donating |
| -OCH₃ | +0.12 | -0.27 | Electron-Donating |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -F | +0.34 | +0.06 | Weak Electron-Withdrawing |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing |
| -Br | +0.39 | +0.23 | Electron-Withdrawing |
| -I | +0.35 | +0.18 | Electron-Withdrawing |
| -COOCH₃ | +0.37 | +0.45 | Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |
| -NO₂ | +0.71 | +0.78 | Very Strong Electron-Withdrawing |
Data compiled from various sources.[5][8]
Table 2: Taft Polar (σ*) and Steric (Eₛ) Substituent Constants
| Substituent | σ* | Eₛ |
| -H | +0.49 | +1.24 |
| -CH₃ | 0.00 | 0.00 |
| -C₂H₅ | -0.10 | -0.07 |
| -n-C₃H₇ | -0.12 | -0.36 |
| -i-C₃H₇ | -0.19 | -0.47 |
| -t-C₄H₉ | -0.30 | -1.54 |
| -CH₂Cl | +1.05 | -0.24 |
| -C₆H₅ | +0.60 | -0.38 |
Data compiled from various sources.[7][9]
Experimental Protocols
Synthesis of Substituted Ethyl 4-Nitrobenzoates
General Procedure for Fischer Esterification:
This protocol describes the synthesis of this compound and can be adapted for other substituted benzoic acids.[10][11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 4-nitrobenzoic acid (1.0 eq.) in absolute ethanol (B145695) (5-10 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate (B1210297) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by recrystallization or column chromatography.
Kinetic Measurement of Alkaline Hydrolysis
Procedure for Determining Reaction Rates:
The rate of alkaline hydrolysis of substituted ethyl 4-nitrobenzoates can be determined by monitoring the disappearance of the ester or the appearance of the corresponding carboxylate over time.[2][12]
-
Solution Preparation: Prepare standard solutions of the substituted this compound in a suitable solvent (e.g., 85% ethanol-water) and a standard solution of sodium hydroxide (B78521).
-
Reaction Initiation: In a thermostated reaction vessel, mix the ester solution with the sodium hydroxide solution to initiate the hydrolysis reaction.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding excess standard acid).
-
Analysis: Determine the concentration of the remaining ester or the formed carboxylate using a suitable analytical technique, such as titration or UV-Vis spectrophotometry. For nitro-substituted compounds, the formation of the nitrophenoxide ion can be conveniently monitored colorimetrically.[13][14]
-
Data Analysis: Plot the appropriate concentration versus time data to determine the rate constant (k) for the reaction.
Spectroscopic Correlation with Electronic Effects
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electronic environment of the this compound ring.
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the aromatic protons and carbons are sensitive to the electron density of the ring. Electron-withdrawing groups deshield the nuclei, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift.[15][16] A linear correlation often exists between the chemical shifts of the para-carbon and the Hammett σₚ constants.[16]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃) for this compound
| Nucleus | Chemical Shift (ppm) |
| ¹H (aromatic) | ~8.2 (d, 2H), ~7.5 (d, 2H) |
| ¹H (ethyl -CH₂) | ~4.4 (q, 2H) |
| ¹H (ethyl -CH₃) | ~1.4 (t, 3H) |
| ¹³C (C=O) | ~165 |
| ¹³C (aromatic C-NO₂) | ~150 |
| ¹³C (aromatic C-COOEt) | ~135 |
| ¹³C (aromatic CH) | ~130, ~123 |
| ¹³C (ethyl -CH₂) | ~62 |
| ¹³C (ethyl -CH₃) | ~14 |
Approximate values based on literature data.[17][18]
Infrared (IR) Spectroscopy
The stretching frequency of the carbonyl group (C=O) in the ester functionality is a sensitive probe of the electronic effects of the ring substituents. Electron-withdrawing groups increase the double bond character of the C=O bond, leading to a higher stretching frequency (wavenumber). Conversely, electron-donating groups decrease the C=O stretching frequency.[19][20] For ethyl benzoate (B1203000), the C=O stretch is typically observed around 1720 cm⁻¹.[21][22]
Table 4: Expected Trend in Carbonyl Stretching Frequency (ν_C=O) with Substituents
| Substituent Type | Effect on ν_C=O |
| Electron-Donating (-OCH₃, -NH₂) | Decrease (shift to lower wavenumber) |
| Electron-Withdrawing (-CN, -NO₂) | Increase (shift to higher wavenumber) |
Visualizing Electronic Effects and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: The Hammett Equation relates substituent effects (σ) to reaction sensitivity (ρ).
Caption: Inductive and resonance effects of substituents on an aromatic ring.
Caption: Workflow for the synthesis of substituted ethyl 4-nitrobenzoates.
Caption: Experimental workflow for determining the rate of alkaline hydrolysis.
Conclusion
The electronic effects of substituents on the this compound ring are a cornerstone of physical organic chemistry with profound implications for rational molecular design. By leveraging the quantitative frameworks of the Hammett and Taft equations and corroborating these with spectroscopic data, researchers can predict and modulate the reactivity and properties of this versatile scaffold. The experimental protocols outlined in this guide provide a practical basis for further investigation into these fundamental structure-activity relationships. This knowledge is indispensable for professionals in drug development and materials science who seek to design molecules with precisely tailored electronic characteristics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linear Free Energy Relationships The Hammett Equation | Study notes Organic Chemistry | Docsity [docsity.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Taft equation - Wikipedia [en.wikipedia.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis routes of Ethyl benzoate [benchchem.com]
- 11. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. datapdf.com [datapdf.com]
- 15. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters | Semantic Scholar [semanticscholar.org]
- 16. asianpubs.org [asianpubs.org]
- 17. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. homework.study.com [homework.study.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. uanlch.vscht.cz [uanlch.vscht.cz]
- 22. chem.libretexts.org [chem.libretexts.org]
The Rising Potential of Ethyl 4-Nitrobenzoate Derivatives in Biological Applications: A Technical Overview
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the multifaceted biological activities of ethyl 4-nitrobenzoate (B1230335) derivatives. This document delves into their antimicrobial, anti-inflammatory, and enzyme inhibitory potential, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Ethyl 4-nitrobenzoate and its derivatives are emerging as a versatile class of compounds with significant potential in medicinal chemistry. The presence of the nitro group, an electron-withdrawing moiety, on the benzene (B151609) ring profoundly influences the molecule's electronic properties, making it a valuable scaffold for the development of novel therapeutic agents.[1] This guide provides an in-depth analysis of the current research, focusing on the quantitative biological activity data, the methodologies used to ascertain these activities, and the potential mechanisms of action.
Quantitative Biological Activity Data
The biological efficacy of this compound derivatives has been quantified across various studies, particularly demonstrating notable antimicrobial properties. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a range of these compounds against different microbial strains.
Table 1: Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives
| Compound ID | Alkyl Chain (R) | C. albicans (ATCC-90028) MIC (µM) | C. glabrata (90030) MIC (µM) | C. krusei (34125) MIC (µM) | C. guilliermondii (207) MIC (µM) |
| 1 | Methyl | >500 | >500 | >500 | 39 |
| 2 | Ethyl | >500 | >500 | >500 | 125 |
| 3 | Propyl | >500 | >500 | >500 | 62 |
| 4 | Isopropyl | >500 | >500 | >500 | 125 |
| 5 | Butyl | >500 | >500 | >500 | 62 |
| 6 | Pentyl | >500 | >500 | >500 | 31 |
| 7 | Isopentyl | >500 | >500 | >500 | 62 |
| 8 | Hexyl | >500 | >500 | >500 | 62 |
| 9 | Heptyl | >500 | >500 | >500 | 62 |
| 10 | Octyl | >500 | >500 | >500 | 62 |
| 11 | Benzyl | >500 | >500 | >500 | 250 |
Source: Adapted from in silico and biological evaluation of 3-methyl-4-nitrobenzoate derivatives as antifungal drug candidates.[2]
Table 2: Anti-mycobacterial Activity of Nitrobenzoate and Nitrothiobenzoate Esters
| Compound ID | Aromatic Substitution | Ester/Thioester Group (R) | MIC (µg/mL) | MBC (µg/mL) |
| 31 | 4-nitro | Ethyl ester | 16 | 32 |
| 32 | 4-nitro | Propyl ester | 16 | 32 |
| 33 | 4-nitro | Isopropyl ester | 16 | 64 |
| 34 | 4-nitro | Butyl ester | 8 | 16 |
| 35 | 4-nitro | Cyclopentyl ester | 16 | 32 |
| 48 | 3,5-dinitro | Ethyl ester | 4 | 8 |
| 49 | 3,5-dinitro | Propyl ester | 4 | 8 |
| 50 | 3,5-dinitro | Isopropyl ester | 4 | 8 |
| 51 | 3,5-dinitro | Butyl ester | 2 | 4 |
| 52 | 3,5-dinitro | Cyclopentyl ester | 2 | 4 |
| 65 | 4-nitro | Ethyl thioester | 64 | 128 |
| 66 | 4-nitro | Propyl thioester | 32 | 64 |
| 78 | 3,5-dinitro | Ethyl thioester | 8 | 16 |
| 79 | 3,5-dinitro | Propyl thioester | 4 | 8 |
Source: Adapted from a study on nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis.[3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit COX enzymes.
-
Enzyme and Compound Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is prepared in a reaction buffer. The test compounds are dissolved in a suitable solvent and diluted to various concentrations.
-
Reaction Initiation: The enzyme, buffer, heme, and test inhibitor are incubated together. The reaction is initiated by adding arachidonic acid.
-
Prostaglandin Quantification: The enzymatic reaction produces prostaglandins (B1171923) (e.g., PGE2), which are then quantified using an Enzyme Immunoassay (EIA).
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.
-
Reagent Preparation: A reaction mixture is prepared containing a buffer (e.g., sodium phosphate (B84403) buffer, pH 8.0), the test compound at various concentrations, and the AChE enzyme.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI), and the chromogen, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Spectrophotometric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at 412 nm over time.
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated. The IC50 value is then determined from the concentration-inhibition curve.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway potentially modulated by nitroaromatic compounds and a typical experimental workflow.
Proposed Signaling Pathway: NF-κB Inhibition
Nitroaromatic compounds, such as nitro-fatty acids, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7][8] This pathway is a plausible target for this compound derivatives.
Caption: Proposed mechanism of NF-κB pathway inhibition.
Experimental Workflow: Antimicrobial Screening
The following diagram outlines a typical workflow for screening compounds for antimicrobial activity.
Caption: Workflow for antimicrobial activity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ciencia.ucp.pt [ciencia.ucp.pt]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory signaling and metabolic regulation by nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammatory signaling and metabolic regulation by nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Properties of Ethyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of ethyl 4-nitrobenzoate (B1230335). The information contained herein is essential for professionals in research and development, particularly in the fields of energetic materials, chemical synthesis, and drug development, where a thorough understanding of a compound's energetic characteristics is crucial for process safety, stability analysis, and computational modeling.
Physicochemical and Thermochemical Properties
Ethyl 4-nitrobenzoate is a crystalline solid at room temperature.[1] Its fundamental physicochemical and thermochemical characteristics are summarized below. While extensive experimental data for many substituted benzoates are available, specific, experimentally determined thermochemical values for this compound are not prominently reported in the readily accessible literature. The tables below present a combination of known physical properties and key thermochemical parameters that are typically determined for such compounds.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₄ | [2][3] |
| Molecular Weight | 195.17 g/mol | [2][3] |
| CAS Number | 99-77-4 | [2][3] |
| Appearance | Pale yellow crystalline solid | [4] |
| Melting Point | 55-59 °C | [5][6] |
| Solubility | Sparingly soluble in water; Soluble in alcohol, ether, and chloroform. | [4] |
Table 2: Key Experimental Thermochemical Properties of Aromatic Nitro Compounds
| Thermochemical Property (at T = 298.15 K) | Symbol | Typical Units | Description |
| Standard Molar Enthalpy of Combustion | ΔcH°m(cr) | kJ·mol⁻¹ | The heat released upon complete combustion of the substance in its crystalline state under standard conditions. |
| Standard Molar Enthalpy of Formation (crystalline) | ΔfH°m(cr) | kJ·mol⁻¹ | The enthalpy change when one mole of the compound in its crystalline state is formed from its constituent elements in their standard states. |
| Standard Molar Enthalpy of Sublimation | ΔgcrH°m | kJ·mol⁻¹ | The enthalpy change required to sublime one mole of the solid compound into a gas under standard conditions. |
| Standard Molar Enthalpy of Formation (gaseous) | ΔfH°m(g) | kJ·mol⁻¹ | The enthalpy change when one mole of the compound in its gaseous state is formed from its constituent elements in their standard states. It is derived from the crystalline enthalpy of formation and the enthalpy of sublimation. |
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties of aromatic nitro compounds relies on precise and specialized calorimetric techniques. The following protocols are standard methodologies employed in such studies, similar to those used for related nitrobenzoate esters.[1][7]
Static Bomb Combustion Calorimetry (for Enthalpy of Combustion and Formation)
This technique is used to measure the standard molar energy of combustion (ΔcU°m), from which the standard molar enthalpy of combustion (ΔcH°m) and subsequently the standard molar enthalpy of formation (ΔfH°m) in the crystalline state are derived.
Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. The temperature change of the water is meticulously measured to calculate the energy of combustion.
Detailed Methodology:
-
Sample Preparation: A sample of this compound (typically in pellet form) is weighed to a precision of 0.01 mg and placed in a silica (B1680970) or platinum crucible. A cotton thread fuse, with a known mass and energy of combustion, is positioned in contact with the sample.
-
Bomb Assembly: The crucible is placed inside the combustion bomb. A small, known amount of distilled water (typically 1.0 cm³) is added to the bomb to ensure saturation of the final atmosphere, allowing for the correction of nitric acid formation. The bomb is then sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 3.04 MPa.
-
Calorimetric Measurement: The sealed bomb is submerged in a precisely measured mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium. The sample is ignited by passing an electric current through the fuse. The temperature of the water is recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.
-
Calibration: The energy equivalent of the calorimeter (εcalor) is determined by burning a certified standard reference material, such as benzoic acid, under identical conditions.
-
Data Analysis: The corrected temperature rise is used, along with the energy equivalent of the calorimeter, to calculate the gross energy of combustion. Corrections are applied for the ignition energy and the formation of nitric acid from the nitrogen present in the sample and atmosphere. The standard specific energy of combustion (Δcu°) is then calculated. This value is used to derive the standard molar energy of combustion and subsequently the standard molar enthalpy of formation of the crystalline compound.
Calvet Microcalorimetry (for Enthalpy of Sublimation)
This technique is used to measure the standard molar enthalpy of sublimation (ΔgcrH°m), which is the energy required for the phase transition from solid to gas.
Principle: A Calvet microcalorimeter directly measures the heat flow associated with the sublimation of a small sample under high vacuum at a constant temperature.
Detailed Methodology:
-
Sample Preparation: A few milligrams of the crystalline sample are placed in a Knudsen effusion cell, which is then introduced into the microcalorimeter.
-
Measurement: The sample is maintained at a constant temperature (e.g., 298.15 K) under a high vacuum. The heat absorbed by the sample during sublimation is detected by a highly sensitive thermopile surrounding the sample cell. The resulting heat flow is recorded as a function of time.
-
Calibration: The instrument is calibrated by the Joule effect, where a known amount of electrical energy is dissipated through a resistor placed inside the cell, mimicking the thermal effect of the experiment.
-
Data Analysis: The area under the heat flow curve is integrated to determine the total heat absorbed during the complete sublimation of the sample. The standard molar enthalpy of sublimation is then calculated by dividing this heat by the number of moles of the sublimated sample.
Alternatively, vapor pressures at different temperatures can be measured using the Knudsen effusion method combined with a quartz crystal microbalance, and the enthalpy of sublimation can be derived from the Clausius-Clapeyron equation.
Workflow for Thermochemical Characterization
The logical progression for the complete thermochemical characterization of a compound like this compound involves a series of interconnected experimental and computational steps.
References
- 1. researchgate.net [researchgate.net]
- 2. chemeo.com [chemeo.com]
- 3. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Environmental Degradation of Ethyl 4-Nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-nitrobenzoate (B1230335), an ester of 4-nitrobenzoic acid and ethanol, is a compound with applications in chemical synthesis. Its presence in the environment, arising from industrial activities, necessitates a thorough understanding of its degradation pathways. This technical guide provides a comprehensive overview of the abiotic and biotic degradation of ethyl 4-nitrobenzoate, detailing the transformation processes, intermediate products, and influencing environmental factors. The guide includes detailed experimental protocols for studying these degradation pathways and presents quantitative data to facilitate comparative analysis. Visual diagrams of degradation pathways and experimental workflows are provided to enhance understanding.
Introduction
This compound (C₉H₉NO₄) is a nitroaromatic compound used as an intermediate in various industrial syntheses.[1][2] The environmental fate of such compounds is of significant concern due to the potential toxicity of the parent molecule and its degradation products. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation, though it also makes the carbonyl carbon more susceptible to nucleophilic attack.[3] This guide explores the primary mechanisms by which this compound is transformed in the environment, focusing on abiotic and biotic pathways.
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For this compound, the primary abiotic degradation pathways are hydrolysis and photodegradation.
Hydrolysis
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the ester linkage is susceptible to hydrolysis, yielding 4-nitrobenzoic acid and ethanol. This reaction can be catalyzed by acid or base.[4][5]
The rate of hydrolysis is significantly influenced by pH. Alkaline hydrolysis is generally faster than acidic or neutral hydrolysis due to the nucleophilic attack of hydroxide (B78521) ions on the electrophilic carbonyl carbon of the ester.[4][5]
2.1.1. Hydrolysis Products
-
4-Nitrobenzoic acid
-
Ethanol
2.1.2. Quantitative Data for Hydrolysis
The following table summarizes the kinetic data for the alkaline hydrolysis of this compound.
| pH | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Half-life (t½) (s) at [OH⁻] = 1M | Reference |
| 9.09 | 25 | 6.64 x 10⁻⁶ | 1.04 x 10⁵ | [6] |
| 10.09 | 25 | 6.64 x 10⁻⁵ | 1.04 x 10⁴ | [6] |
| 11.38 | 25 | 1.28 x 10⁻³ | 541 | [6] |
| 12.00 | 25 | 5.38 x 10⁻³ | 129 | [6] |
2.1.3. Experimental Protocol for Hydrolysis Study
A detailed protocol for studying the hydrolysis of this compound is outlined below.
Objective: To determine the hydrolysis rate of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions (pH 4, 7, 9)
-
Sodium hydroxide (for alkaline hydrolysis)
-
Hydrochloric acid (for acidic hydrolysis)
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
Thermostated water bath or incubator
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) of known concentration.
-
Reaction Setup: In separate temperature-controlled vessels, add a known volume of buffer solution for each pH to be tested.
-
Initiation of Reaction: Spike the buffer solutions with a small volume of the this compound stock solution to achieve a desired initial concentration.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction vessel.
-
Sample Analysis: Immediately analyze the samples by HPLC to determine the concentration of this compound and the formation of 4-nitrobenzoic acid.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the rate constant (k) and the half-life (t½) of the hydrolysis reaction under each condition.
HPLC Analysis Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape.[7]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Photodegradation
Photodegradation is the breakdown of molecules by light. Nitroaromatic compounds can absorb ultraviolet (UV) radiation, leading to their electronic excitation and subsequent chemical reactions.[8] The photodegradation of this compound can lead to the transformation of the nitro group and cleavage of the aromatic ring.
2.2.1. Photodegradation Products
The complete photodegradation of this compound can result in mineralization to CO₂, H₂O, and inorganic nitrogen. However, various intermediate products can be formed, including hydroxylated and de-nitrated species.
2.2.2. Quantitative Data for Photodegradation
2.2.3. Experimental Protocol for Photodegradation Study
A general protocol for a photodegradation study is provided below.
Objective: To evaluate the photodegradation rate of this compound under simulated solar radiation.
Materials:
-
This compound
-
Deionized water
-
Quartz reaction vessels
-
Solar simulator or a bank of UV lamps
-
HPLC with a UV detector or GC-MS
-
Radiometer to measure light intensity
Procedure:
-
Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in quartz vessels.
-
Irradiation: Expose the samples to a controlled light source. A dark control (wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.
-
Sampling: At predetermined time intervals, withdraw samples from the irradiated and dark control vessels.
-
Sample Analysis: Analyze the samples using HPLC or GC-MS to determine the concentration of the parent compound and identify any major degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of irradiation time. Calculate the photodegradation rate constant and half-life.
Biotic Degradation Pathways
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. The biodegradation of this compound is expected to proceed through two main stages: the hydrolysis of the ester bond followed by the degradation of the resulting 4-nitrobenzoic acid.
Enzymatic Hydrolysis
The initial step in the biotic degradation of this compound is likely the enzymatic hydrolysis of the ester bond by esterases, producing 4-nitrobenzoic acid and ethanol.
Degradation of 4-Nitrobenzoic Acid
The biodegradation of 4-nitrobenzoic acid has been more extensively studied. The primary pathway involves the reduction of the nitro group. Several bacterial strains, including Burkholderia cepacia and Ralstonia paucula, have been shown to degrade 4-nitrobenzoate.[1][9]
The degradation pathway typically proceeds as follows:
-
Reduction of the nitro group: 4-Nitrobenzoate is reduced to 4-hydroxylaminobenzoate by a nitroreductase enzyme.[1]
-
Rearrangement: 4-Hydroxylaminobenzoate is then converted to protocatechuate (3,4-dihydroxybenzoic acid).[1]
-
Ring Cleavage: The aromatic ring of protocatechuate is subsequently cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways.[1]
An alternative minor pathway can involve the reduction of the nitro group to an amino group, forming 4-aminobenzoate (B8803810), which can then be further degraded.[1]
3.2.1. Biodegradation Products
-
4-Nitrobenzoic acid
-
Ethanol
-
4-Hydroxylaminobenzoate
-
Protocatechuate
-
Further downstream metabolites from ring cleavage
3.2.2. Quantitative Data for Biodegradation
The following table presents kinetic data for the biodegradation of p-nitrobenzoate by a Pseudomonas species.
| Substrate | Michaelis Constant (Kₘ) (µM) | Maximum Growth Rate (µₘₐₓ) (h⁻¹) | Reference |
| p-Nitrobenzoate | 25 | 0.3 | [10] |
3.2.3. Experimental Protocol for Biodegradation Study
A detailed protocol for assessing the biodegradation of this compound in an aqueous medium is provided below.
Objective: To determine the rate and extent of biodegradation of this compound by a mixed microbial culture.
Materials:
-
This compound
-
Mineral salts medium
-
Activated sludge from a wastewater treatment plant (as inoculum)
-
Shaking incubator
-
Apparatus for measuring CO₂ evolution or O₂ consumption (e.g., respirometer)
-
HPLC for parent compound analysis
Procedure:
-
Inoculum Preparation: Collect activated sludge and acclimate it to the test compound if necessary. Prepare a washed and aerated inoculum.
-
Test Setup: Prepare test flasks containing mineral salts medium and a known concentration of this compound as the sole carbon source. Inoculate the flasks with the prepared inoculum.
-
Controls:
-
Toxicity Control: Include a flask with the test compound and a readily biodegradable reference substance (e.g., sodium benzoate) to check for inhibitory effects.
-
Abiotic Control: A sterilized flask containing the test compound to assess abiotic degradation.
-
Blank Control: A flask with only the inoculum to measure endogenous respiration.
-
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 25°C) with continuous shaking.
-
Monitoring:
-
Measure CO₂ evolution or O₂ consumption over time.
-
At regular intervals, withdraw liquid samples for HPLC analysis to determine the concentration of this compound and the formation of 4-nitrobenzoic acid.
-
-
Data Analysis: Calculate the percentage of biodegradation based on the amount of CO₂ evolved or O₂ consumed relative to the theoretical maximum. Determine the degradation rate and half-life from the disappearance of the parent compound.
Visualization of Pathways and Workflows
Degradation Pathways
Caption: Abiotic and biotic degradation pathways of this compound.
Experimental Workflows
Caption: Experimental workflows for hydrolysis and biodegradation studies.
Conclusion
The environmental degradation of this compound proceeds through both abiotic and biotic pathways. The initial and often rate-limiting step is the hydrolysis of the ester bond to form 4-nitrobenzoic acid and ethanol. This is followed by the degradation of the nitroaromatic ring, primarily through reductive pathways initiated by microbial nitroreductases. The rate of degradation is highly dependent on environmental conditions such as pH, temperature, and the presence of competent microorganisms. Further research is warranted to obtain more precise quantitative data on the degradation kinetics of this compound under a wider range of environmental scenarios and to fully elucidate the identity and toxicity of all degradation intermediates. The protocols and data presented in this guide provide a solid foundation for researchers to undertake such investigations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. smithers.com [smithers.com]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Solved These are the pseudo-first order rate constants for | Chegg.com [chegg.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. This compound EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 9. Continuous degradation of mixtures of 4-nitrobenzoate and 4-aminobenzoate by immobilized cells of Burkholderia cepacia strain PB4 [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of biodegradation of p-nitrobenzoate and inhibition by benzoate in a pseudomonad - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Chemistry Studies of Ethyl 4-Nitrobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-nitrobenzoate (B1230335) is a key intermediate in the synthesis of various pharmaceuticals, most notably local anesthetics such as benzocaine (B179285) and procaine (B135). Understanding its molecular properties through computational chemistry provides invaluable insights for drug design and development. This technical guide details the computational and experimental methodologies used to characterize ethyl 4-nitrobenzoate, offering a comprehensive overview of its electronic structure, vibrational properties, and potential biological interactions. While direct computational studies on this compound are limited, this guide draws upon established methodologies and findings from structurally analogous compounds to present a thorough analysis.
Introduction
This compound (C₉H₉NO₄) is a nitroaromatic compound synthesized via the esterification of 4-nitrobenzoic acid with ethanol.[1] Its primary significance lies in its role as a precursor to local anesthetics that function by blocking voltage-gated sodium channels in nerve cells.[2][3] This guide explores the molecular characteristics of this compound through a combination of experimental data and computational modeling, providing a foundational understanding for researchers in medicinal chemistry and drug discovery.
Experimental Data
A summary of key experimental data for this compound is presented below, providing a basis for comparison with computational results.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [4] |
| Molecular Weight | 195.17 g/mol | [4] |
| Melting Point | 55-59 °C | [5] |
| Appearance | Pale yellow crystalline solid | [4] |
Spectroscopic Data
| Technique | Key Peaks/Shifts | Reference |
| FTIR (cm⁻¹) | 1712 (C=O stretch), 1520 & 1367 (NO₂ asymmetric and symmetric stretch) | [6] |
| ¹H NMR (ppm) | 8.35-8.18 (aromatic CH), 4.41-4.35 (q, CH₂), 1.37-1.34 (t, CH₃) | [6] |
| ¹³C NMR (ppm) | 164.77 (C=O), 150.70 (C-NO₂), 135.25 (aromatic C), 130.85 (aromatic CH), 123.80 (aromatic CH), 62.15 (CH₂), 14.45 (CH₃) | [6] |
Computational Methodologies
This section outlines the key computational chemistry techniques that can be applied to study this compound. The protocols are based on standard practices and studies on similar molecules.[7][8]
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.
3.1.1. Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Protocol:
-
The initial structure of this compound is built using molecular modeling software.
-
Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).[7]
-
The absence of imaginary frequencies in the vibrational frequency calculation confirms that a true minimum on the potential energy surface has been reached.
-
3.1.2. Vibrational Analysis
-
Objective: To predict the infrared and Raman spectra of the molecule.
-
Protocol:
-
Following geometry optimization, vibrational frequencies are calculated at the same level of theory.
-
The calculated frequencies are often scaled by a factor (e.g., ~0.96) to account for anharmonicity and systematic errors in the theoretical method.[9]
-
The predicted spectra can be compared with experimental FTIR and Raman data for validation.
-
3.1.3. Frontier Molecular Orbitals (FMOs)
-
Objective: To understand the chemical reactivity and electronic transitions of the molecule.
-
Protocol:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry.
-
The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.[10]
-
The spatial distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack.
-
3.1.4. Molecular Electrostatic Potential (MEP)
-
Objective: To visualize the charge distribution and identify regions of electrophilic and nucleophilic character.
-
Protocol:
-
The MEP is calculated on the electron density surface of the optimized molecule.
-
Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[11]
-
3.1.5. Natural Bond Orbital (NBO) Analysis
-
Objective: To analyze intramolecular interactions and charge delocalization.
-
Protocol:
-
NBO analysis is performed on the optimized structure to investigate donor-acceptor interactions between filled and vacant orbitals.
-
This provides insights into hyperconjugation and the stability of the molecule.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. As this compound is a precursor to local anesthetics like benzocaine, docking studies of benzocaine with its target, the voltage-gated sodium channel, are highly relevant.
-
Objective: To identify the binding mode and interactions of benzocaine within the voltage-gated sodium channel.
-
Protocol:
-
Receptor Preparation:
-
Obtain the crystal structure of a voltage-gated sodium channel (e.g., PDB ID: 6MVY) from the Protein Data Bank.[12]
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of benzocaine and optimize its geometry.
-
Assign rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site (active site) on the receptor based on known binding pockets or using a blind docking approach. Key residues in the binding pocket of voltage-gated sodium channels include those in the S6 helices of domains I, III, and IV.[13][14]
-
Perform the docking using software like AutoDock or Glide.
-
Analyze the resulting docking poses based on their binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor residues.
-
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.
-
Objective: To assess the stability of the benzocaine-sodium channel complex and analyze its dynamic interactions.
-
Protocol:
-
Use the best-docked pose from the molecular docking study as the starting structure.
-
Solvate the complex in a water box with appropriate ions to neutralize the system.
-
Perform an energy minimization of the system.
-
Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it.
-
Run a production MD simulation for a sufficient time (e.g., 100 ns).
-
Analyze the trajectory to evaluate the stability of the complex (e.g., RMSD) and the persistence of key interactions.
-
Biological Target and Signaling Pathway
The primary biological target for the active metabolites of this compound (i.e., local anesthetics) is the voltage-gated sodium channel.[15]
Conclusion
This technical guide provides a comprehensive framework for the computational and experimental study of this compound. While experimental data offers a solid foundation for its chemical properties, computational modeling, particularly DFT, molecular docking, and MD simulations on its active derivatives, is crucial for elucidating its electronic structure and mechanism of action at the molecular level. The methodologies and insights presented herein are valuable for researchers engaged in the design and development of novel therapeutics targeting voltage-gated sodium channels. The continued integration of computational and experimental approaches will undoubtedly accelerate the discovery of more effective and safer anesthetic agents.
References
- 1. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Saxitoxin and procaine act independently on separate sites of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound ≥98.0% (GC) | 99-77-4 [sigmaaldrich.com]
- 6. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for ethyl 4-nitrobenzoate
An In-depth Technical Guide to the Safe Handling of Ethyl 4-Nitrobenzoate (B1230335)
This guide provides comprehensive safety and handling information for ethyl 4-nitrobenzoate (CAS No. 99-77-4), intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, hazard identification, toxicological data, and emergency procedures.
Section 1: Physical and Chemical Properties
This compound is a yellow crystalline solid at room temperature.[1][2][3] It is used in organic synthesis and as an intermediate in the production of various compounds, including pesticides, dyes, and pharmaceuticals.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | Ethyl p-nitrobenzoate, 4-Nitrobenzoic acid ethyl ester | [1][2][4] |
| CAS Number | 99-77-4 | [1][5] |
| Molecular Formula | C₉H₉NO₄ | [4][5][6] |
| Molecular Weight | 195.17 g/mol | [4][5][7] |
| Appearance | Yellow crystalline powder/solid | [1][2][6] |
| Melting Point | 55-59 °C | [6][7] |
| Boiling Point | 182-186.3 °C | [6] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and chloroform.[3][4][6] |
| Vapor Pressure | 0.00045 mmHg at 25°C |[6] |
Section 2: Hazard Identification and Classification
The hazard classification for this compound can vary between suppliers. It is crucial to consult the specific Safety Data Sheet (SDS) provided with the product. The primary hazards include potential irritation to the eyes, skin, and respiratory tract.[1] Ingestion may be damaging to health, and the substance can cause methemoglobinemia, a condition that inhibits the normal uptake of oxygen by hemoglobin.
Table 2: Hazard Classification of this compound
| Hazard Statement | Classification | Source(s) |
|---|---|---|
| OSHA 29 CFR 1910.1200 | Considered a hazardous substance. | |
| GHS Classification | Not a hazardous substance or mixture. | |
| Potential Health Effects | May cause eye, skin, and respiratory tract irritation.[1][2] | |
| Ingestion Hazard | Accidental ingestion may be damaging to health. | |
| Specific Hazard | Can cause "methemoglobinemia" (a form of oxygen starvation). |
| GHS Hazard Codes (Aggregated) | H302: Harmful if swallowed (66.7% of notifications).H315: Causes skin irritation (66.7% of notifications).H319: Causes serious eye irritation (66.7% of notifications).H335: May cause respiratory irritation (66.7% of notifications). |[5] |
Section 3: Toxicological Information
Toxicological data for this compound is primarily derived from animal studies. Long-term exposure is not thought to produce chronic adverse health effects, but exposure should be minimized. The chemical, physical, and toxicological properties have not been thoroughly investigated. It is not classified as a carcinogen by IARC, NTP, or OSHA.[1]
Experimental Protocols: The provided safety data sheets cite toxicological data from resources like the Registry of Toxic Effects of Chemical Substances (RTECS) but do not include detailed experimental methodologies for these studies. Users should refer to the original toxicological literature for such protocols.
Table 3: Summary of Acute Toxicity Data for this compound
| Test Type | Route of Exposure | Species | Value | Source(s) |
|---|---|---|---|---|
| LD50 | Oral | Mouse | 2050 mg/kg | [1] |
| LD50 | Oral | Rat | 2660 mg/kg | [1] |
| LD50 | Intraperitoneal | Mouse | 250 mg/kg | |
Section 4: First Aid Measures
In case of exposure, immediate action is critical. The following workflow outlines the appropriate first aid responses. Always seek medical attention if symptoms persist.[1]
Caption: First aid procedures for this compound exposure.
Section 5: Fire Fighting Measures
This compound is a combustible solid that burns but does not easily propagate flame. Dusts may form an explosive mixture with air, and any ignition source can cause a fire or explosion.[1]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][8]
-
Specific Hazards: During a fire, hazardous combustion gases such as nitrogen oxides (NOx) and carbon oxides (CO, CO₂) may be generated.[1][2][8]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][8][9] Avoid contamination with oxidizing agents as ignition may result.
Section 6: Accidental Release Measures
Proper containment and cleanup are essential to prevent environmental contamination and personnel exposure.
Caption: General workflow for responding to a spill of this compound.
For minor spills, remove ignition sources, clean up immediately using dry procedures, and avoid contact with skin and eyes. For major spills, alert emergency responders, advise personnel in the area, and avoid all personal contact, including inhalation.
Section 7: Handling and Storage
-
Handling: Wash thoroughly after handling.[1] Use with adequate ventilation and minimize dust generation and accumulation.[1] Avoid contact with eyes, skin, and clothing, and avoid ingestion and inhalation.[1][2]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1][9] Keep containers tightly closed.[1][9] Incompatible materials include strong oxidizing agents, bases, and strong reducing agents.[1][2]
Section 8: Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are necessary to minimize exposure.
-
Engineering Controls: Facilities should be equipped with an eyewash station and a safety shower.[1] Use process enclosures or local exhaust ventilation to control airborne levels.[1]
-
Personal Protective Equipment:
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source(s) |
|---|---|---|
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (conforming to OSHA 29 CFR 1910.133 or European Standard EN166).[1][9] | |
| Skin Protection | Wear appropriate protective clothing and gloves to prevent skin exposure.[1][9] Suitable glove materials include polychloroprene, nitrile rubber, butyl rubber, and PVC. | |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation occurs.[1] |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Change contaminated clothing and wash hands after working with the substance.[2] | |
Section 9: Stability and Reactivity
-
Chemical Stability: The product is chemically stable under normal temperatures and pressures.[1]
-
Conditions to Avoid: Dust generation and excess heat.[1]
-
Incompatible Materials: Avoid reaction with oxidizing agents, bases, and strong reducing agents.[1][2] Aromatic nitro compounds can react vigorously with reducing agents, potentially leading to detonation.
-
Hazardous Decomposition Products: Thermal decomposition can produce nitrogen oxides (NOx) and carbon monoxide (CO) and carbon dioxide (CO₂).[1][2]
Section 10: Ecological Information
There is limited ecotoxicity data available for this compound. It is recommended to prevent the product from entering drains. One source indicates high persistence in water/soil, low persistence in air, and medium bioaccumulation potential.
Section 11: Disposal Considerations
All waste must be handled in accordance with local, state, and federal regulations. Dispose of contents and containers at an approved waste disposal plant. Do not mix with other waste and handle uncleaned containers as you would the product itself.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound Ethyl p-nitrobenzoate [sigmaaldrich.com]
- 8. Ethyl p-nitrobenzoate - Safety Data Sheet [chemicalbook.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 4-Nitrobenzoate via Fischer Esterification
Introduction
Ethyl 4-nitrobenzoate (B1230335) is a crucial intermediate in the synthesis of various pharmaceuticals, including local anesthetics like procaine (B135) (Novocaine) and benzocaine.[1] The Fischer esterification of 4-nitrobenzoic acid with ethanol (B145695) is a common and effective method for its preparation. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol to an ester and water.[2][3][4] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product, such as using an excess of the alcohol or removing water as it forms, are often employed to achieve high yields.[5][6][7] This document provides detailed protocols for the synthesis of ethyl 4-nitrobenzoate using both conventional heating and modern techniques, along with a summary of various catalytic systems and their performance.
Reaction Principle and Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which increases the electrophilicity of the carbonyl carbon.[8][9][10] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][9] Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[3][9]
Data Presentation
The following table summarizes various reported methods for the synthesis of this compound, highlighting the reaction conditions and corresponding yields.
| Catalyst | Reactant Ratio (Acid:Alcohol) | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Sulfuric Acid | - | Ethanol | Reflux | 2 h | 95 | - | [6] |
| Sulfuric Acid | 1:large excess | Ethanol | 65 | - | 90 | - | [6] |
| Ammonium Hydrogen Sulfate | 1:370 mol% | - | 80 | - | 95.5 | - | [11] |
| Hexafluoropropanesulfonic Acid Hydrate | 1:2.5 (mol) | Toluene | 80 | - | 94.4 | 99.2 (HPLC) | [11][12] |
| Tetrafluoroethanesulfonic Acid Hydrate | 1:2.3 (mol) | Toluene | - | - | 88.3 | 98.9 (HPLC) | [11] |
| H-MOR (Zeolite) | 1:35 | Ethanol | 80 | 6 h | ~55 | - | [1][13] |
| H-HEU-M (Zeolite) | 1:35 | Ethanol | 80 | 6 h | ~55 | - | [1][13] |
| H-MOR (Zeolite) + Microwave | 1:35 | Ethanol | 80 | 2 h | 67 | - | [1][13] |
| H-HEU-M (Zeolite) + Microwave | 1:35 | Ethanol | 80 | 2 h | 67 | - | [1][13] |
Experimental Protocols
Herein are detailed protocols for the synthesis of this compound via conventional heating with sulfuric acid catalysis and a general protocol for microwave-assisted synthesis.
Protocol 1: Conventional Synthesis using Sulfuric Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound using reflux conditions.
Materials:
-
4-Nitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzoic acid in an excess of absolute ethanol. For example, use a 1:10 molar ratio of acid to alcohol.
-
Catalyst Addition: While swirling the flask, carefully and slowly add concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid). An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add diethyl ether to extract the product and then add cold water. Shake the funnel gently, venting frequently to release any pressure.
-
Separate the layers and discard the lower aqueous layer.
-
Wash the organic layer sequentially with two portions of 5% sodium bicarbonate solution to neutralize the unreacted acid and the sulfuric acid catalyst. Be cautious as carbon dioxide gas will evolve.[4]
-
Wash the organic layer with a saturated solution of sodium chloride (brine).
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Decant the dried solution into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a white crystalline solid.
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a general procedure for the rapid synthesis of this compound using microwave irradiation, which can significantly reduce reaction times.[14]
Materials:
-
4-Nitrobenzoic acid
-
Absolute ethanol
-
Acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst like a zeolite)
-
Microwave reactor with appropriate reaction vessels
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine 4-nitrobenzoic acid, absolute ethanol (in a molar ratio of approximately 1:35), and the acid catalyst (e.g., 0.1 g of zeolite catalyst for 0.5 g of 4-nitrobenzoic acid).[1][13]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 80°C and the irradiation time to 2 hours with a power of 300 W.[1][13]
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Visualizations
References
- 1. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 2. cerritos.edu [cerritos.edu]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solved Write the mechanism for the synthesis of Ethyl | Chegg.com [chegg.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. homework.study.com [homework.study.com]
- 11. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Ethyl 4-Nitrobenzoate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fischer esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols, catalyzed by a strong acid. This process is reversible and relies on Le Chatelier's principle to drive the reaction towards the product, typically by using an excess of the alcohol or by removing water as it is formed.[1][2][3] Ethyl 4-nitrobenzoate (B1230335) is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals and other biologically active compounds.[4] Its synthesis from 4-nitrobenzoic acid and ethanol (B145695) serves as a prime example of the Fischer esterification mechanism. The electron-withdrawing nitro group enhances the reactivity of the carbonyl carbon, making it a good substrate for nucleophilic attack.[4] This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of ethyl 4-nitrobenzoate.
Detailed Reaction Mechanism
The Fischer esterification of 4-nitrobenzoic acid with ethanol proceeds through a six-step, reversible acid-catalyzed nucleophilic acyl substitution mechanism.[1]
-
Protonation of Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of 4-nitrobenzoic acid by the acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][5]
-
Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[3][5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a better leaving group (water).[1]
-
Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated as the leaving group. This step forms a resonance-stabilized protonated ester.
-
Deprotonation: A base (such as water, ethanol, or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen.
-
Product Formation: This final deprotonation step yields the ester, this compound, and regenerates the acid catalyst, allowing it to participate in another reaction cycle.[1]
Caption: Mechanism of Fischer Esterification.
Experimental Protocols
Below is a generalized protocol for the synthesis of this compound based on common laboratory procedures.[6] Specific quantities and conditions may vary based on the chosen catalyst and scale.
Materials and Equipment:
-
4-Nitrobenzoic acid
-
Absolute ethanol
-
Acid catalyst (e.g., concentrated H₂SO₄, p-TsOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers, graduated cylinders
-
Rotary evaporator
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzoic acid in an excess of absolute ethanol (which acts as both reactant and solvent). Place a magnetic stir bar in the flask.
-
Catalyst Addition: While stirring, carefully and slowly add the acid catalyst to the mixture. For example, add a catalytic amount of concentrated sulfuric acid dropwise.[6]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be near the boiling point of ethanol (~78°C). Allow the reaction to proceed for 2-6 hours.[6][7] The progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A significant portion of the excess ethanol can be removed under reduced pressure using a rotary evaporator.[6]
-
Work-up and Extraction:
-
Dilute the residue with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst and any unreacted carboxylic acid. Repeat until effervescence ceases.[6]
-
Wash the organic layer with brine to remove residual water.[6]
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over an anhydrous salt like sodium sulfate. Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization, typically from ethanol, to obtain a crystalline solid.[7][8]
Caption: Experimental workflow for synthesis.
Data Presentation: Comparison of Reaction Conditions
The yield and efficiency of the Fischer esterification are highly dependent on the chosen catalyst, solvent, and reaction conditions. Below is a summary of various reported methods for synthesizing this compound.
| Catalyst | Solvent | Reactants & Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Hexafluoropropanesulfonic acid | Toluene | 4-NBA (1), Ethanol (~2.5) | Reflux | N/A | 94.4 | 99.2 (HPLC) | [9] |
| Tetrafluoroethanesulfonic acid | Toluene | 4-NBA (1), Ethanol (~1.6) | Reflux | N/A | 88.3 | 98.9 (HPLC) | [10] |
| Hexafluoropropanesulfonic acid | Cyclohexane | 4-NBA (1), Ethanol (~2.4) | 80 | N/A | 94.5 | 98.2 (HPLC) | [10] |
| Ammonium hydrogen sulfate | Ethanol | 4-NBA (1), Ethanol (~3.7) | 80 | N/A | 95.5 | N/A | [10] |
| Zeolite (H-MOR, ultradispersed) | Ethanol | 4-NBA (1), Ethanol (35) | 80 | 6 | ~55 | 93.3 (Selectivity) | [7][11] |
| Zeolite (H-HEU-M, ultradispersed) | Ethanol | 4-NBA (1), Ethanol (35) | 80 | 6 | ~55 | 96.5 (Selectivity) | [7][11] |
| Zeolite (H-MOR) + Microwave | Ethanol | 4-NBA (1), Ethanol (35) | 80 | 2 | 67 | N/A | [7] |
N/A: Not available in the cited source.
Product Characterization
The identity and purity of the synthesized this compound are typically confirmed through various analytical techniques:
-
Melting Point: The literature melting point is reported to be in the range of 55-57°C.[7]
-
FTIR Spectroscopy: The formation of the ester is confirmed by the appearance of a strong carbonyl (C=O) stretching peak around 1712 cm⁻¹.[7]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product.[7][8]
-
Gas Chromatography-Mass Spectrometry (GC/MS): This technique is used to assess purity and confirm the molecular weight of the compound.[7]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cerritos.edu [cerritos.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. homework.study.com [homework.study.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note: Synthesis of Benzocaine by Reduction of Ethyl 4-Nitrobenzoate
Introduction
Benzocaine (B179285), or ethyl 4-aminobenzoate, is a widely used local anesthetic.[1][2] It functions by blocking nerve impulses, thereby reducing pain from various conditions like skin irritations, burns, and itching.[1] A common and effective laboratory-scale synthesis of benzocaine involves the reduction of the nitro group of a precursor molecule, ethyl 4-nitrobenzoate (B1230335). This transformation can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron in an acidic medium.[2][3][4][5]
This document provides a detailed protocol for the synthesis of benzocaine from ethyl 4-nitrobenzoate using tin(II) chloride dihydrate (SnCl₂·2H₂O) as the reducing agent in an ethanol (B145695) solvent. This method is a reliable and mild option for reducing aromatic nitro groups.[3][6] An alternative protocol utilizing catalytic hydrogenation is also briefly discussed.
Reaction Scheme
The overall reaction involves the reduction of the nitro group (-NO₂) on the aromatic ring to an amino group (-NH₂).
Chemical Reaction: this compound is reduced to form Benzocaine (ethyl 4-aminobenzoate).
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride
This protocol is adapted from established procedures for the reduction of aryl nitro compounds using stannous chloride.[7]
Materials and Equipment:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (reagent grade)
-
Ethyl acetate (B1210297)
-
2M Potassium hydroxide (B78521) (KOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.95 g, 10.0 mmol) in 50 mL of ethanol.
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (e.g., 6.77 g, 30.0 mmol, 3 equivalents).
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a mixture like 30:70 ethyl acetate:hexane.[1] The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: To the crude residue, add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel. Carefully add 2M KOH solution portion-wise until the aqueous layer is basic (check with pH paper) and the tin salts have precipitated as tin oxides.[7]
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the aqueous layer. Wash the organic layer with two additional 30 mL portions of water, followed by one 30 mL portion of brine.
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude benzocaine.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure, crystalline benzocaine.[8]
-
Characterization: Dry the purified crystals, record the final mass, calculate the percentage yield, and determine the melting point (literature M.P.: 89-90°C).[5]
Protocol 2: Alternative Method - Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient alternative, often employed in industrial settings.[3][9]
Brief Procedure: A solution of this compound (0.1 mole) in ethanol (150 mL) is placed in a suitable hydrogenation vessel.[5] A catalytic amount of a noble metal catalyst, such as 5% Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂), is added.[5][10][11] The mixture is then subjected to a hydrogen atmosphere (typically 30-50 psi or balloon pressure) and agitated until the theoretical amount of hydrogen is consumed.[4][5][11] Upon completion, the catalyst is carefully filtered off, and the solvent is removed in vacuo to yield the product.[5]
Data Presentation
The following table summarizes the quantitative data for the tin(II) chloride reduction protocol based on a 10.0 mmol scale.
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents | Role |
| This compound | 195.16 | 1.95 | 10.0 | 1.0 | Starting Material |
| Tin(II) Chloride Dihydrate | 225.63 | 6.77 | 30.0 | 3.0 | Reducing Agent |
| Ethanol | 46.07 | ~37.9 | ~823 | - | Solvent |
| Benzocaine (Theoretical Yield) | 165.19 | 1.65 | 10.0 | 1.0 | Product |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of benzocaine using the tin(II) chloride method.
Caption: Workflow for Benzocaine Synthesis.
References
- 1. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]
- 2. athabascau.ca [athabascau.ca]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Benzocaine synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. scispace.com [scispace.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. US3037046A - Benzocaine process - Google Patents [patents.google.com]
Application Notes and Protocols: Reduction of Ethyl 4-Nitrobenzoate to Ethyl 4-Aminobenzoate
Introduction
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, pivotal for the production of primary aromatic amines. A prominent example is the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810), commercially known as Benzocaine (B179285). Benzocaine is a widely used local anesthetic, valued for its application in topical pain relief for wounds, burns, and other skin irritations.[1][2] The efficiency and selectivity of this reduction step are critical for the overall yield and purity of the final active pharmaceutical ingredient (API). This document provides a detailed overview of the common mechanisms, comparative data on various reduction methods, and step-by-step experimental protocols for this essential synthesis.
Reaction Mechanisms
The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. The process generally proceeds through several intermediates, with the most common pathway involving the formation of nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) species before the final amine is produced.[3][4][5] This transformation can be achieved through various synthetic methodologies, each with distinct advantages.
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel, with a hydrogen source.[6]
-
Hydrogen Gas (H₂): The traditional approach uses gaseous hydrogen, offering high efficiency and clean workup. However, it requires specialized equipment like a Parr hydrogenator and carries inherent risks associated with handling flammable gas.[7]
-
Transfer Hydrogenation: A safer and more convenient alternative uses a hydrogen donor in situ. Ammonium (B1175870) formate (B1220265) is a popular choice; in the presence of Pd/C, it decomposes to hydrogen, ammonia, and carbon dioxide.[4][8] This method is often rapid, proceeding at room temperature with high yields.[9][10]
-
-
Metal-Mediated Reductions in Acidic Media: This classic approach, known as the Béchamp reduction when using iron, employs a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid.[11][12] The metal acts as the electron donor, and the acid provides the necessary protons for the reaction. Iron with a dilute acid is considered a mild, effective, and industrially scalable method.[1][13]
-
Reduction with Metal Salts: Stannous chloride (Tin(II) chloride, SnCl₂) is a widely used reagent for the selective reduction of aromatic nitro compounds.[6][14] The reaction is typically carried out in a polar solvent like ethanol (B145695) and can be effective even in the presence of other reducible functional groups like esters, nitriles, and carbonyls.[15][16]
Data Presentation: Comparison of Reduction Methods
The following table summarizes quantitative data for various methods used in the reduction of ethyl 4-nitrobenzoate and similar aromatic nitro compounds.
| Method/Reagents | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| Iron (Fe) / HCl | Ethanol / Water | Reflux | ~1-2 hours | High (98% mentioned for overall synthesis) | [1][13] |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol | Reflux | 4 hours | 91% | [17] |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol (Ultrasonic Irradiation) | 30 °C | 2 hours | Good | [15] |
| Indium (In) / NH₄Cl | Ethanol / Water | Reflux | 2.5 hours | 90% | [18] |
| Catalytic Transfer Hydrogenation | 10% Pd/C / Ammonium Formate | Room Temp. | 10-60 min | High | [9][19] |
| Catalytic Hydrogenation | 10% Pd/C / H₂ gas | Room Temp. | ~1-3 hours | High | [7][20] |
Mandatory Visualizations
Caption: General mechanism for the reduction of a nitro group.
Caption: A typical experimental workflow for the reduction reaction.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol is adapted from procedures known for their mild conditions, safety, and high efficiency.[9][19]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Ammonium formate (HCOONH₄), ~5 equivalents
-
Methanol (B129727) or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter apparatus (e.g., Buchner funnel with Celite® or filter paper)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (approx. 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (0.05-0.10 eq) to the solution.
-
To the stirred suspension, add ammonium formate (5.0 eq) portion-wise. An exothermic reaction may be observed.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically within 1 hour).
-
Upon completion, dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by partitioning between water and an organic solvent (like ethyl acetate), followed by drying the organic layer and evaporating the solvent, or by recrystallization from an ethanol/water mixture.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
This protocol is a classic and reliable method for reducing aromatic nitro groups.[15][17]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O), ~5-10 equivalents
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 2M)
-
Ethyl acetate (B1210297) or Dichloromethane
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol (10-20 mL per gram of substrate).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 5-10 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M aqueous KOH or NaOH solution to dissolve the tin salts and neutralize any acid. Caution: This may be exothermic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude ethyl 4-aminobenzoate by recrystallization from an appropriate solvent system (e.g., ethanol/water or dichloromethane/hexane).[18]
References
- 1. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]
- 2. athabascau.ca [athabascau.ca]
- 3. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 10. zenodo.org [zenodo.org]
- 11. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
- 15. scispace.com [scispace.com]
- 16. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 17. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 20. CN106699579A - Synthesis method of benzocaine - Google Patents [patents.google.com]
Application Notes and Protocols: Reduction of Ethyl 4-Nitrobenzoate using Tin and Hydrochloric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to primary aromatic amines. These amines are versatile intermediates in the production of a wide array of pharmaceuticals, dyes, and other specialty chemicals. Ethyl 4-aminobenzoate (B8803810), also known as benzocaine (B179285), is a widely used local anesthetic and a key intermediate in the synthesis of other pharmaceutical agents. A classic and reliable method for the synthesis of ethyl 4-aminobenzoate is the reduction of its precursor, ethyl 4-nitrobenzoate (B1230335), using tin metal in the presence of concentrated hydrochloric acid. This method, while traditional, remains a staple in many synthetic laboratories due to its efficiency and scalability.
This document provides detailed application notes and a comprehensive experimental protocol for the reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate using a tin and hydrochloric acid system.
Reaction Principle and Pathway
The reduction of the nitro group in this compound proceeds in a stepwise manner, facilitated by the transfer of electrons from the tin metal, which is oxidized in the acidic medium. The hydrochloric acid serves as a proton source for the reaction intermediates. The generally accepted pathway involves the initial reduction of the nitro group (-NO₂) to a nitroso group (-NO), followed by further reduction to a hydroxylamine (B1172632) group (-NHOH), and finally to the desired amino group (-NH₂).
Caption: Reaction pathway for the reduction of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the reduction of a para-substituted nitrobenzoic acid derivative using tin and hydrochloric acid, which is analogous to the target reaction.
| Parameter | Value | Reference |
| Starting Material | p-Nitrobenzoic Acid | [1] |
| Mass of Starting Material | 5.0 g | [1] |
| Mass of Tin | 12.0 g | [1] |
| Volume of Conc. HCl | 25 mL | [1] |
| Reaction Time | ~20 minutes | [1] |
| Yield of p-Aminobenzoic Acid | 4.1 g | [1] |
| Molar Yield | Approximately 82% | Calculated |
| Melting Point of Product | 192 °C | [1] |
Experimental Protocol
This protocol details the procedure for the reduction of this compound to ethyl 4-aminobenzoate using tin and hydrochloric acid.
Materials:
-
This compound
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) or Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Deionized Water
-
Litmus (B1172312) paper or pH meter
-
Ice
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator (optional)
-
Crystallizing dish
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, add this compound and granulated tin.
-
Carefully add concentrated hydrochloric acid to the flask under a fume hood.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
-
Reaction:
-
Gently heat the mixture using a heating mantle or water bath. The reaction is often exothermic and may commence without external heating.[1]
-
Once the reaction begins, control the heating to maintain a gentle reflux.[2]
-
Continue heating under reflux with vigorous stirring. The reaction progress can be monitored by the consumption of the tin metal. The reaction is typically complete when most of the tin has dissolved, and the solution becomes clear, which may take around 20-30 minutes.[1][3]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Decant the acidic solution into a large beaker, leaving any unreacted tin in the flask.
-
Wash the remaining tin with a small amount of deionized water and add the washings to the beaker.
-
Cool the beaker in an ice bath.
-
Slowly and carefully add concentrated ammonium hydroxide or a concentrated sodium hydroxide solution to the acidic solution to neutralize it. The solution should be alkaline to litmus paper. This step will precipitate hydrated tin oxide.[1]
-
Filter the mixture through a Buchner funnel to remove the tin oxide precipitate. Wash the precipitate with a small amount of cold water.
-
The filtrate contains the crude ethyl 4-aminobenzoate.
-
-
Purification:
-
The crude product can be further purified by recrystallization.
-
Evaporate the solvent from the filtrate (if necessary) to obtain the crude solid.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals of ethyl 4-aminobenzoate by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction can be exothermic; care should be taken to control the reaction rate.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Experimental Workflow Diagram
Caption: Experimental workflow for the reduction of this compound.
References
Application Notes and Protocols: Catalytic Hydrogenation of Ethyl 4-Nitrobenzoate to Ethyl 4-Aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) is a pivotal chemical transformation in organic synthesis, particularly within the pharmaceutical industry. Ethyl 4-aminobenzoate, also known as benzocaine, is a valuable local anesthetic and a key intermediate in the synthesis of various other pharmaceutical agents.[1] This document provides detailed application notes and experimental protocols for this reduction reaction, focusing on common heterogeneous catalytic systems.
The reduction of the nitro group to an amine is a fundamental reaction, and catalytic hydrogenation is often the method of choice due to its high efficiency, selectivity, and cleaner reaction profiles compared to stoichiometric reductants.[2][3] Commonly employed catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C), which facilitate the reaction with a hydrogen source, typically hydrogen gas.[4][5]
Reaction Scheme
The overall chemical transformation is as follows:
Caption: General reaction for the catalytic hydrogenation of this compound.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Hydrogenation of this compound
| Catalyst | Hydrogen Source | Solvent | Temperature | Time | Yield (%) | Reference |
| 10% Pd/C | H₂ gas (1 atm) | Ethanol (B145695) | Room Temp. | ~15 min | >90 | [1] |
| Platinum oxide | H₂ gas | 95% Ethanol | Room Temp. | ~7 min | 91-100 | [5] |
| Indium powder | NH₄Cl / H₂O | Ethanol/Water | Reflux | 2.5 h | 90 | [2] |
Table 2: Spectroscopic Data for Ethyl 4-Aminobenzoate
| Spectroscopic Method | Data | Reference |
| IR (film) cm⁻¹ | 3424, 3345, 3224, 1685, 1636, 1598, 1515, 1367, 1312, 1281, 1173, 773 | [2] |
| ¹H NMR (300 MHz, CDCl₃) δ | 1.36 (3H, t, J=6), 4.04 (2H, brs), 4.31 (2H, q, J=7), 6.63 (2H, d, J=9), 7.85 (2H, d, J=9) | [2] |
| ¹³C NMR (75 MHz, CDCl₃) δ | 14.6 (CH₃), 60.4 (CH₂), 114.0 (Ar-CH), 120.5 (Ar-q), 131.7 (Ar-CH), 151.0 (Ar-q), 166.9 (C=O) | [2] |
| Mass Spec (m/e) | 166 (M+H)⁺ | [2] |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol is a standard and highly efficient method for the reduction of the nitro group.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (e.g., 1.0 g) in ethanol (e.g., 20 mL).[1]
-
Carefully add the 10% Pd/C catalyst. The amount is typically 5-10% by weight of the substrate.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Introduce hydrogen gas into the vessel. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr shaker, pressurize the vessel according to the manufacturer's instructions.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 4-aminobenzoate.
-
The product can be further purified by recrystallization, typically from ether or an ethanol/water mixture.[5]
Protocol 2: Reduction using Indium Powder and Ammonium (B1175870) Chloride
This method provides an alternative to catalytic hydrogenation with gaseous hydrogen and can be performed in standard laboratory glassware without the need for specialized pressure equipment.[2]
Materials:
-
This compound
-
Indium powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottomed flask with a reflux condenser
-
Magnetic stir bar
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1000-mL round-bottomed flask equipped with a magnetic stir bar, add a suspension of 10 g (51 mmol) of this compound in 250 mL of ethanol.[2]
-
Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the flask.[2]
-
Add 23.5 g (205 mmol) of indium powder to the mixture.[2]
-
Heat the resulting mixture at reflux for 2.5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 350-400 mL of water and filter it under vacuum to remove the indium residues.
-
Extract the filtrate with 6-8 portions of 50-60 mL of dichloromethane.
-
Combine the organic phases, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization. Dissolve the crude product in 100 mL of dichloromethane, concentrate by warming, and then add 50 mL of hexane. Allow the solution to stand in a refrigerator overnight and then filter to collect the purified ethyl 4-aminobenzoate.[2]
Mandatory Visualizations
Caption: Experimental workflow for catalytic hydrogenation with Pd/C.
Safety Precautions
-
Catalytic hydrogenation with hydrogen gas should be performed in a well-ventilated fume hood. Palladium on carbon can be pyrophoric, especially when dry and in the presence of air. Handle with care.
-
Always purge the reaction vessel with an inert gas before and after the reaction to prevent the formation of explosive mixtures of hydrogen and air.
-
When working with indium powder and other chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Dispose of all chemical waste in accordance with local regulations.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Ethyl 4-Nitrobenzoate
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ethyl 4-nitrobenzoate (B1230335), a key intermediate in the pharmaceutical industry for producing local anesthetics like novocaine and benzocaine.[1] A comparative analysis of conventional and microwave-assisted synthesis methods is presented, highlighting the significant improvements in reaction time and yield achieved with microwave irradiation. The protocols are intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important compound.
Introduction
Ethyl 4-nitrobenzoate is commercially synthesized through the Fischer esterification of 4-nitrobenzoic acid with ethanol (B145695). Traditional methods often involve prolonged reaction times and the use of strong acid catalysts such as sulfuric acid, which can lead to environmental concerns due to the generation of acidic waste.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating.[2][3] By directly delivering energy to the reactants, microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the formation of by-products.[2] This application note details a highly efficient microwave-assisted protocol for the synthesis of this compound and compares it with conventional heating methods.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data from conventional and microwave-assisted synthesis methods for this compound, providing a clear comparison of their efficiency.
| Parameter | Conventional Method 1 | Conventional Method 2 | Microwave-Assisted Method |
| Catalyst | Sulfuric Acid | Ammonium Hydrogen Sulfate | H-MOR Zeolite (ultradispersed) |
| Solvent | Toluene | None (excess ethanol) | None (solvent-free) |
| Temperature | 80°C (reflux) | 80°C (reflux) | 80°C |
| Reaction Time | Not specified, typically hours | Not specified, typically hours | 2 hours |
| Yield | 88.3% | 95.5% | up to 67% |
| Purity (HPLC) | 98.9% | Not Specified | Not Specified |
| Reference | [4] | [4] | [5][6] |
Experimental Protocols
Materials and Equipment
-
4-Nitrobenzoic acid (4-NBA)
-
Ethanol (absolute)
-
Catalyst (e.g., Sulfuric acid, H-MOR zeolite)
-
Argon gas supply
-
Microwave reactor (2450 MHz)
-
Conventional heating apparatus (e.g., heating mantle, reflux condenser)
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Conventional Synthesis Protocol (Example)
This protocol is based on the esterification using sulfuric acid as a catalyst.
-
To a round-bottom flask, add 4-nitrobenzoic acid, ethanol, and a catalytic amount of concentrated sulfuric acid.
-
The typical molar ratio of 4-nitrobenzoic acid to ethanol is 1:10.
-
The reaction mixture is heated to reflux at 80°C with constant stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess ethanol is removed using a rotary evaporator.
-
The residue is neutralized with a saturated solution of sodium bicarbonate.
-
The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting solid is purified by recrystallization from ethanol to yield pure this compound.
Microwave-Assisted Synthesis Protocol
This protocol describes a solvent-free method using a zeolite catalyst.
-
In a microwave reactor vessel, combine 4-nitrobenzoic acid and ethanol. A typical molar ratio of 4-NBA to ethanol is 1:35.[6]
-
Add the ultradispersed H-MOR zeolite catalyst to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwaves at a frequency of 2450 MHz and a power of 300 W for 2 hours.[5][6] Maintain the reaction temperature at 80°C under an argon atmosphere.[5][6]
-
After the reaction is complete, cool the vessel to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
Remove the excess ethanol from the filtrate using a rotary evaporator.
-
The crude product is then purified by recrystallization from ethanol to obtain the final product, this compound. The melting point of the recrystallized product is 55-57°C.[5]
Visualized Experimental Workflow
The following diagram illustrates the workflow for the microwave-assisted synthesis of this compound.
Caption: Workflow for Microwave-Assisted Synthesis of this compound.
Conclusion
The microwave-assisted synthesis of this compound offers a significant improvement over conventional heating methods. The primary advantages include a drastic reduction in reaction time and the potential for higher yields and purity. The solvent-free approach, coupled with the use of a recyclable solid acid catalyst like zeolite, aligns with the principles of green chemistry by minimizing waste and energy consumption. This makes MAOS a highly attractive method for the efficient and environmentally friendly production of this compound in a research and industrial setting.
References
- 1. scirp.org [scirp.org]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 5. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ultrasound-Promoted Esterification of 4-Nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids is a fundamental reaction in organic synthesis, crucial for the production of a wide range of compounds, including active pharmaceutical ingredients and their intermediates. 4-Nitrobenzoic acid and its esters are important building blocks in the chemical and pharmaceutical industries, notably as precursors for local anesthetics like novocaine and benzocaine.[1] Traditional esterification methods often require prolonged reaction times, high temperatures, and the use of aggressive catalysts.[2] Ultrasound-promoted synthesis, a key technology in green chemistry, offers a compelling alternative by significantly accelerating reaction rates and often improving yields under milder conditions.[3][4][5]
The chemical enhancement of reactions by ultrasound, known as sonochemistry, is primarily due to the phenomenon of acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid.[2] This collapse generates localized hot spots with extremely high temperatures and pressures, leading to an enhanced mass transfer and increased chemical reactivity.[2][6] These application notes provide a detailed protocol for the ultrasound-promoted esterification of 4-nitrobenzoic acid, summarizing key data and outlining the experimental workflow.
Mechanism of Action
Ultrasound irradiation facilitates the esterification process through several mechanisms:
-
Enhanced Mass Transfer: The intense mixing caused by cavitation bubbles improves the contact between the reactants, especially in heterogeneous systems (e.g., with a solid catalyst).[6][7]
-
Increased Reaction Rates: The high local temperatures and pressures generated during cavitation accelerate the chemical reaction, allowing for shorter reaction times compared to conventional methods.[8]
-
Catalyst Activation: In catalyzed reactions, ultrasound can increase the surface area and activity of the catalyst.
The overall reaction follows the general mechanism of a Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. The application of ultrasound enhances the efficiency of this process.
Experimental Protocols
The following protocol is based on the successful synthesis of ethyl 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid using ultrasound irradiation.[1][9]
Materials and Equipment:
-
4-Nitrobenzoic acid (4-NBA)
-
Ethanol (B145695) (absolute)
-
Acid catalyst (e.g., H-form natural zeolites, p-toluenesulfonic acid, or sulfuric acid)[1][10]
-
Argon gas supply
-
Three-necked flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with thermoregulation
-
Buchner funnel and filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
15% Sodium carbonate (Na₂CO₃) solution
Procedure: Synthesis of Ethyl 4-Nitrobenzoate [1][9]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and argon inlet, dissolve 4-nitrobenzoic acid in hot ethanol.
-
Inert Atmosphere: Purge the flask with argon gas to create an inert atmosphere.
-
Catalyst Addition (Optional but Recommended): If using a heterogeneous catalyst (e.g., ultradispersed H-MOR zeolite), add it to the reaction mixture. For homogenous catalysts like sulfuric acid, add a catalytic amount carefully.
-
Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath containing water. Set the ultrasound parameters (e.g., frequency 37 kHz, power 330 W).
-
Heating and Reaction: Heat the reaction mixture to its boiling point (approximately 80°C) while stirring and continue ultrasonic irradiation for 2 hours.
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and filter it through a Buchner funnel to remove any solid catalyst.
-
Wash the collected catalyst with hot ethyl alcohol and combine the filtrate with the initial reaction solution.
-
Transfer the total filtrate to a separatory funnel and add a 15% sodium carbonate solution until the pH is weakly alkaline (pH 7.5-8). This converts unreacted 4-nitrobenzoic acid into its water-soluble sodium salt.
-
Allow the layers to separate. The upper organic layer contains the desired this compound and excess ethanol.
-
Separate the organic layer and remove the excess ethanol using a rotary evaporator.
-
-
Drying: The resulting precipitate of this compound is then dried in an oven at approximately 40°C to a constant weight.
-
Analysis: The final product can be identified and its purity confirmed using techniques such as GC/MS, FTIR, and NMR spectroscopy.[1]
Data Presentation
The following tables summarize the quantitative data from the ultrasound-promoted esterification of 4-nitrobenzoic acid with ethanol.[1][9]
Table 1: Effect of Ultrasound and Catalysts on Esterification
| Condition | Catalyst | 4-NBA Conversion (%) | This compound Yield (%) | Selectivity (%) |
| Ultrasound (US) Only | None | 61.5 | 56.5 | 91.9 |
| US + H-CL (ultradispersed) | H-Clinoptilolite | 63.2 | 58.1 | 91.9 |
| US + H-MOR (ultradispersed) | H-Mordenite | 70.1 | 66.6 | 95.0 |
| US + H-HEU-M (ultradispersed) | H-Heulandite | 69.8 | 65.6 | 94.0 |
Reaction Conditions: 4-Nitrobenzoic Acid (4-NBA) and Ethanol, 80°C, 2 hours, Ultrasound at 37 kHz, 330 W.[1][9]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Ultrasound enhances key steps in the esterification reaction.
Conclusion
The application of ultrasound provides a simple, efficient, and environmentally friendly method for the esterification of 4-nitrobenzoic acid.[9] This technique significantly reduces reaction times and can lead to high yields, particularly when combined with suitable catalysts.[1] The protocols and data presented here offer a solid foundation for researchers and drug development professionals looking to leverage sonochemistry for the synthesis of pharmaceutical intermediates and other valuable esters. The advantages include energy savings, faster processing, and alignment with the principles of green chemistry.[8]
References
- 1. scirp.org [scirp.org]
- 2. scribd.com [scribd.com]
- 3. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound in synthetic organic chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Two-Step Esterification Process of Palm Fatty Acid Distillate Using Soaking Coupled with Ultrasound: Process Optimization and Reusable Solid Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 10. researchgate.net [researchgate.net]
Use of ethyl 4-nitrobenzoate in the synthesis of pharmaceutical intermediates
Application Notes: Ethyl 4-Nitrobenzoate (B1230335) in Pharmaceutical Synthesis
Introduction
Ethyl 4-nitrobenzoate (EPNB) is a pivotal chemical intermediate widely utilized in the pharmaceutical and chemical industries.[1][2] A pale yellow crystalline solid, its significance lies in its aromatic structure combined with nitro and ester functional groups, making it a versatile precursor for various organic syntheses.[3] The most critical application of this compound is in the synthesis of local anesthetics, where it serves as a key starting material for drugs such as benzocaine (B179285) and procaine (B135).[1][4] The core chemical transformation involves the reduction of its nitro group (–NO2) to a primary amino group (–NH2), which is a fundamental step in forming the pharmacologically active aminobenzoate structure.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, intended for researchers, scientists, and professionals in drug development.
Key Application: Synthesis of Local Anesthetics
This compound is a direct precursor to ethyl 4-aminobenzoate (B8803810), a compound widely known as Benzocaine.[1][5] Benzocaine is a topical anesthetic used to alleviate pain from skin irritations, sunburn, and other minor conditions.[5][6] Furthermore, the aminobenzoate scaffold derived from EPNB is fundamental to the structure of other anesthetics like Procaine (Novocain).[1][4]
Core Transformation: Reduction of the Nitro Group
The conversion of this compound to ethyl 4-aminobenzoate is achieved through the reduction of the nitro group. Various methods have been developed, each with distinct advantages concerning yield, reaction conditions, safety, and environmental impact.[7][8]
Table 1: Comparison of Reduction Methods for this compound
| Method | Reagents | Solvent | Time | Yield | Key Advantages | Reference |
| Catalytic Hydrogenation | H₂, Platinum oxide (PtO₂) catalyst | 95% Ethanol | ~7 minutes | 91-100% | Rapid, high yield, clean reaction | [8] |
| Indium-Mediated Reduction | Indium powder, Ammonium (B1175870) chloride (NH₄Cl) | Ethanol / Water | 2.5 hours | 90% | Ecologically friendly, high selectivity | [7] |
| Tin and Acid Reduction | Tin (Sn), Hydrochloric acid (HCl) | Ethanol | Not specified | Good | Classic, widely used method | [8][9] |
| Iron and Acid Reduction | Iron (Fe) filings, Dilute acid (e.g., HCl) | Water | Not specified | High | Commercially used, cost-effective | [5][8] |
| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) catalyst | Ethanol | Not specified | High | Efficient, common industrial practice | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Aminobenzoate (Benzocaine) via Catalytic Hydrogenation
This protocol is adapted from Organic Syntheses and is highly efficient for laboratory-scale synthesis.[8]
Materials:
-
Ethyl p-nitrobenzoate (recrystallized, m.p. 57°C): 19.5 g (0.1 mole)
-
95% Ethanol: 150 cc
-
Platinum oxide (PtO₂) catalyst: 0.2 g
-
Catalytic reduction apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Ether for recrystallization
Procedure:
-
Place the solution of 19.5 g (0.1 mole) of ethyl p-nitrobenzoate in 150 cc of 95% ethanol into the reaction bottle of the catalytic reduction apparatus.[8]
-
Add 0.2 g of platinum oxide catalyst to the solution.[8]
-
Secure the bottle in the apparatus and subject the mixture to shaking under hydrogen pressure until three molecular equivalents of hydrogen have been absorbed. This process typically takes about seven minutes.[8]
-
Once the reaction is complete, vent the apparatus and filter the mixture to remove the platinum catalyst.
-
Remove the ethanol from the filtrate by distillation under reduced pressure.
-
The resulting crude ethyl p-aminobenzoate is recrystallized from approximately 40 cc of ether.
-
The final product should be white crystals with a melting point of 89–90°C. The expected yield is between 15–16.5 g (91–100%).[8]
Protocol 2: Synthesis of Ethyl 4-Aminobenzoate via Indium-Mediated Reduction
This protocol offers an environmentally friendlier alternative to traditional methods using heavy metals like tin.[7]
Materials:
-
This compound: 10 g (51 mmol)
-
Ethanol: 250 mL
-
Ammonium chloride (NH₄Cl): 27.4 g (510 mmol)
-
Water: 125 mL
-
Indium powder: 23.5 g (205 mmol)
-
Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
In a 1000-mL round-bottomed flask, prepare a suspension of 10 g (51 mmol) of this compound in 250 mL of ethanol.[7]
-
Prepare a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water and add it to the flask.[7]
-
Add 23.5 g (205 mmol) of indium powder to the mixture.
-
Heat the resulting mixture at reflux for 2.5 hours.[7]
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 350-400 mL of water and filter under a vacuum to remove solids.
-
Extract the aqueous filtrate with 6-8 portions of 50-60 mL of dichloromethane.[7]
-
Combine the organic phases, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.[7]
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude product in 100 mL of dichloromethane, concentrate by warming, and then add 50 mL of hexane.
-
Allow the solution to stand in a refrigerator overnight to facilitate crystallization.
-
Filter the crystals under vacuum to yield the final product. The expected yield is approximately 7.63 g (90%).[7]
Advanced Synthesis: Procaine
Procaine can be synthesized from precursors derived from 4-nitrobenzoic acid. One common pathway involves first creating 2-(diethylamino)this compound (Nitrocaine), which is then reduced.[12][13]
Table 2: Example Synthesis of Procaine
| Step | Reactants | Conditions | Intermediate/Product | Yield | Reference |
| 1. Esterification | p-Nitrobenzoic acid, Diethylaminoethanol | Reflux in xylene | Nitrocaine | Good | [12] |
| 2. Reduction | Nitrocaine, Hydrogen, Amorphous Nickel catalyst | 35°C, 2 atm H₂ pressure, 12 hours in butyl acetate | Procaine | 95.6% | [12] |
This two-step process highlights the versatility of the nitrobenzoate structure in building more complex pharmaceutical molecules. The initial esterification creates the necessary side chain, and the subsequent, familiar reduction of the nitro group completes the synthesis of the active procaine molecule.[12][13][14]
References
- 1. Page loading... [guidechem.com]
- 2. This compound EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 5. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. CN106699579A - Synthesis method of benzocaine - Google Patents [patents.google.com]
- 11. US3037046A - Benzocaine process - Google Patents [patents.google.com]
- 12. Procaine synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes and Protocols: Suzuki Coupling Reactions Involving Ethyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing ethyl 4-nitrobenzoate (B1230335) as an aryl halide partner. This reaction is a powerful tool for the synthesis of biphenyl (B1667301) derivatives, which are common structural motifs in pharmaceuticals and functional materials.[1][2][3] The presence of the electron-withdrawing nitro group on the benzoate (B1203000) ring influences the reactivity of the aryl halide and necessitates careful optimization of reaction conditions.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[4][5] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide variety of boronic acids.[6] Ethyl 4-nitrobenzoate, a derivative of 4-nitrobenzoic acid, serves as a valuable building block in organic synthesis, particularly in the preparation of intermediates for active pharmaceutical ingredients.[7][8] The electron-withdrawing nature of the nitro group activates the aryl halide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[9]
Generalized Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Scheme 1: Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Key Experimental Parameters and Optimization
The success of the Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst, base, and solvent system.
Catalyst Selection
A variety of palladium catalysts can be employed for the Suzuki coupling. While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst, other palladium sources in combination with phosphine (B1218219) ligands can offer improved yields and turnover numbers, especially for challenging substrates.[10][11]
Base Selection
The choice of base is critical for the activation of the boronic acid and to facilitate the transmetalation step.[11][12] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The strength and solubility of the base can significantly impact the reaction rate and yield.[12] Care must be taken to avoid hydrolysis of the ethyl ester group under strongly basic conditions.[12]
Solvent System
The solvent system plays a crucial role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a biphasic system is used).[13] Common solvent systems include mixtures of an organic solvent (e.g., toluene, dioxane, or ethanol) and an aqueous solution of the base.[14] The use of aqueous ethanol (B145695) can be a more environmentally friendly option.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on general literature data for similar activated aryl halides.
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 90-98 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 16 | 80-90 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) | 80 | 12 | 75-85 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 6 | 88-96 |
Note: The data presented in this table are representative and may require optimization for specific substrates and reaction scales.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for performing a Suzuki coupling reaction with this compound.
Caption: Experimental workflow for Suzuki coupling.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid. This should be considered a starting point and may require optimization for other boronic acids.
Materials:
-
This compound (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired biphenyl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[5][13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
1. Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
2. Transmetalation: The organoboron species, activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex.
3. Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source/ligand combination. |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄, but be mindful of potential ester hydrolysis. | |
| Reaction temperature too low | Increase the reaction temperature, ensuring solvent compatibility. | |
| Ester hydrolysis | Base is too strong or reaction time is too long | Use a milder base (e.g., Na₂CO₃) or shorten the reaction time. Monitor the reaction closely. |
| Formation of side products | Homocoupling of boronic acid | Ensure the reaction is performed under strictly anaerobic conditions. |
| Protodeboronation of boronic acid | Use anhydrous solvents and ensure the base is not excessively aqueous. |
By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound for the synthesis of a wide range of valuable biphenyl compounds.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 8. scirp.org [scirp.org]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. scribd.com [scribd.com]
Application Notes and Protocols for the Heck Reaction of Ethyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Heck reaction using ethyl 4-nitrobenzoate (B1230335) as a substrate. The Heck reaction is a powerful C-C bond-forming reaction that couples an aryl halide with an alkene, offering a versatile method for the synthesis of substituted alkenes.[1] Aryl halides containing electron-withdrawing groups, such as the nitro group in ethyl 4-nitrobenzoate, are particularly effective substrates for this transformation.[2]
Reaction Principle
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[3]
Experimental Protocol: Heck Reaction of this compound with Styrene (B11656)
This protocol describes a representative procedure for the coupling of this compound (as its bromo- or iodo- derivative) with styrene to synthesize ethyl 4-styrylbenzoate.
Materials:
-
Ethyl 4-bromo- or Ethyl 4-iodobenzoate
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-bromo/iodobenzoate (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Under an inert atmosphere, add the chosen solvent (DMF or NMP, 5 mL). Stir the mixture for 10 minutes at room temperature to allow for the formation of the active catalyst.
-
Addition of Alkene and Base: To the stirring mixture, add styrene (1.2 mmol) followed by the base (triethylamine, 1.5 mmol, or sodium carbonate, 1.5 mmol).
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure ethyl 4-styrylbenzoate.
Quantitative Data
The following table summarizes typical yields for Heck reactions of various aryl halides with different alkenes under palladium catalysis, providing a comparative overview.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 6 | 85 |
| 4-Iodoanisole | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 120 | 5 | 92 |
| 4-Bromobenzonitrile | n-Butyl acrylate | Pd/C | NaOAc | NMP | 140 | 12 | 78 |
| 4-Iodotoluene | Styrene | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 8 | 90 |
| Ethyl 4-bromobenzoate | Styrene | PdEncat™ 40 | Na₂CO₃ | NMP | 150 | 3 | >95 |
| Iodobenzene | Ethyl acrylate | Bio-Pd | Et₃N | DMF | 80 | 4 | ~80 |
Note: Yields are dependent on the specific reaction conditions and the purity of the starting materials.
Visualizations
Diagram 1: Experimental Workflow for the Heck Reaction
Caption: Workflow for the Heck reaction of ethyl 4-halobenzoate with styrene.
Diagram 2: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols for the Grignard Reaction with Ethyl 4-Nitrobenzoate: Challenges and Considerations
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds, particularly in the creation of alcohols from carbonyl compounds.[1][2] Typically, the reaction of an ester with two equivalents of a Grignard reagent yields a tertiary alcohol.[3][4] However, the presence of other electrophilic functional groups within the substrate can lead to competing side reactions. This document provides detailed notes and a generalized protocol for the reaction of a Grignard reagent with ethyl 4-nitrobenzoate (B1230335). Crucially, it highlights the significant challenge posed by the nitro group, which is highly reactive towards Grignard reagents.[5] Aromatic nitro groups are generally considered incompatible with Grignard reagents as they readily undergo addition reactions.[5][6] These notes will explore the intended reaction pathway, the unavoidable and dominant side reactions, and provide a framework for approaching such challenging syntheses.
Reaction Principles and Competing Pathways
The reaction of a Grignard reagent (e.g., Phenylmagnesium Bromide, PhMgBr) with ethyl 4-nitrobenzoate involves two primary competing reaction pathways.
1.1. Intended Pathway: Nucleophilic Acyl Substitution/Addition
The desired reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ester group. The mechanism proceeds in two stages:
-
First Addition: The Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone intermediate (4-nitrobenzophenone in this case).[3][7]
-
Second Addition: The resulting ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent.[8] This second nucleophilic addition, followed by an acidic workup, yields the tertiary alcohol.[7]
1.2. Competing Pathway: Reaction with the Nitro Group
Grignard reagents are potent nucleophiles and strong bases. The nitro group possesses significant electrophilic character at the nitrogen atom and is susceptible to nucleophilic attack. The reaction of a Grignard reagent with an aromatic nitro group is a known and often rapid side reaction.[5] The initial step is the addition of the Grignard reagent to one of the oxygen atoms of the nitro group.[5] This pathway consumes the Grignard reagent, significantly reducing the yield of the desired tertiary alcohol and leading to a complex mixture of side products.
Diagram of Competing Reaction Pathways
Caption: Intended vs. Side Reaction Pathways.
Experimental Protocol (General Method with Precautions)
This protocol outlines a general procedure for attempting the Grignard reaction. Note: All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[7][8]
2.1. Materials
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Aryl or alkyl halide (e.g., Bromobenzene)
-
Iodine crystal (as initiator)
-
This compound
-
10% Sulfuric Acid (H₂SO₄) or saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Extraction solvent (e.g., ethyl acetate)
-
Standard reflux and extraction glassware
2.2. Procedure
Part A: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)
-
Place magnesium turnings (2.2 equivalents) in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine to help activate the magnesium surface.[2][9]
-
Prepare a solution of the aryl/alkyl halide (2.1 equivalents) in anhydrous ether in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with this compound
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous ether and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred, cooled Grignard reagent. Caution: The reaction is exothermic. A dark, complex mixture is expected to form due to the reaction with the nitro group.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
Part C: Workup and Isolation
-
Cool the reaction mixture again to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl or 10% H₂SO₄.[10] This step is highly exothermic and should be performed with caution.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (B1210297) or ether (3x).[10]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude product will likely be a complex mixture. Purification by column chromatography will be necessary to isolate any desired product from the numerous side products.
Experimental Workflow Diagram
Caption: Generalized workflow for the Grignard reaction.
Data Presentation and Expected Outcomes
Quantitative data for this specific reaction is scarce in the literature due to its low synthetic utility. The expected outcome is a low yield of the desired product accompanied by significant formation of side products.
| Compound Class | Structure Example (R=Ph) | Expected Yield | Notes on Characterization |
| Desired Tertiary Alcohol | 4,4',4''-nitrotriphenylmethanol | Very Low to Nil | ¹H NMR: Aromatic protons, no ester signals. IR: Broad O-H stretch (~3400 cm⁻¹), strong N-O stretches (~1520, 1350 cm⁻¹). |
| Ketone Intermediate | 4-Nitrobenzophenone | Trace | May be observed if less than 2 eq. of Grignard reagent is used or if the reaction is incomplete. |
| Nitro-Group Adducts | Complex mixture | Major | Difficult to characterize. Leads to a complex crude NMR spectrum and multiple spots on TLC. |
| Coupling Byproduct | Biphenyl | Common | A common side product in Grignard reactions using phenylmagnesium bromide.[8] Easily identified by GC-MS and NMR. |
| Starting Material | This compound | Possible | Unreacted starting material may be recovered, especially if the Grignard reagent is consumed by side reactions. |
Alternative Synthetic Strategies
Given the high reactivity of the nitro group towards Grignard reagents, alternative strategies are strongly recommended for synthesizing the target tertiary alcohol.
-
Use of a More Tolerant Organometallic Reagent: Organozinc (Reformatsky) or organocuprate reagents are generally less basic and may show higher selectivity for the ester group over the nitro group.[10]
-
Protecting Group Strategy: The nitro group could potentially be reduced to an amine, protected (e.g., as an amide), the Grignard reaction performed, and the amine deprotected and re-oxidized to the nitro group. This multi-step route is more complex but avoids the compatibility issue.
-
Reverse the Order of Reactions: Synthesize the tertiary alcohol functionality first from a substrate without the nitro group (e.g., ethyl 4-bromobenzoate), and then introduce the nitro group in a final nitration step. The feasibility of this depends on the stability of the tertiary alcohol under nitrating conditions.
Decision Logic for Synthesis
Caption: Decision-making for functional group compatibility.
Conclusion
While the Grignard reaction is a powerful tool for C-C bond formation, its application is limited by functional group compatibility. The reaction with this compound serves as a critical example of this limitation, where the high electrophilicity of the nitro group leads to unavoidable and dominant side reactions, rendering the direct synthesis of the corresponding tertiary alcohol inefficient. For researchers and drug development professionals, this underscores the importance of carefully evaluating all functional groups within a substrate before selecting a synthetic strategy. In cases such as this, exploring alternative organometallic reagents or redesigning the overall synthetic route is essential for a successful outcome.
References
- 1. leah4sci.com [leah4sci.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactions of nitroarenes with Grignard reagents. General method of synthesis of alkyl-nitroso-substituted bicyclic aromatic systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. theochem.mercer.edu [theochem.mercer.edu]
- 9. cerritos.edu [cerritos.edu]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: The 4-Nitrobenzoyl Group as a Versatile Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 4-nitrobenzoyl (NBz) group serves as a robust and versatile protecting group for primary and secondary amines, as well as primary and secondary alcohols, in multistep organic synthesis. Its introduction via the readily available and cost-effective 4-nitrobenzoyl chloride, coupled with its distinct deprotection methodologies, makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. The strong electron-withdrawing nature of the nitro group modulates the reactivity of the protected functional group and provides a handle for selective cleavage. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data associated with the use of the 4-nitrobenzoyl protecting group.
Key Advantages of the 4-Nitrobenzoyl (NBz) Protecting Group:
-
Ease of Introduction: The NBz group is typically installed in high yield using 4-nitrobenzoyl chloride under standard acylation conditions.
-
Stability: 4-Nitrobenzoyl protected amines (amides) and alcohols (esters) are stable to a wide range of reaction conditions, including acidic conditions used for the deprotection of tert-butyloxycarbonyl (Boc) groups.
-
Orthogonality: The NBz group is orthogonal to several common protecting groups, allowing for selective deprotection in complex synthetic sequences.
-
Crystalline Derivatives: The resulting 4-nitrobenzoyl amides and esters are often crystalline, facilitating purification by recrystallization.
-
Multiple Deprotection Strategies: The NBz group can be removed under various conditions, including basic hydrolysis, reductive cleavage, and electrochemical methods, offering flexibility in synthetic planning.
Application Notes
Protection of Alcohols
The protection of primary and secondary alcohols as 4-nitrobenzoyl esters is a straightforward process. The reaction is typically carried out by treating the alcohol with 4-nitrobenzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct. For simple primary and secondary alcohols, the alcohol itself can be used as the solvent.
Protection of Amines
Primary and secondary amines are readily acylated with 4-nitrobenzoyl chloride to form the corresponding 4-nitrobenzamides. Similar to the protection of alcohols, a base is used to scavenge the generated HCl. The resulting amide is significantly less nucleophilic and basic than the parent amine.
Deprotection Strategies
The choice of deprotection method for the 4-nitrobenzoyl group depends on the overall synthetic strategy and the presence of other functional groups in the molecule.
-
Basic Hydrolysis: 4-Nitrobenzoyl esters can be cleaved under basic conditions, for example, using sodium hydroxide (B78521) or sodium methoxide (B1231860) in methanol (B129727). Amide cleavage requires harsher conditions.
-
Reductive Cleavage: While general methods for the reductive cleavage of esters and amides exist, specific protocols for the 4-nitrobenzoyl group are less common but feasible.
-
Electrochemical Cleavage: A key advantage of the nitrobenzoyl group is its susceptibility to electrochemical reduction. This method offers a mild and selective way to deprotect the functional group. The reduction of the nitro group facilitates the cleavage of the C-O or C-N bond.
Orthogonality
The 4-nitrobenzoyl group is compatible with various other protecting groups, making it a valuable component of an orthogonal protection strategy.
-
Acid-Labile Groups (e.g., Boc, trityl): The NBz group is stable to the acidic conditions used to remove Boc and other acid-labile protecting groups.
-
Base-Labile Groups (e.g., Fmoc): While the NBz group is removed under basic conditions, the cleavage of the Fmoc group is typically achieved with piperidine, which is a milder base than what is generally required for NBz ester or amide hydrolysis, allowing for potential selectivity.
-
Hydrogenolysis-Labile Groups (e.g., Cbz, Benzyl): The NBz group is stable to the catalytic hydrogenation conditions used to remove Cbz and benzyl (B1604629) ethers.
-
Fluoride-Labile Groups (e.g., Silyl (B83357) Ethers): The NBz group is stable to fluoride (B91410) ion sources like TBAF, which are used to deprotect silyl ethers.
Data Presentation
Table 1: Protection of Alcohols and Amines with 4-Nitrobenzoyl Chloride
| Substrate | Product | Reagents and Conditions | Yield (%) |
| Ethanol | Ethyl 4-nitrobenzoate (B1230335) | 4-Nitrobenzoyl chloride, reflux in ethanol, 50 min | High |
| 1-Propanol | Propyl 4-nitrobenzoate | 4-Nitrobenzoyl chloride, reflux in 1-propanol, 50 min | High |
| 2-Propanol | Isopropyl 4-nitrobenzoate | 4-Nitrobenzoyl chloride, reflux in 2-propanol, 50 min | High |
| n-Butylamine | N-Butyl-4-nitrobenzamide | 4-Nitrobenzoyl chloride, base | High |
Note: Yields are generally high for the protection step, often proceeding to near completion.
Table 2: Deprotection of 4-Nitrobenzoyl Protected Alcohols and Amines
| Protected Substrate | Deprotection Method | Reagents and Conditions | Yield (%) | Reference |
| Butyl 4-nitrobenzoate | Electrochemical | N,N-Dimethylformamide, -1.7 V vs. SCE | ~80 | [1] |
| N-Butyl-4-nitrobenzamide | Electrochemical | N,N-Dimethylformamide, -1.5 to -2.0 V vs. SCE | >50 | [2] |
| 4-Nitrobenzoyl Ester | Basic Hydrolysis | NaOH or NaOMe in Methanol | Typically High | General Knowledge |
| 4-Nitrobenzamide | Basic Hydrolysis | Concentrated NaOH, heating | Substrate Dependent | General Knowledge |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 4-Nitrobenzoyl Chloride
Objective: To protect a primary alcohol as its 4-nitrobenzoate ester.
Materials:
-
Primary alcohol (1.0 equiv)
-
4-Nitrobenzoyl chloride (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 equiv) to the stirred solution.
-
Add 4-nitrobenzoyl chloride (1.1 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the pure 4-nitrobenzoate ester.[3]
Protocol 2: Protection of a Primary Amine with 4-Nitrobenzoyl Chloride
Objective: To protect a primary amine as its 4-nitrobenzamide.
Materials:
-
Primary amine (1.0 equiv)
-
4-Nitrobenzoyl chloride (1.05 equiv)
-
Triethylamine (Et₃N) or Pyridine (2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equiv) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring completion by TLC.
-
Dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Deprotection of a 4-Nitrobenzoyl Ester by Basic Hydrolysis
Objective: To regenerate the alcohol from its 4-nitrobenzoate ester.
Materials:
-
4-Nitrobenzoate ester (1.0 equiv)
-
Sodium methoxide (NaOMe) or Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
Dissolve the 4-nitrobenzoate ester (1.0 equiv) in methanol.
-
Add a solution of sodium methoxide in methanol (1.5 equiv) or solid potassium carbonate (2.0 equiv).
-
Stir the mixture at room temperature for 1-4 hours, or until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) and remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alcohol.
-
Purify the product by column chromatography if necessary.
Protocol 4: Electrochemical Deprotection of a 4-Nitrobenzoyl Protected Amine
Objective: To cleave the 4-nitrobenzoyl group from an amine using electrochemical reduction.
Materials:
-
N-alkyl-4-nitrobenzamide (e.g., N-butyl-4-nitrobenzamide)
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄) as the supporting electrolyte
-
Electrolysis cell with a suitable cathode (e.g., mercury pool or glassy carbon) and anode, and a reference electrode (e.g., SCE).
Procedure:
-
Prepare a solution of the N-alkyl-4-nitrobenzamide in DMF containing 0.1 M Bu₄NBF₄.[2]
-
Carry out the controlled-potential electrolysis at a potential between -1.5 V and -2.0 V vs. SCE.[2]
-
Monitor the progress of the reaction by cyclic voltammetry or by analyzing aliquots using chromatography (e.g., GC or HPLC).
-
Upon completion, perform an aqueous work-up. Typically, this involves diluting the reaction mixture with water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts, dry over an anhydrous drying agent, and concentrate to obtain the crude amine.
-
Purify the product by distillation or chromatography. The cleavage can result in yields greater than 50%.[2]
Visualizations
Caption: General workflow for the use of the 4-nitrobenzoyl (NBz) protecting group.
Caption: Orthogonality of the 4-nitrobenzoyl (NBz) protecting group.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Ethyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of ethyl 4-nitrobenzoate (B1230335). The described protocol is suitable for the determination of ethyl 4-nitrobenzoate in various samples, ensuring high precision and reliability for research, quality control, and drug development purposes. The method has been validated for its linearity, accuracy, and precision.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Accurate quantification of this compound is crucial for ensuring the quality and purity of starting materials and final products. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of non-volatile and thermally labile compounds, offering high specificity, sensitivity, and accuracy. This document provides a detailed protocol for the HPLC analysis of this compound, utilizing a C18 stationary phase and a UV detector.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Analytical Standard: this compound certified reference material (e.g., USP Reference Standard) should be used.[2][3]
-
Solvents: HPLC grade acetonitrile (B52724) and water are required for the mobile phase.
-
Glassware: Volumetric flasks and vials for standard and sample preparation.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 274 nm |
For Mass-Spec (MS) compatible applications, the mobile phase can be modified by replacing any non-volatile acid with formic acid.[4][5]
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will vary depending on the matrix. For a solid sample, a general procedure is as follows:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a suitable solvent, such as the mobile phase, in a volumetric flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The following tables summarize the quantitative data obtained during the validation.
Table 1: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 5 | 99.5 | 1.2 |
| 50 | 101.2 | 0.8 |
| 90 | 99.8 | 1.0 |
Table 3: Precision
| Precision Level | % RSD |
| Repeatability (Intra-day) | < 2.0 |
| Intermediate Precision (Inter-day) | < 3.0 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Visualizations
Experimental Workflow
References
- 1. This compound EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-Nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 4-nitrobenzoate (B1230335).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing ethyl 4-nitrobenzoate?
The most prevalent method for synthesizing this compound is the Fischer esterification of 4-nitrobenzoic acid with ethanol (B145695).[1][2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[1][4][5] The reaction is reversible, and various techniques can be employed to drive the equilibrium towards the product side to improve the yield.[1][6]
Q2: What are some alternative methods for the synthesis of this compound?
Besides the traditional Fischer esterification, other methods include:
-
Nitration of ethyl benzoate (B1203000): This method involves introducing a nitro group at the para position of the ethyl benzoate molecule.[7]
-
Use of alternative catalysts: Researchers have explored various catalysts to improve yield and environmental friendliness, such as ammonium (B1175870) hydrogen sulfate, polyfluoroalkanesulfonic acid, silicon tetrachloride, and natural zeolites.[1][2][5][8]
-
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasound can significantly enhance the reaction rate and yield of the esterification process.[1][2][3]
Q3: What are the expected yields for this compound synthesis?
Yields can vary significantly depending on the reaction conditions, catalyst, and purification methods. Here is a summary of reported yields under different conditions:
| Catalyst/Method | Alcohol | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sulfuric Acid | Methanol | 65 | - | 90 | [6] |
| Sulfuric Acid | Ethanol | Reflux | 30 min | - | [4] |
| Hexafluoropropanesulfonic acid hydrate | Ethanol | - | - | 94.4 | |
| H-MOR Zeolite | Ethanol | 80 | 6 h | ~55 | [2] |
| H-HEU-M Zeolite | Ethanol | 80 | 6 h | ~55 | [2][3] |
| H-MOR Zeolite + Microwave (300W) | Ethanol | 80 | 2 h | 67 | [1][2][3] |
| H-HEU-M Zeolite + Microwave (300W) | Ethanol | 80 | 2 h | 67 | [1][2][3] |
| H-MOR Zeolite + Ultrasound (330W) | Ethanol | 80 | 2 h | 67 | [1][2][3] |
| H-HEU-M Zeolite + Ultrasound (330W) | Ethanol | 80 | 2 h | 67 | [1][2][3] |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield
A low yield of this compound is a frequent issue. The following flowchart outlines potential causes and solutions.
Caption: Troubleshooting logic for low yield of this compound.
Detailed Steps for Troubleshooting Low Yield:
-
Incomplete Reaction:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (4-nitrobenzoic acid) is still present, extend the reaction time.
-
Increase Reaction Temperature: Gently increasing the reflux temperature might drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
-
Reversible Reaction:
-
Use Excess Ethanol: Fischer esterification is an equilibrium-limited reaction. Using a large excess of ethanol can shift the equilibrium towards the formation of the ester.[6]
-
Remove Water: The formation of water as a byproduct can shift the equilibrium back to the reactants. Removing water as it forms, for example by using a Dean-Stark apparatus with a suitable solvent like toluene, can significantly improve the yield.[6][9]
-
-
Product Loss During Workup and Purification:
-
Optimize Extraction: Ensure the aqueous layer is at the correct pH during extraction to minimize the solubility of the ester. Use an appropriate organic solvent for efficient extraction.
-
Careful Transfers and Recrystallization: Minimize mechanical losses during transfers. During recrystallization, avoid using an excessive amount of solvent to prevent the loss of product.
-
Problem 2: Impure Product
If the final product is impure, as indicated by a broad melting point range or unexpected peaks in spectroscopic analysis, consider the following:
-
Unreacted Starting Material: The most common impurity is unreacted 4-nitrobenzoic acid.[10] This can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the workup.[4][6] The basic wash will deprotonate the carboxylic acid, making it water-soluble and thus separating it from the ester in the organic phase.
-
Side Products: At high temperatures or with very strong acid catalysts, side reactions such as dehydration of ethanol to diethyl ether or charring of the organic material can occur. If this is suspected, consider lowering the reaction temperature or using a milder catalyst.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This protocol is a standard laboratory procedure for the synthesis of this compound.
References
- 1. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. prepchem.com [prepchem.com]
- 9. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 10. Solved You were given a chemicals ethyl-4-nitrobenzoate with | Chegg.com [chegg.com]
Technical Support Center: Purification of Crude Ethyl 4-Nitrobenzoate by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude ethyl 4-nitrobenzoate (B1230335) via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying ethyl 4-nitrobenzoate by recrystallization?
A1: Recrystallization is a purification technique for solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] In this case, crude this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the cold solvent (mother liquor), while any insoluble impurities are removed by hot filtration.[2][3]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallization should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures.[3] For this compound, ethanol (B145695) is a commonly used and effective solvent.[4] It is soluble in ethanol and ether, but insoluble in water.[5][6] A mixed solvent system, such as ethanol and water, can also be employed to achieve the desired solubility characteristics.[7]
Q3: What are the key physical and chemical properties of this compound to consider during recrystallization?
A3: Understanding the physical properties of this compound is crucial for a successful recrystallization. Key properties are summarized in the table below.
Quantitative Data Summary
| Property | Value | Citations |
| Molecular Formula | C₉H₉NO₄ | [5][6][8] |
| Molecular Weight | 195.17 g/mol | [5][9] |
| Appearance | Pale yellow or yellow crystalline solid | [5] |
| Melting Point | 55-59 °C | [9][10][11] |
| Solubility in hot ethanol | 3-4 mL/g near the boiling point | [4][12] |
| Solubility in water | Insoluble | [5][6] |
| Solubility in other solvents | Soluble in alcohol, ether, and chloroform. | [5] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the step-by-step procedure for the purification of crude this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes while stirring to allow the charcoal to adsorb the impurities.[10]
-
Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.[3]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[10]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the melting point.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q4: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A4: This is a common problem that can be resolved by several methods:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization.[13]
-
Reduce Solvent Volume: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[13]
Q5: My compound has "oiled out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the dissolved solid separates as a liquid instead of crystals. This can happen if the melting point of the solid is lower than the boiling point of the solvent, or if the solution is highly impure.[13] To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and allow the solution to cool slowly again.[13]
-
Lower the Cooling Temperature: Cool the solution to a lower temperature, potentially using a salt-ice bath.
-
Change the Solvent System: Consider using a different solvent with a lower boiling point or a mixed solvent system. For example, dissolve the compound in a minimum of hot ethanol (a "good" solvent) and then slowly add water (a "poor" solvent) until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.[10]
Q6: The recovery of my purified this compound is very low. What are the possible reasons?
A6: A low yield can result from several factors:
-
Using too much solvent: This will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[13]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or not using an ice bath can lead to a lower yield.
Logical Workflow Diagram
The following diagram illustrates a troubleshooting workflow for common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. benchchem.com [benchchem.com]
- 4. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 5. This compound EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. This compound [chembk.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Ethyl p-nitrobenzoate [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. A13398.36 [thermofisher.com]
- 12. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Choosing the right solvent for ethyl 4-nitrobenzoate recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of ethyl 4-nitrobenzoate (B1230335). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful purification of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing ethyl 4-nitrobenzoate?
A1: The ideal solvent for recrystallization should dissolve the solute to a great extent at or near its boiling point, but only sparingly at room temperature or below. For this compound, ethanol (B145695) is a commonly used and effective solvent. It provides a good balance of high solubility at elevated temperatures and lower solubility upon cooling, facilitating crystal formation. Other potential solvents for nitroaromatic compounds include methanol, ethyl acetate, and toluene.[1] A solvent selection guide is provided in the data presentation section to aid in choosing the most appropriate solvent for your specific needs.
Q2: What are the key physical properties of this compound to consider during recrystallization?
A2: Understanding the physical properties of this compound is crucial for a successful recrystallization. Key properties include:
-
Appearance: Pale yellow or yellow crystalline solid.[2]
-
Melting Point: Approximately 55-59 °C. This is an important parameter to consider, especially in the context of "oiling out" (see Troubleshooting Guide).
-
Solubility: Generally soluble in organic solvents like ethanol, ether, and chloroform, and sparingly soluble to insoluble in water.[2][3] The temperature-dependent solubility in various solvents is key to selecting the right recrystallization conditions.
Q3: How can I improve the purity of my this compound crystals?
A3: To improve purity, ensure that the cooling process is slow and undisturbed. Rapid cooling can trap impurities within the crystal lattice. If your solution is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities. Additionally, washing the collected crystals with a small amount of ice-cold solvent will help remove any adhering impurities from the crystal surfaces.
Q4: What is "oiling out," and why does it happen?
A4: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an oil) rather than as solid crystals.[4] This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly supersaturated. The presence of impurities can also lower the melting point of the compound, increasing the likelihood of oiling out.[5]
Data Presentation: Solvent Selection Guide
The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent will exhibit a significant difference in the solubility of this compound at high and low temperatures. Below is a summary of suitable solvents and their relevant properties.
| Solvent | Boiling Point (°C) | Solubility of this compound (near boiling point) | Comments |
| Ethanol | 78 | Good (approx. 3-4 mL/g)[6] | Commonly used and recommended. Provides good crystal recovery upon cooling. |
| Methanol | 65 | Good | Lower boiling point than ethanol, which can be advantageous if "oiling out" is a concern. |
| Ethyl Acetate | 77 | Slightly soluble | Can be a suitable alternative, may require a larger volume of solvent. |
| Toluene | 111 | Soluble when hot | Higher boiling point may increase the risk of "oiling out" given the melting point of this compound. |
| Water | 100 | Insoluble/Sparingly Soluble[2][3] | Not a suitable primary solvent for recrystallization but can be used as an anti-solvent in a mixed solvent system. |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound using Ethanol
This protocol outlines the standard procedure for the purification of this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude product, add approximately 3-4 mL of ethanol.[6]
-
Heating: Gently heat the mixture to boiling while stirring to dissolve the solid. If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, well-defined crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, a vacuum oven at a temperature below the melting point can be used.
Troubleshooting Guides
Guide 1: No Crystals Form Upon Cooling
This guide provides a step-by-step process to follow when your compound fails to crystallize from the solution.
Guide 2: Compound "Oiling Out" Instead of Crystallizing
This guide outlines the steps to take when your compound separates as an oil instead of forming crystals.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
How to solve oiling out problems during ethyl 4-nitrobenzoate crystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of ethyl 4-nitrobenzoate (B1230335), with a specific focus on resolving "oiling out" phenomena.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it occur during the crystallization of ethyl 4-nitrobenzoate?
A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid (an oil) rather than a solid crystalline material during the crystallization process.[1][2] This oil is a supersaturated solution of the compound and can hinder or prevent the formation of pure crystals. For this compound, a pale yellow crystalline solid, oiling out can be triggered by several factors:
-
High Supersaturation: This occurs when the concentration of this compound in the solvent is too high for crystals to form directly, leading to the separation of a liquid phase first.[3]
-
Rapid Cooling: Cooling the solution too quickly can cause the solubility limit to be crossed at a temperature where the compound is still molten, resulting in the formation of an oil.
-
Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of this compound (approximately 55-59 °C), the compound may melt before it crystallizes.[1][4]
-
Presence of Impurities: Impurities can depress the melting point of the compound and interfere with the crystal lattice formation, promoting oiling out.[5]
Q2: What are the key physical properties of this compound relevant to crystallization?
A2: Understanding the physical properties of this compound is crucial for designing a successful crystallization protocol.
| Property | Value | Source(s) |
| Appearance | Pale yellow crystalline solid | [6][7][8] |
| Melting Point | 55-59 °C (some sources report up to 69-72 °C) | [1][4][8] |
| Solubility in Water | Insoluble/Sparingly soluble | [6][7][9] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, and chloroform. | [4][7][9] |
Q3: Which solvents are recommended for the crystallization of this compound?
A3: Common solvents for the crystallization of nitroaromatic compounds like this compound include ethanol, methanol, ethyl acetate, and toluene.[1] Ethanol is frequently cited as a suitable solvent.[10] The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[2]
Q4: How can I prevent oiling out from occurring?
A4: Preventing oiling out involves controlling the key parameters of the crystallization process:
-
Slower Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. This provides sufficient time for crystal nucleation and growth.
-
Solvent Selection: Choose a solvent with a boiling point that is not significantly higher than the melting point of this compound.
-
Use of a Co-solvent (Mixed Solvent System): Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Heating to clarify and then slow cooling can promote crystallization over oiling out.[2]
-
Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to provide a template for crystal growth.[5]
-
Control of Supersaturation: Avoid excessively high concentrations of the compound in the solvent.
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter during the crystallization of this compound.
Guide 1: Oiling Out Occurs During Cooling
This guide outlines the steps to take when your compound separates as an oil instead of crystals.
Caption: Troubleshooting workflow for when the compound oils out.
Guide 2: No Crystals Form Upon Cooling
This guide provides a step-by-step process to follow when your compound fails to crystallize from the solution.
Caption: Troubleshooting workflow for failure of crystallization.
Experimental Protocols
Protocol 1: General Recrystallization of this compound from a Single Solvent (e.g., Ethanol)
This protocol provides a general method for the recrystallization of this compound to prevent oiling out.
1. Solvent Selection:
-
Place a small amount of crude this compound in a test tube.
-
Add a few drops of ethanol and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. A suitable solvent will dissolve the compound when hot.[2]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol while stirring and heating until the solid just dissolves. Avoid using an excess of solvent to ensure good recovery.
3. Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of larger crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.[2]
-
Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, a vacuum oven can be used.
Protocol 2: Recrystallization of this compound Using a Mixed-Solvent System (Ethanol-Water)
This protocol is useful when the compound is too soluble in a single solvent even at low temperatures.
1. Dissolution:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
2. Addition of Anti-Solvent:
-
While keeping the ethanol solution hot, slowly add hot water (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
3. Clarification:
-
Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
4. Crystallization:
-
Set the flask aside and allow the solution to cool slowly and undisturbed to room temperature.
-
After reaching room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Dry the crystals thoroughly.
Data Presentation
| Solvent | Polarity | Boiling Point (°C) | Solubility of this compound | Suitability for Crystallization |
| Water | High | 100 | Insoluble/Sparingly Soluble | Poor as a single solvent; good as an anti-solvent. |
| Methanol | High | 65 | Soluble | Potentially suitable; lower boiling point may reduce oiling risk. |
| Ethanol | High | 78 | Soluble | Commonly used; good solubility at high temperatures. |
| Ethyl Acetate | Medium | 77 | Soluble | Good alternative to alcohols. |
| Toluene | Low | 111 | Soluble | Higher boiling point may increase the risk of oiling out. |
Note: The ideal solvent will show a significant increase in the solubility of this compound with increasing temperature. Experimental determination of the solubility curve is recommended for process optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. This compound | 99-77-4 | FE37379 | Biosynth [biosynth.com]
- 4. unifr.ch [unifr.ch]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemwhat.com [chemwhat.com]
- 9. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purifying Ethyl 4-Nitrobenzoate via Column Chromatography
This guide provides a comprehensive protocol and troubleshooting advice for the purification of ethyl 4-nitrobenzoate (B1230335) using column chromatography, tailored for researchers, scientists, and professionals in drug development.
Experimental Protocol: Flash Column Chromatography of Ethyl 4-Nitrobenzoate
This protocol details the purification of this compound from a crude reaction mixture using flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica (B1680970) gel (200-300 mesh)
-
Solvents: Hexane (B92381) (or petroleum ether), Ethyl acetate (B1210297), Dichloromethane (B109758) (DCM)
-
Glass column with a stopcock
-
Sand
-
Beakers or flasks for sample preparation and fraction collection
-
Pipettes
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Eluent Selection:
-
Determine an appropriate eluent system by running TLC plates of the crude mixture.
-
A good starting point is a mixture of hexane and ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find a system that gives the this compound a retention factor (Rf) of approximately 0.3-0.4.
-
-
Column Packing:
-
Secure the glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (about 1 cm) on top of the cotton.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent mixture.[1][2] Using a pipette, carefully add the sample solution to the top of the silica gel.[2]
-
Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in separate test tubes or flasks.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate to elute the desired compound.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions using TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Assess the purity of the final product using appropriate analytical techniques (e.g., NMR, melting point).
-
Data Presentation
Physical and Chromatographic Properties of this compound
| Property | Value |
| Molecular Formula | C9H9NO4 |
| Molecular Weight | 195.17 g/mol [3] |
| Appearance | White to cream to yellow crystals or powder[4] |
| Melting Point | 55-59 °C |
| Purity (GC, typical) | ≥98.0% |
| Recommended Stationary Phase | Silica Gel (200-300 mesh)[5] |
| Common Mobile Phase | Hexane/Ethyl Acetate Gradient[5] |
Troubleshooting Guide & FAQs
Question: My compound is not moving off the baseline, even with a high concentration of ethyl acetate. What should I do?
Answer: If your compound is very polar and does not move with standard solvent systems like ethyl acetate/hexane, you may need to use a more aggressive solvent system.[6] Consider adding a small percentage of a more polar solvent like methanol (B129727) to your eluent. However, be aware that this can sometimes cause the silica to dissolve. Alternatively, for highly polar compounds, reverse-phase chromatography might be a better option.[6]
Question: The separation between my desired product and an impurity is poor. How can I improve it?
Answer: Poor separation can result from several factors. First, ensure you have optimized the eluent system using TLC. A solvent system that gives a larger difference in Rf values between your product and the impurity will provide better separation on the column. You can also try a different solvent system altogether, for instance, substituting ethyl acetate with dichloromethane or acetone.[6] Additionally, ensure your column is packed well and the sample was loaded in a narrow band. A longer column may also improve separation.
Question: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and prevent it?
Answer: Nitro compounds can sometimes be unstable on acidic silica gel.[6][7] To check for decomposition, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates decomposition. To mitigate this, you can deactivate the silica gel by adding a small amount of a base, like triethylamine (B128534) (e.g., 0.1-1%), to your eluent system.[7] This "base wash" can help prevent the degradation of acid-sensitive compounds.
Question: My purified product is a yellow oil, but it should be a white solid. What happened?
Answer: The yellow color could be due to a persistent colored impurity that co-eluted with your product. This is common with nitro compounds, where by-products can be highly colored.[7] You might need to re-purify the material using a shallower solvent gradient to improve separation. Alternatively, if the amount of impurity is small, recrystallization after the column chromatography can be an effective way to remove colored impurities and obtain a crystalline solid.
Question: My compound came off the column much faster than expected and is mixed with non-polar impurities. Why did this happen?
Answer: This issue, known as channeling, can occur if the column is not packed properly, leading to cracks or channels in the silica bed. This allows the sample and eluent to bypass the stationary phase. To avoid this, ensure you pack the column carefully as a slurry and do not let the silica run dry at any point. Another possibility is that the sample was not fully dissolved when loaded, or you used a loading solvent that was too strong, causing the compound to move down the column too quickly.
Visualization
Experimental Workflow for Purifying this compound
Caption: Workflow for the purification of this compound using column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. This compound | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of Reaction Mixtures Containing 4-Nitrobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted 4-nitrobenzoic acid from final products.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the incomplete removal of 4-nitrobenzoic acid?
A1: The most frequent issue is the selection of an inappropriate purification method or suboptimal conditions for the chosen method. The acidic nature of 4-nitrobenzoic acid and its solubility profile are key factors that must be considered for effective removal.
Q2: How can I quickly check if my final product is still contaminated with 4-nitrobenzoic acid?
A2: A simple method is to use thin-layer chromatography (TLC) to compare your purified product with a standard sample of 4-nitrobenzoic acid. A proton NMR spectrum can also be used, where the carboxylic acid proton of 4-nitrobenzoic acid will appear as a characteristic broad singlet far downfield.
Q3: Can I use column chromatography to remove 4-nitrobenzoic acid?
A3: While possible, column chromatography can be inefficient for removing large amounts of acidic impurities like 4-nitrobenzoic acid due to potential peak tailing. It is often more practical to use a primary purification method like acid-base extraction or recrystallization first, followed by chromatography if necessary for final polishing.
Q4: Is 4-nitrobenzoic acid volatile? Can it be removed by evaporation?
A4: 4-Nitrobenzoic acid is a solid with a high melting point (237 °C) and sublimes at its boiling point.[1] It is not considered volatile under standard laboratory conditions and cannot be effectively removed by simple evaporation.
Troubleshooting Guides
Acid-Base Extraction Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate does not form upon acidification of the aqueous layer. | - Insufficient acidification. - The concentration of the sodium salt of 4-nitrobenzoic acid is too low (below its water solubility). - The product is an oil rather than a solid. | - Check the pH with pH paper to ensure it is strongly acidic (pH < 2). Add more acid if necessary.[2] - If the volume of the aqueous layer is large, try to concentrate it by evaporation before acidification. - If an oil forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), then dry and evaporate the organic solvent to recover the 4-nitrobenzoic acid.[3] |
| Emulsion forms at the interface between the organic and aqueous layers. | - Vigorous shaking of the separatory funnel. - High concentration of solutes. | - Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break up the emulsion. - If the emulsion persists, filter the mixture through a pad of celite. |
| Incomplete removal of 4-nitrobenzoic acid from the organic layer. | - Insufficient amount of base used. - Inadequate mixing of the two phases. - Only one extraction was performed. | - Use a sufficient excess of the basic solution. - Ensure thorough mixing by inverting the separatory funnel multiple times. - Perform multiple extractions (2-3) with fresh portions of the basic solution for more efficient removal.[4][5] |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to increase the concentration and allow the solution to cool again.[6][7] - Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of the pure compound.[6][8] |
| The product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the solute. - The rate of cooling is too rapid. - High level of impurities. | - Add a small amount of a solvent in which the compound is more soluble to lower the saturation point, then cool slowly.[6] - Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath.[9] - Consider a preliminary purification step like acid-base extraction to remove significant impurities. |
| Low recovery of the purified product. | - Too much solvent was used for recrystallization. - The crystals were washed with a solvent that was not ice-cold. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[10][11] - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[10] - Ensure the funnel and receiving flask are pre-heated during hot filtration to prevent the product from crystallizing on the filter paper.[8] |
Data Presentation
The choice of purification method often depends on the solubility differences between the unreacted 4-nitrobenzoic acid and the desired product.
Table 1: Solubility of 4-Nitrobenzoic Acid in Common Solvents
| Solvent | Solubility of 4-Nitrobenzoic Acid | Comments |
| Water | 1 g / 2380 mL (poorly soluble in cold water)[12] | Solubility increases significantly in hot water and basic solutions.[13] |
| Methanol | 1 g / 12 mL (very soluble)[12] | |
| Ethanol | 1 g / 110 mL (soluble)[12] | Solubility increases with temperature. |
| Acetone | 1 g / 20 mL (very soluble)[12] | |
| Ethyl Acetate | Soluble | A common solvent for reactions and extractions. |
| Dichloromethane | Soluble | |
| Diethyl Ether | 1 g / 45 mL (soluble)[12] | |
| Benzene | Slightly soluble[12] | |
| Petroleum Ether | Insoluble[12] | |
| Chloroform | 1 g / 150 mL (sparingly soluble)[12] |
Experimental Protocols
Protocol 1: Removal of 4-Nitrobenzoic Acid by Acid-Base Extraction
This method is ideal when the desired product is neutral or basic and is soluble in a water-immiscible organic solvent.
Materials:
-
Crude reaction mixture containing the final product and unreacted 4-nitrobenzoic acid.
-
A suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
1 M Sodium hydroxide (B78521) (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution.
-
1 M Hydrochloric acid (HCl).
-
Separatory funnel.
-
Beakers and flasks.
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Rotary evaporator.
Procedure:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M NaOH or saturated NaHCO₃ solution to the separatory funnel.[4]
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup, especially when using sodium bicarbonate.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of 4-nitrobenzoic acid.
-
Drain the lower aqueous layer into a beaker.
-
Repeat the extraction of the organic layer with fresh basic solution two more times to ensure complete removal of the acid.[4]
-
Combine the aqueous extracts. This solution can be acidified with 1 M HCl to precipitate the 4-nitrobenzoic acid for recovery, if desired.[4][14]
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.
-
Drain the organic layer into a clean flask and dry it over a suitable drying agent (e.g., anhydrous MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This method is suitable when the desired product and 4-nitrobenzoic acid have significantly different solubilities in a particular solvent at different temperatures.
Materials:
-
Crude product contaminated with 4-nitrobenzoic acid.
-
A suitable recrystallization solvent.
-
Erlenmeyer flasks.
-
Hot plate.
-
Buchner funnel and filter paper.
-
Vacuum flask.
Procedure:
-
Select a suitable solvent in which the desired product is highly soluble at high temperatures and poorly soluble at low temperatures, while 4-nitrobenzoic acid has a different solubility profile.
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the product completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.[9]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[9]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Allow the crystals to dry completely.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solved Extraction of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture — Adam Cap [adamcap.com]
Troubleshooting low conversion rates in Fischer esterification
Technical Support Center: Fischer Esterification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in Fischer esterification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Equilibrium and Reaction Driving Force
Q1: My Fischer esterification has stalled, resulting in a low yield. What is the most likely cause?
A1: The Fischer esterification is a reversible equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] If the reaction has stalled, it has likely reached equilibrium. To improve the yield, you must shift the equilibrium toward the product side.[3][4][5] This is typically achieved by applying Le Châtelier's principle in one of two ways: using a large excess of one reactant or removing a product as it is formed.[1][5][6]
Q2: How much does using an excess of the alcohol improve the conversion rate?
A2: Using an excess of the alcohol can significantly increase the ester yield. The alcohol is often used as the reaction solvent to ensure it is in large excess.[6][7] For example, one study on the reaction between acetic acid and ethanol (B145695) demonstrated a dramatic increase in yield as the excess of ethanol was increased.[1]
Data Presentation: Effect of Reactant Molar Ratio on Ester Yield
| Molar Ratio (Alcohol:Acid) | Equilibrium Yield of Ester |
| 1:1 | 65%[1] |
| 10:1 | 97%[1] |
| 100:1 | 99%[1] |
Q3: What are the common methods for removing water from the reaction mixture?
A3: Removing water as it forms is a highly effective strategy to drive the reaction to completion.[1][2][6] Common methods include:
-
Azeotropic Distillation with a Dean-Stark Trap: This is a widely used laboratory technique. The reaction is run in a solvent (like toluene (B28343) or hexane) that forms an azeotrope with water.[1][4][7] The azeotrope boils, and upon condensation, the water separates from the less dense solvent in the trap, preventing it from returning to the reaction flask.[1]
-
Use of a Drying Agent: Adding a drying agent, such as anhydrous salts (e.g., magnesium sulfate) or molecular sieves, can sequester the water produced during the reaction.[2][4][8]
-
Distillation of the Product: If the ester product has a lower boiling point than the reactants and water, it can be distilled off as it is formed, which also shifts the equilibrium.[4]
Catalyst and Reaction Conditions
Q4: What are the most effective catalysts for Fischer esterification, and could my choice of catalyst be the issue?
A4: Strong Brønsted acids are the most common and effective catalysts.[9] These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[3][4] Lewis acids can also be used.[3][4] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon a much better electrophile for the alcohol to attack.[2][3][10] If your conversion is low, ensure you are using a sufficient amount of a strong acid catalyst. Heterogeneous catalysts like acidic resins (e.g., Dowex) are also effective and offer the advantage of easier removal from the reaction mixture.[9][11]
Q5: How do reaction temperature and time affect the yield?
A5: Fischer esterification is generally a slow reaction that requires heating to proceed at a reasonable rate.[6] Typical reaction temperatures range from 60–110 °C, often under reflux conditions.[4] Increasing the temperature can increase the reaction rate, but excessively high temperatures might promote side reactions or the reverse reaction (hydrolysis). Reaction times can vary widely, from 1 to 10 hours or even longer, depending on the specific substrates and conditions.[4][7] If you are experiencing low yields, it may be beneficial to increase the reflux time and monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).
Substrate-Related Issues
Q6: I am using a bulky alcohol or carboxylic acid and getting a low yield. What could be the problem?
A6: Steric hindrance can significantly reduce the rate and yield of the reaction. The mechanism involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[2] Bulky groups on either the alcohol (especially tertiary alcohols, which are prone to elimination) or the carboxylic acid can physically block this attack.[4][12] While the reaction is suitable for most primary and secondary alcohols, yields may be lower with sterically hindered substrates.[4] In such cases, longer reaction times or alternative esterification methods (e.g., Steglich esterification) may be necessary.[3][4]
Visualizations and Workflows
The following diagrams illustrate the key concepts and a logical workflow for troubleshooting your experiment.
Caption: The equilibrium of Fischer esterification and methods to shift it.
Caption: A systematic workflow for troubleshooting low conversion rates.
Experimental Protocols
General Protocol for Fischer Esterification with Water Removal
This protocol describes the esterification of a generic carboxylic acid with an alcohol using a Dean-Stark apparatus to remove water.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (can be used in excess, e.g., 10 eq, or as the solvent)
-
Acid Catalyst (e.g., H₂SO₄ or TsOH, 0.05 eq)
-
Anhydrous Solvent (e.g., Toluene, sufficient to dissolve reactants)
-
Round-bottom flask, Dean-Stark trap, Condenser, Heating mantle, Magnetic stirrer
Procedure:
-
Setup: Assemble the reflux apparatus with the round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.
-
Reagents: To the round-bottom flask, add the carboxylic acid, the alcohol (if not used as the solvent), and the anhydrous solvent (e.g., toluene).
-
Catalyst: Carefully add the acid catalyst to the mixture while stirring.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[7] As the vapor condenses, the water, being denser than toluene, will separate and collect in the bottom of the trap.[1]
-
Monitoring: Continue reflux until the theoretical amount of water has been collected in the trap or until the reaction shows no further progress by TLC analysis. This can take several hours.[7]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.[7][13]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ester.[7]
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle; Chatelier's Principle [chem.ucla.edu]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. brainly.com [brainly.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Acid Catalyst Comparison in Fischer Esterification Reactions [scholarsphere.psu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. cerritos.edu [cerritos.edu]
Technical Support Center: Optimizing the Reduction of Ethyl 4-Nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate, a key intermediate in the synthesis of pharmaceuticals like benzocaine (B179285) and procaine.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing ethyl 4-nitrobenzoate?
A1: The most common and effective methods for reducing aromatic nitro compounds like this compound include:
-
Catalytic Hydrogenation: This is often the preferred method due to high efficiency and clean reaction profiles.[4] Common catalysts include palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), using hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265) (transfer hydrogenation).[4][5][6]
-
Metal in Acidic Media: A classic and cost-effective method involves using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[4][5][7] The Bechamp reduction, using iron filings and HCl, is a well-established, mild, and less toxic option compared to tin-based methods.[8]
-
Sodium Dithionite (B78146) (Sodium Hydrosulfite): This is an inexpensive, safe, and versatile reducing agent that works under mild conditions and is known for its good chemoselectivity, tolerating other functional groups like esters.[9][10][11]
Q2: How can I monitor the progress of the reaction?
Q3: What are potential side products, and how can their formation be minimized?
A3: Depending on the reducing agent and reaction conditions, several side products can form. The reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates.[13] Incomplete reduction can leave these intermediates in the reaction mixture. Over-reduction or side reactions can lead to the formation of azo and azoxy compounds, especially when using strong, non-selective reducing agents like lithium aluminum hydride with aromatic nitro compounds.[4][5] To minimize side products, it is crucial to carefully control the reaction temperature, use the appropriate stoichiometry of the reducing agent, and ensure efficient stirring.[6]
Q4: Can the ester group be hydrolyzed during the reduction?
A4: Yes, ester hydrolysis is a potential side reaction, particularly when using strong acidic or basic conditions, especially at elevated temperatures.[8] For instance, reduction with metals in strong acid can lead to the formation of 4-aminobenzoic acid. To avoid this, it is often recommended to use milder conditions, such as catalytic hydrogenation at room temperature or reduction with sodium dithionite.[6][8]
Q5: What are the primary safety concerns when running this reaction?
A5: The reduction of nitro compounds is highly exothermic and can lead to a runaway reaction if not properly controlled, especially on a large scale.[6][14] Key safety precautions include:
-
Temperature Control: Use an ice bath to manage the reaction temperature, especially during the initial addition of reagents.[6]
-
Ventilation: Work in a well-ventilated fume hood, as some reagents and byproducts may be hazardous.[15][16]
-
Hydrogen Safety: When using catalytic hydrogenation with H₂ gas, be aware of its flammability and use appropriate equipment.[6][14]
-
Handling Reagents: Familiarize yourself with the Safety Data Sheets (SDS) for all chemicals used.[17] For example, SnCl₂ is a suspected sensitizer, and nitroaromatic compounds can be explosive under certain conditions.[18]
Troubleshooting Guides
Problem 1: Low or no conversion of this compound.
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the catalyst (e.g., Pd/C) is fresh and has been stored properly. If necessary, try a new batch of catalyst or increase the catalyst loading (e.g., from 1-5 mol% to 10 mol%).[6] |
| Insufficient Reducing Agent | Check the stoichiometry of your reducing agent. For metal/acid reductions, ensure the metal surface is activated (e.g., by washing with dilute acid).[19] For dithionite reductions, using 3 to 4 equivalents can significantly increase the yield.[13] |
| Poor Mass Transfer | In heterogeneous reactions (like catalytic hydrogenation or metal reductions), efficient stirring is crucial for contact between the substrate and the reagent.[6] Increase the agitation speed. |
| Low Reaction Temperature | While exothermic, some reactions require initial heating to overcome the activation energy. Gently warm the reaction mixture as specified in the protocol. For sterically hindered substrates, higher temperatures may be needed.[6] |
Problem 2: The reaction is incomplete, with starting material and intermediate products remaining.
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Continue to monitor the reaction by TLC. Some reductions can take several hours to reach completion.[12][19] |
| Deactivation of Catalyst/Reagent | The catalyst or reducing agent may have lost activity over the course of the reaction. A small additional portion of the catalyst or reducing agent might be required to push the reaction to completion. |
| Precipitation of Reactants | Ensure that the starting material and intermediates are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system. |
Problem 3: The main product is the hydrolyzed carboxylic acid (4-aminobenzoic acid) instead of the ethyl ester.
| Possible Cause | Suggested Solution |
| Harsh Acidic/Basic Conditions | The reaction conditions are too harsh, causing ester hydrolysis. This is common with strong acids like concentrated HCl at high temperatures.[8] |
| Mitigation Strategy | Switch to a milder, more chemoselective reducing agent. Catalytic transfer hydrogenation with ammonium formate or reduction with sodium dithionite are excellent alternatives that are less likely to affect the ester group.[6][10] |
Problem 4: Difficulty in isolating the final product (ethyl 4-aminobenzoate).
| Possible Cause | Suggested Solution |
| Product is soluble in the aqueous phase | During workup, ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic before extraction with an organic solvent like ethyl acetate (B1210297). This will ensure the amine is in its free base form and more soluble in the organic layer.[11] |
| Formation of Emulsions | During extraction, emulsions can form. To break them up, add a small amount of brine (saturated NaCl solution) and allow the layers to separate.[10] |
| "Oiling Out" during Crystallization | If the product separates as an oil instead of crystals during purification, this may be due to impurities or an inappropriate solvent choice. Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent to induce crystallization. Scratching the inside of the flask can also help initiate crystal formation.[20] |
Data Presentation: Comparison of Common Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages | Approx. Yield |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni with H₂ (1 atm) | Ethanol (B145695) or Ethyl Acetate, Room Temp.[4][6][21] | High yield, clean reaction, catalyst can be recycled.[14] | Requires specialized hydrogenation equipment; catalyst can be flammable; some functional groups may not be tolerated.[6] | >95%[21] |
| Transfer Hydrogenation | Pd/C with Ammonium Formate | Methanol or Ethanol, Reflux | Avoids the use of flammable H₂ gas; good chemoselectivity.[6] | May require higher temperatures; removal of formate salts. | >90% |
| Metal/Acid Reduction | Fe / HCl or Acetic Acid | Ethanol/Water, Reflux[4][8] | Inexpensive and readily available reagents.[14][19] | Often requires stoichiometric amounts of metal, leading to significant waste; workup can be tedious to remove metal salts.[14] | 75-90%[12] |
| Metal/Acid Reduction | SnCl₂ / HCl | Ethanol, Reflux[18] | Effective and historically common.[18] | Tin residues are toxic and difficult to remove completely; poor atom economy.[18] | 80-95%[22] |
| Dithionite Reduction | Na₂S₂O₄ | Dichloromethane (B109758)/Water or Acetonitrile (B52724)/Water, Room Temp.[23] | Mild conditions, excellent chemoselectivity (tolerates esters, ketones, etc.), metal-free.[9][10] | Can require a phase-transfer catalyst for some substrates; reaction produces acidic byproducts that need neutralization.[11][23] | 77-90%[9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.[6]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Hydrogenation: Seal the flask and purge it with hydrogen gas (a balloon is often sufficient for small-scale reactions). Stir the mixture vigorously at room temperature.[6]
-
Monitoring: Monitor the reaction's progress using TLC until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the solvent.[6]
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by recrystallization.[6]
Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq).[24]
-
Reaction: Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a 2M aqueous solution of KOH or NaOH to dissolve the tin salts.[24]
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)
-
Reaction Setup: Dissolve the this compound in a solvent system such as a mixture of dichloromethane and water, or acetonitrile and water, in a round-bottom flask with vigorous stirring.[10][23]
-
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (3-4 eq) in water. Add this aqueous solution slowly to the solution of the nitro compound. The reaction can be exothermic.[10]
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, make the reaction mixture alkaline (e.g., pH 12-13) with an aqueous base solution.[23]
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.[23]
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the product.[10]
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Page loading... [guidechem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 15. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 19. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scispace.com [scispace.com]
Preventing side reactions during the nitration of ethyl benzoate
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent and address common side reactions during the nitration of ethyl benzoate (B1203000).
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield or Oily Product Instead of a Crystalline Solid
-
Q: My reaction resulted in a low yield of the expected crystalline product, or I obtained a yellow oil. What went wrong?
-
A: This issue often points to the formation of undesired ortho and para isomers of ethyl nitrobenzoate alongside the desired meta product. The ester group in ethyl benzoate is a deactivating, meta-directing group; however, minor amounts of ortho and para isomers can still form.[1][2] These isomers, particularly the ortho-isomer, have lower melting points and can exist as oils, preventing the primary product from crystallizing effectively. Another possibility is an incomplete reaction.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure the reaction temperature was maintained strictly below 15°C, ideally between 5-10°C, during the addition of the nitrating mixture.[2] Higher temperatures can favor the formation of byproducts.
-
Slow Addition of Nitrating Mixture: The mixture of nitric acid and sulfuric acid must be added very slowly (dropwise) to the ethyl benzoate solution over a period of 15-30 minutes to prevent localized heating.[3][4]
-
Purification: A thorough purification by recrystallization, typically from ethanol (B145695) or methanol (B129727), is crucial to separate the desired solid ethyl m-nitrobenzoate from the oily isomers.[2][4][5]
-
-
Issue 2: Formation of Dark, Tarry Substances
-
Q: My reaction mixture turned dark brown or black, and a tar-like substance formed. What is the cause and how can I prevent it?
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A: The formation of tar is a strong indicator of oxidative side reactions. This is typically caused by excessive reaction temperatures or adding the nitrating agent too quickly.[3] The strong oxidizing nature of nitric acid, especially at elevated temperatures, can degrade the aromatic ring and the ethyl benzoate itself.
-
Preventative Measures:
-
Strict Temperature Control: The most critical factor is maintaining a low reaction temperature. Use an ice-salt bath if necessary to keep the temperature below 10°C.[3]
-
Controlled Addition: Add the nitrating mixture drop by drop with continuous and efficient stirring to dissipate heat and avoid localized temperature spikes.[4]
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Purity of Reagents: Ensure that the starting ethyl benzoate is pure and free from any easily oxidizable impurities.[2]
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-
Issue 3: Evidence of Dinitration in the Product
-
Q: My product analysis (e.g., melting point significantly different from 78°C, or NMR/MS data) suggests the presence of a dinitrated product. How can this be avoided?
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A: Dinitration, leading to the formation of ethyl 3,5-dinitrobenzoate, occurs when the reaction conditions are too harsh. Although the first nitro group deactivates the ring towards further substitution, dinitration can occur under forcing conditions.[6][7]
-
Mitigation Strategies:
-
Control Reaction Time: After the addition of the nitrating mixture is complete, do not let the reaction proceed for an excessively long time. A period of 15-30 minutes at room temperature is typically sufficient.[4][8]
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Avoid Excess Nitrating Agent: Use the stoichiometric amount or only a slight excess of the nitrating mixture.
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Maintain Low Temperature: As with other side reactions, higher temperatures increase the rate of dinitration.[7]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is a mixture of concentrated sulfuric acid and nitric acid used for nitration?
-
A: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene (B151609) ring.[5][9] This is necessary because benzene rings are relatively unreactive and require a strong electrophile for substitution to occur.[5]
-
-
Q2: How does the ethyl ester group (-COOCH₂CH₃) direct the incoming nitro group to the meta position?
-
A: The ester group is an electron-withdrawing group. It deactivates the benzene ring towards electrophilic attack by pulling electron density away from it.[4] When analyzing the resonance structures of the intermediate carbocation (the sigma complex), the positive charge is placed at the ortho and para positions. An electron-withdrawing group destabilizes these positions more than the meta position. Therefore, the electrophile preferentially attacks the meta position, which is the least deactivated.[6][10]
-
-
Q3: What is the optimal temperature range for the nitration of ethyl benzoate?
-
A: The temperature should be carefully controlled. During the addition of the nitrating mixture, the temperature should be maintained between 5°C and 15°C.[2] Some protocols recommend keeping the temperature below 6°C.[4] After the addition is complete, the reaction is often allowed to warm to room temperature for a short period.[4][8]
-
-
Q4: What is the most effective method for purifying the crude ethyl m-nitrobenzoate?
-
A: Recrystallization is the standard and most effective method.[1] The crude product is typically washed with cold water and then with a small amount of ice-cold methanol or ethanol to remove residual acids and some impurities.[3][5] Subsequently, recrystallizing from hot methanol or an ethanol/water mixture will yield pure crystals of ethyl m-nitrobenzoate, which can be isolated by vacuum filtration.[3][4]
-
Data Presentation
Table 1: Physical Properties of Ethyl Nitrobenzoate Isomers
| Compound | Position of NO₂ | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State at RT |
| Ethyl 2-nitrobenzoate | ortho | 195.16 | -1°C | Oil |
| Ethyl 3-nitrobenzoate | meta | 195.16 | 78°C | Crystalline Solid |
| Ethyl 4-nitrobenzoate | para | 195.16 | 57°C | Crystalline Solid |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Temperature | 5-15°C during addition[2] | Minimizes oxidation and dinitration |
| Addition Time | 15-30 minutes (dropwise) | Prevents localized heating and side reactions |
| Reaction Time | 15-30 minutes post-addition | Ensures completion without promoting dinitration |
| Quenching | Pouring onto crushed ice[4] | Safely stops the reaction and precipitates the product |
Experimental Protocols
Protocol 1: Synthesis of Ethyl m-Nitrobenzoate
This protocol is adapted from established procedures for the nitration of benzoate esters and is designed to minimize side reactions.[3][4]
-
Preparation of Nitrating Mixture: In a separate flask, cool 4 mL of concentrated sulfuric acid in an ice bath. Slowly and carefully add 4 mL of concentrated nitric acid to the cooled sulfuric acid with swirling. Keep this nitrating mixture in the ice bath until use.
-
Reaction Setup: In a 100 mL flask, add 6.0 mL of ethyl benzoate. Cool the flask in an ice bath and then slowly add 12 mL of concentrated sulfuric acid with constant stirring.
-
Nitration: While maintaining the temperature of the ethyl benzoate solution between 5-10°C, add the prepared nitrating mixture dropwise using a Pasteur pipette over a period of approximately 20-30 minutes. Ensure vigorous stirring throughout the addition.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
Workup and Isolation: Pour the reaction mixture slowly and with stirring into a beaker containing approximately 50 g of crushed ice. The crude product will precipitate as a solid.
-
Filtration: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter paper with two 25 mL portions of cold water, followed by one 10 mL portion of ice-cold methanol to remove residual acids and some impurities.[3]
-
Drying: Press the solid dry on the filter paper and then allow it to air dry completely. Weigh the crude product before proceeding to purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude ethyl m-nitrobenzoate in a clean Erlenmeyer flask. Add a minimal amount of hot methanol or ethanol (just enough to dissolve the solid when the solvent is boiling).
-
Dissolution: Gently heat the mixture on a hot plate, swirling continuously, until all the solid has dissolved. If necessary, add slightly more hot solvent dropwise.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the crystallization of the pure product.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration.
-
Final Steps: Wash the crystals with a very small amount of ice-cold solvent and allow them to dry completely. Determine the final mass and measure the melting point to assess purity (expected: ~78°C).
Visualizations
Caption: Reaction pathway for the nitration of ethyl benzoate and common side reactions.
Caption: A logical workflow for troubleshooting common issues in ethyl benzoate nitration.
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
- 1. scribd.com [scribd.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. homework.study.com [homework.study.com]
- 8. Title of Experiment: Nitration of Ethyl Benzoate | Chegg.com [chegg.com]
- 9. aiinmr.com [aiinmr.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Work-up procedure for quenching ethyl 4-nitrobenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 4-nitrobenzoate (B1230335). Our aim is to address specific issues that may be encountered during the crucial work-up and quenching procedures of the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for the synthesis of ethyl 4-nitrobenzoate?
A1: this compound is commonly synthesized via the Fischer esterification of 4-nitrobenzoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating under reflux.[1][2] The reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the ester product.[2]
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for its purification and handling. It is a pale yellow crystalline solid.[3] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Melting Point | 55-59 °C[4] |
| Boiling Point | 186.3 °C[4] |
| Solubility | Soluble in ethanol, ether, acetone, and chloroform; insoluble in water.[3][4][5] |
Q3: What are the primary uses of this compound?
A3: this compound is a key intermediate in the chemical and pharmaceutical industries. It serves as a precursor for the synthesis of local anesthetics such as procaine (B135) (Novocain) and benzocaine.[1][2] It is also utilized in the production of dyes and pesticides and can act as a flavoring agent.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the work-up and quenching stages of this compound synthesis.
Problem 1: Low yield of the final product.
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Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the reaction has gone to completion before starting the work-up. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or increasing the amount of catalyst. The esterification is a reversible reaction, so using an excess of the alcohol reactant (ethanol) can help drive the equilibrium towards the product side.[2]
-
-
Possible Cause 2: Loss of product during extraction.
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Solution: Ensure the correct pH during the neutralization step. The unreacted 4-nitrobenzoic acid is removed by washing with a basic solution (e.g., sodium bicarbonate or sodium hydroxide), which converts the acid into its water-soluble salt.[1][6] If the aqueous layer is not sufficiently basic, some of the acidic starting material may remain in the organic layer. Conversely, if the solution is too basic, it could potentially hydrolyze the ester product back to the carboxylic acid, although this is less likely under standard work-up conditions. Perform multiple extractions with the organic solvent to ensure all of the product is recovered from the aqueous layer.
-
-
Possible Cause 3: Loss of product during purification.
-
Solution: If purifying by recrystallization, choose an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[4] Avoid using an excessive amount of solvent, as this will reduce the recovery yield. Ensure the crystals are thoroughly dried before weighing.
-
Problem 2: The product fails to crystallize or "oils out".
-
Possible Cause 1: Presence of impurities.
-
Solution: Impurities can inhibit crystal formation. Ensure the product is sufficiently pure before attempting crystallization. This may require an additional purification step, such as column chromatography. Washing the crude product with a small amount of cold solvent can sometimes remove impurities that hinder crystallization.
-
-
Possible Cause 2: Inappropriate solvent or concentration.
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Solution: The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration.[4] If using a single solvent, try a mixed solvent system. Dissolve the "oiled out" product in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it is clear and then allow it to cool slowly.[4]
-
-
Possible Cause 3: Cooling the solution too quickly.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can lead to the formation of an oil rather than crystals.
-
-
Possible Cause 4: Lack of nucleation sites.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[4] Adding a seed crystal of the pure product can also initiate crystallization.
-
Problem 3: The isolated product is not pure (e.g., contaminated with starting material).
-
Possible Cause 1: Incomplete removal of 4-nitrobenzoic acid.
-
Solution: Ensure the aqueous wash with a base is thorough. Check the pH of the aqueous layer to confirm it is basic. Perform multiple washes with the basic solution if necessary.
-
-
Possible Cause 2: Inefficient purification.
-
Solution: If recrystallization does not yield a pure product, consider other purification techniques. Column chromatography is often effective at separating the ester from the unreacted acid and other impurities. The choice of eluent is critical for good separation.
-
Experimental Protocols
Protocol 1: General Work-up Procedure for this compound Synthesis
-
Cooling the Reaction Mixture: After the reaction is complete, allow the reaction flask to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and a dilute basic solution, such as 10% sodium carbonate or sodium hydroxide (B78521) solution.[7] This step neutralizes the acid catalyst and removes unreacted 4-nitrobenzoic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[8][9] Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol.[7]
Visualizations
Caption: Experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.
References
- 1. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 2. Page loading... [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. scirp.org [scirp.org]
- 7. Solved 1. Synthesis of this compound a) WATER OUT In | Chegg.com [chegg.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solved Extraction of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
Drying and storage conditions for synthesized ethyl 4-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the drying and storage of synthesized ethyl 4-nitrobenzoate (B1230335).
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of synthesized ethyl 4-nitrobenzoate?
A1: Synthesized this compound is a yellow crystalline powder.[1][2]
Q2: What are the recommended drying methods for this compound after synthesis?
A2: The most commonly cited method is air-drying the crystalline product at a temperature of around 40°C until a constant weight is achieved.[3][4] Vacuum filtration can also be used to initially dry the crystals after washing.[5]
Q3: How is "constant weight" determined during the drying process?
A3: To determine if a constant weight has been reached, the product should be weighed periodically during the drying process (e.g., every 1-2 hours). Constant weight is achieved when consecutive weighings show a negligible difference, typically within the range of ±0.002 g.
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible substances such as strong oxidizing agents and strong bases.[1] Some sources recommend a storage temperature between 2-8°C.
Q5: What are the main signs of decomposition or instability to watch for during storage?
A5: While this compound is stable under normal conditions, exposure to high temperatures, strong acids, or strong bases can cause decomposition.[6] Any noticeable change in color, odor, or physical state may indicate degradation.
Troubleshooting Guides
Drying Issues
| Problem | Possible Cause | Solution |
| Product remains oily or sticky after initial drying. | Incomplete removal of solvent (e.g., ethanol, ethyl acetate). | 1. Continue drying under vacuum at a slightly elevated temperature (e.g., 40°C).2. Wash the product again with a small amount of a non-polar solvent in which the product is sparingly soluble (e.g., cold hexane) to remove residual polar solvents, then re-dry. |
| Product has a low melting point. | Presence of impurities, such as unreacted 4-nitrobenzoic acid or residual solvent. | 1. Recrystallize the product from a suitable solvent like ethanol.2. Ensure the product is completely dry, as residual solvent can depress the melting point. |
| Product is not reaching a constant weight. | 1. The product is still wet.2. The product is hygroscopic and absorbing atmospheric moisture. | 1. Extend the drying time, possibly under vacuum.2. Dry and store the product in a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride). |
Storage Issues
| Problem | Possible Cause | Solution |
| Product changes color (e.g., darkens) over time. | 1. Exposure to light.2. Slow decomposition due to improper storage conditions (e.g., presence of moisture or contaminants). | 1. Store the product in an amber or opaque container to protect it from light.2. Ensure the storage container is tightly sealed and stored in a cool, dry place. |
| Product forms clumps or cakes. | Absorption of moisture from the atmosphere. | 1. Store the product in a desiccator.2. If clumping has occurred, gently break up the clumps with a clean, dry spatula before use. Ensure the product is dry before sealing the container again. |
Experimental Protocols
Protocol 1: Air-Drying of this compound
-
After purification (e.g., by recrystallization and vacuum filtration), transfer the crystalline this compound to a clean, pre-weighed watch glass or petri dish.
-
Spread the crystals in a thin layer to maximize the surface area exposed to air.
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Place the watch glass or petri dish in a temperature-controlled oven set to 40°C.[3]
-
Dry the product for an initial period of 2-4 hours.
-
Remove the sample from the oven and allow it to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the sample.
-
Return the sample to the 40°C oven for another 1-2 hours.
-
Repeat the cooling and weighing steps until a constant weight is achieved (two consecutive weighings are within ±0.002 g).
-
Once at a constant weight, transfer the dry product to a suitable storage container.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [7] |
| Molecular Weight | 195.17 g/mol | [7] |
| Appearance | Yellow crystalline powder | [1][2] |
| Melting Point | 55-59 °C | [7] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and acetone. | [2] |
Table 2: Recommended Storage Conditions
| Parameter | Recommendation |
| Temperature | Cool, ambient temperature. 2-8°C for long-term storage is also suggested. |
| Atmosphere | Dry, well-ventilated area.[1] |
| Container | Tightly sealed, light-resistant container. |
| Incompatibilities | Strong oxidizing agents, strong bases.[1] |
Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Solved 1. Synthesis of this compound a) WATER OUT In | Chegg.com [chegg.com]
- 6. This compound EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. 对硝基苯甲酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Monitoring Ethyl 4-Nitrobenzoate Reactions by TLC
This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving ethyl 4-nitrobenzoate (B1230335).
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of using TLC to monitor a reaction?
A1: Thin-Layer Chromatography (TLC) separates compounds based on their polarity. By spotting a small sample of your reaction mixture onto a TLC plate and developing it in a suitable solvent system, you can track the disappearance of starting materials and the appearance of products over time.[1][2] When the spot corresponding to the starting material is no longer visible in the reaction mixture lane, the reaction is generally considered complete.[2]
Q2: How do I choose the right solvent system (eluent) for my ethyl 4-nitrobenzoate reaction?
A2: The ideal solvent system will provide good separation between your starting material, product, and any intermediates. A common starting point for aromatic esters like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[3][4] A typical starting ratio is 4:1 hexanes:ethyl acetate (B1210297). You can adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the compound of interest, which usually provides the best resolution.
Q3: How can I see the spots on the TLC plate? this compound is a white solid.
A3: this compound is an aromatic, conjugated molecule that strongly absorbs ultraviolet (UV) light.[5] Therefore, the most common and non-destructive way to visualize it is by using a short-wave (254 nm) UV lamp.[6][7] On a TLC plate containing a fluorescent indicator, the compound will appear as a dark purple or black spot on a glowing green background.[5][6] If your product or starting material is not UV-active, you may need to use a chemical stain, such as potassium permanganate (B83412) or an iodine chamber.[8][9]
Q4: What are Rf values and how do they help monitor the reaction?
A4: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[3] It is a characteristic value for a specific compound in a given solvent system. In a typical reaction where this compound is converted to a more polar product (e.g., through hydrolysis to 4-nitrobenzoic acid or reduction to ethyl 4-aminobenzoate), you will see the initial spot with a higher Rf value (less polar this compound) gradually be replaced by a new spot with a lower Rf value (the more polar product).
Q5: How should I spot the TLC plate to effectively monitor a reaction?
A5: To monitor a reaction, you should spot three separate lanes on the TLC plate[1]:
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Starting Material (SM): A reference spot of your pure starting material (this compound).
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Reaction Mixture (Rxn): A spot of the current reaction mixture.
-
Co-spot (Co): A spot where you apply both the starting material and the reaction mixture in the same location. This helps to confirm if the spot in the reaction mixture is indeed the starting material.
Experimental Protocols
Detailed Methodology for TLC Monitoring
This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber with a lid
-
Pencil
-
Ruler
-
Capillary spotters
-
Eluent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
Reaction mixture aliquot
-
Solution of pure this compound (starting material reference)
-
UV lamp (254 nm)
Procedure:
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[10] Mark three evenly spaced points on this line for your spots (SM, Co, Rxn).
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Sample Preparation: Dissolve a small amount (approx. 1 mg) of your pure starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a reference solution.[3] Your reaction aliquot can often be spotted directly, but if it is highly concentrated, dilute it first in a suitable solvent.[3]
-
Spotting the Plate:
-
Using a clean capillary spotter, touch it to the starting material solution and then briefly touch it to the "SM" mark on the origin line. The goal is a small, concentrated spot, about 1-2 mm in diameter.[8][10]
-
Using another clean spotter, apply the reaction mixture to the "Rxn" mark.
-
On the "Co" mark, first spot the starting material, and then spot the reaction mixture directly on top of it, allowing the solvent to dry in between applications.
-
-
Developing the Plate:
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[8]
-
Place the spotted TLC plate into the chamber and cover it with the lid.[10]
-
Allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during this process.[8]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the position of the solvent front with a pencil.[10]
-
-
Visualization:
-
Analysis:
-
Compare the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (the product) indicates the reaction is progressing.
-
Calculate the Rf value for each spot by dividing the distance the spot traveled from the origin by the distance the solvent front traveled from the origin.
-
Data Presentation
Table 1: Typical Rf Values for this compound and Related Compounds
| Compound | Structure | Typical Polarity | Expected Rf Value | Common Eluent System |
| This compound (Starting Material) | Ester with Nitro Group | Less Polar | Higher | 4:1 Hexanes:Ethyl Acetate |
| Ethyl 4-aminobenzoate (Reduction Product) | Ester with Amine Group | More Polar | Lower | 4:1 Hexanes:Ethyl Acetate |
| 4-Nitrobenzoic Acid (Hydrolysis Product) | Carboxylic Acid | Very Polar | Very Low (may streak) | 1:1 Hexanes:Ethyl Acetate + 1% Acetic Acid |
| 4-Aminobenzoic Acid (Hydrolysis & Reduction Product) | Amino Acid | Extremely Polar | Baseline (Rf ≈ 0) | 10% Methanol in Dichloromethane |
Note: Rf values are highly dependent on the specific conditions (TLC plate manufacturer, temperature, chamber saturation). This table provides a general guide for relative polarity.
Troubleshooting Guides
Problem 1: My spots are streaking down the plate.
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Possible Cause: The sample is too concentrated (overloaded).[3][11]
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Solution: Dilute your sample and spot a smaller amount on the plate.[9]
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Possible Cause: The compound is highly acidic or basic (e.g., 4-nitrobenzoic acid).[3]
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Possible Cause: The compound is degrading on the acidic silica (B1680970) gel.[12]
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Solution: Consider using a neutral stationary phase like alumina (B75360) or adding a base to the eluent.[12]
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Problem 2: My spots are not moving from the origin line (Rf ≈ 0).
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Possible Cause: Your eluent is not polar enough for your compounds.[9]
Problem 3: My spots are all at the top of the plate near the solvent front (Rf ≈ 1).
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Possible Cause: Your eluent is too polar for your compounds.[9]
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Solution: Decrease the polarity of your eluent by decreasing the proportion of the polar solvent (e.g., change from 1:1 to 4:1 hexanes:ethyl acetate).[9]
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Problem 4: I can't see any spots on the plate after developing.
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Possible Cause: Your sample is too dilute.[11]
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Possible Cause: The compound is not UV-active.
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Solution: Use a chemical stain like potassium permanganate (KMnO₄) or an iodine chamber to visualize the spots.[9]
-
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Possible Cause: The solvent level in the developing chamber was above the origin line.
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Possible Cause: The compound is volatile and evaporated from the plate.[9]
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Solution: This can be difficult to overcome with TLC. If suspected, minimize the time the plate is left to dry before and after development.
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Problem 5: My starting material and product spots are overlapping.
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Possible Cause: The compounds have very similar polarities and Rf values in the current eluent.[15]
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Solution: Try different solvent systems to improve separation. Experiment with different ratios of your current solvents or try entirely different solvents (e.g., dichloromethane/methanol or toluene/acetone).[15]
-
Mandatory Visualization
Caption: Experimental workflow for monitoring a reaction using TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. rsc.org [rsc.org]
- 5. silicycle.com [silicycle.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
Dealing with emulsions during the extraction of ethyl 4-nitrobenzoate
Technical Support Center: Ethyl 4-Nitrobenzoate (B1230335) Extraction
Welcome to the technical support center for the extraction of ethyl 4-nitrobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the liquid-liquid extraction of this compound, with a particular focus on dealing with emulsions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the extraction of this compound?
A: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1] During the extraction of this compound, emulsions can form for several reasons:
-
Vigorous Shaking: Excessive agitation of the separatory funnel can break the liquids into very small droplets, increasing the surface area between the two phases and promoting the formation of a stable emulsion.[2]
-
Presence of Surfactant-like Impurities: The reaction mixture may contain impurities that act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the emulsion.
-
High Concentration of the Crude Product: A high concentration of this compound or byproducts in the extraction solvent can sometimes contribute to emulsion formation.
-
pH of the Aqueous Phase: A pH close to the pKa of any acidic or basic impurities can lead to the formation of salts that may act as emulsifying agents.
Q2: How can I prevent emulsions from forming in the first place?
A: Proactive measures are often more effective than trying to break a stable emulsion.[2] Consider the following preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for adequate mixing and extraction without excessive energy input.[2]
-
"Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help prevent the formation of emulsions.[3]
-
Solvent Choice: While ethyl acetate (B1210297) and dichloromethane (B109758) are common solvents for this extraction, one may be more prone to emulsion formation depending on the specific reaction mixture. If you consistently encounter emulsions, consider trying a different solvent.
Q3: What are the immediate steps I should take if an emulsion has formed?
A: If you observe an emulsion, the first and simplest approaches are often effective:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the emulsion will break on its own as the droplets coalesce.[4]
-
Gentle Swirling: Gently swirl the contents of the separatory funnel. This can help to coalesce the dispersed droplets without introducing enough energy to worsen the emulsion.[4]
-
Tap the Glassware: Lightly tapping the side of the separatory funnel can sometimes help to break up the emulsion at the interface.[4]
Troubleshooting Guide for Persistent Emulsions
If an emulsion does not resolve with simple physical agitation, the following methods can be employed. The choice of method will depend on the nature of the emulsion and the resources available.
Physical Methods
-
Addition of Brine: Introduce a saturated solution of sodium chloride (brine) to the separatory funnel and gently rock the funnel. The increased ionic strength of the aqueous layer helps to force the organic droplets to coalesce.[5]
-
Filtration: For very persistent emulsions, you can try to break them by passing the mixture through a pad of glass wool or Celite in a filter funnel. This can physically disrupt the emulsion layer.[3]
-
Centrifugation: If available, a centrifuge is a highly effective method for breaking emulsions. The centrifugal force accelerates the separation of the two phases.[6] Even a few minutes at a moderate speed can be sufficient to break the emulsion.
-
Temperature Modification: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquids and help to break the emulsion.[5] Conversely, cooling the mixture in an ice bath can also sometimes be effective.
Chemical Methods
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to destabilize the emulsion.[5] For instance, if you are using ethyl acetate, adding a small amount of a less polar solvent like hexane (B92381) or a denser solvent like chloroform (B151607) might be effective.
-
pH Adjustment: If the emulsion is suspected to be stabilized by acidic or basic impurities, a slight adjustment of the aqueous phase pH away from the pKa of these impurities can help. This should be done cautiously to avoid any unwanted reactions with the target compound.[4]
Quantitative Data on Emulsion Breaking Techniques
| Technique | Parameter | Value | Time to Break Emulsion (minutes) | Reference |
| Centrifugation | Centrifugal Speed | 2000 rpm | 15 | [2] |
| 4000 rpm | 8 | [2] | ||
| 6000 rpm | < 5 | [7] | ||
| Salting Out | Brine (NaCl) Concentration | Low Salinity (e.g., North Sea water) | Stable for > 24 hours | [8] |
| High Salinity (e.g., Red Sea water) | Unstable, breaks within 6 hours | [8] |
Note: The effectiveness of these techniques will vary depending on the specific composition of the emulsion.
Experimental Protocols
Standard Liquid-Liquid Extraction of this compound
This protocol is a general guideline for the workup and extraction of this compound following its synthesis.
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: If the reaction was performed in a solvent that is miscible with water (e.g., ethanol), it will need to be removed under reduced pressure. Dissolve the residue in a suitable extraction solvent such as ethyl acetate or dichloromethane (approx. 50 mL for a 1g scale reaction).[9]
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Draining the Layers: Drain the lower layer. If using a solvent less dense than water (e.g., ethyl acetate), the aqueous layer is the bottom layer. If using a solvent denser than water (e.g., dichloromethane), the organic layer is the bottom layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution to the organic layer in the separatory funnel. Gently mix and allow the layers to separate. This step helps to remove residual water and can aid in breaking minor emulsions.[10]
-
Drying the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
Visual Troubleshooting Guides
Below are diagrams to visualize the troubleshooting process for emulsions.
Caption: Troubleshooting workflow for resolving emulsions.
Caption: Causes of emulsions and their corresponding solutions.
References
- 1. altiras.com [altiras.com]
- 2. researchgate.net [researchgate.net]
- 3. Solved 1. Synthesis of this compound a) WATER OUT In | Chegg.com [chegg.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. youtube.com [youtube.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solved Extraction of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 4-Nitrobenzoate: Fischer Esterification vs. Microwave-Assisted Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 4-nitrobenzoate (B1230335), a key intermediate in the production of pharmaceuticals such as anesthetics, is a fundamental process in organic chemistry. This guide provides an objective comparison of two prominent synthetic methodologies: the traditional Fischer esterification and the modern microwave-assisted approach. By presenting experimental data, detailed protocols, and a visual workflow, this document aims to equip researchers with the necessary information to select the most suitable method for their specific needs, considering factors such as reaction time, yield, and environmental impact.
Performance Comparison: A Quantitative Overview
The choice between conventional heating and microwave irradiation for the synthesis of ethyl 4-nitrobenzoate significantly impacts reaction time and product yield. The following table summarizes the key quantitative data derived from experimental findings.
| Parameter | Fischer Esterification (Sulfuric Acid Catalyst) | Microwave-Assisted Synthesis (Zeolite Catalyst) |
| Reaction Time | 1 - 3 hours | 2 hours |
| Reaction Temperature | ~78°C (Refluxing Ethanol) | 80°C |
| Catalyst | Concentrated Sulfuric Acid | H-MOR / H-HEU-M Zeolite |
| Product Yield | 75% - 98%[1] | up to 67%[1] |
| Energy Source | Conductive Heating (Heating Mantle/Oil Bath) | Microwave Irradiation (300 W, 2450 MHz)[1] |
It is important to note that while the specific microwave-assisted procedure cited has a longer reaction time, other studies have demonstrated significantly accelerated esterifications under different microwave conditions, with reaction times as short as 10.5 minutes in a cascade reactor.[1]
Experimental Protocols
Conventional Method: Fischer Esterification
This protocol details the synthesis of this compound using the classical Fischer esterification method with a strong acid catalyst.
Materials:
-
4-Nitrobenzoic acid
-
Absolute ethanol (B145695)
-
Concentrated sulfuric acid
-
Ice
-
10% Sodium hydroxide (B78521) solution
-
Methanol (B129727) (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 4-nitrobenzoic acid and an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Continue heating for 1 to 3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture over crushed ice.
-
Neutralize the solution with a 10% sodium hydroxide solution, which will cause the crude this compound to precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from methanol to obtain pure this compound.
Microwave-Assisted Synthesis
This protocol describes the synthesis of this compound using microwave irradiation and a zeolite catalyst.[1]
Materials:
-
4-Nitrobenzoic acid (0.5 g)[1]
-
Ethanol[1]
-
H-MOR or H-HEU-M zeolite catalyst (0.1 g)[1]
-
Argon atmosphere[1]
Procedure:
-
In a microwave-safe reaction vessel, combine 0.5 g of 4-nitrobenzoic acid, ethanol (in a 1:35 molar ratio of acid to alcohol), and 0.1 g of the zeolite catalyst.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Purge the vessel with argon.[1]
-
Irradiate the mixture at a constant power of 300 W and a frequency of 2450 MHz, maintaining a temperature of 80°C for 2 hours.[1]
-
After the reaction, cool the vessel to room temperature.
-
Separate the catalyst from the reaction mixture by filtration.
-
The excess ethanol can be removed by distillation.
-
The resulting this compound can be further purified if necessary.
Experimental Workflows
To visually delineate the procedural differences between the two synthetic routes, the following diagrams illustrate the key steps in each process.
Caption: Workflow for the conventional Fischer esterification of this compound.
Caption: Workflow for the microwave-assisted synthesis of this compound.
Concluding Remarks
The choice between Fischer esterification and microwave-assisted synthesis for the preparation of this compound is a nuanced one, dependent on the specific priorities of the researcher. Traditional Fischer esterification, while often requiring longer reaction times, can provide high yields and utilizes standard laboratory equipment. In contrast, microwave-assisted synthesis offers the potential for dramatically reduced reaction times and is considered a greener chemistry approach due to its efficient energy transfer. However, the initial investment in specialized microwave equipment and the potential need for catalyst optimization are important considerations. For high-throughput synthesis and rapid process development, the microwave-assisted method presents a compelling advantage. Conversely, for cost-effective, large-scale production where reaction time is less critical, the well-established Fischer esterification remains a robust and reliable option.
References
A Comparative Guide to the Reactivity of Ethyl 4-Nitrobenzoate and Methyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ethyl 4-nitrobenzoate (B1230335) and methyl 4-nitrobenzoate. While direct quantitative comparisons of reaction rates are not extensively available in published literature, this document extrapolates their relative reactivity based on fundamental principles of organic chemistry, supported by experimental protocols for relevant transformations.
Core Molecular Structures and Properties
Both this compound and mthis compound are important intermediates in organic synthesis, often utilized in the preparation of pharmaceuticals and other fine chemicals. Their core structure consists of a benzene (B151609) ring substituted with a nitro group and an ester group at the para position. The primary difference lies in the alkyl portion of the ester functionality: an ethyl group versus a methyl group.
| Property | This compound | Mthis compound |
| Molecular Formula | C9H9NO4 | C8H7NO4[1][2] |
| Molecular Weight | 195.17 g/mol [3] | 181.15 g/mol [2] |
| CAS Number | 99-77-4[3] | 619-50-1[2] |
| Appearance | Colorless or light yellow needle-like crystals[4] | Light yellow to yellow fine crystalline powder |
| Melting Point | 55-59 °C | 94-96 °C[2] |
| Expected Reactivity | Slightly lower reactivity at the carbonyl carbon due to greater steric hindrance and a slightly stronger electron-donating effect of the ethyl group compared to the methyl group. | Slightly higher reactivity at the carbonyl carbon due to less steric hindrance and a weaker electron-donating effect of the methyl group compared to the ethyl group. |
Theoretical Reactivity Comparison: Steric and Electronic Effects
The reactivity of these two esters is primarily influenced by the electronic and steric nature of the alkyl group attached to the ester oxygen.
Factors Influencing Ester Reactivity
Caption: Factors influencing the reactivity of ethyl vs. methyl esters.
Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance around the carbonyl carbon in this compound makes it slightly more difficult for nucleophiles to attack, potentially leading to a slower reaction rate in reactions like hydrolysis and aminolysis compared to mthis compound.
Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I effect). The ethyl group has a slightly stronger electron-donating effect than the methyl group. This increased electron density on the carbonyl carbon of this compound makes it a slightly less potent electrophile compared to the carbonyl carbon of mthis compound. Consequently, mthis compound is expected to be marginally more reactive towards nucleophilic acyl substitution.
For reactions involving the nitro group, such as its reduction to an amine, the difference in the ester group is expected to have a negligible electronic effect on the reactivity of the nitro group, as it is distant from the reaction center.
Experimental Protocols
Reduction of this compound to Ethyl 4-Aminobenzoate (B8803810)
This protocol details the reduction of the nitro group to an amine, a common transformation in the synthesis of pharmaceuticals like benzocaine.
Workflow for the Reduction of this compound
Caption: Experimental workflow for the reduction of this compound.
Procedure:
-
A suspension of 10 g (51 mmol) of this compound in 250 mL of ethanol is prepared in a 1000-mL round-bottomed flask equipped with a magnetic stir bar.
-
A solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water is added to the flask.
-
Indium powder (23.5 g, 205 mmol) is then added to the mixture.
-
The resulting mixture is heated at reflux for 2.5 hours.
-
After cooling to room temperature, the reaction mixture is diluted with 350-400 mL of water and filtered under a vacuum.
-
The filtrate is extracted with multiple portions of dichloromethane (50-60 mL each).
-
The combined organic phases are washed with 100 mL of brine and dried over anhydrous sodium sulfate.
-
The solution is concentrated under reduced pressure.
-
The crude product is dissolved in 100 mL of dichloromethane, concentrated by warming, and then 50 mL of hexane is added.
-
The solution is allowed to stand in a refrigerator overnight to facilitate crystallization.
-
The resulting crystals of ethyl 4-aminobenzoate are collected by vacuum filtration.
Nitration of Methyl Benzoate (B1203000) to Methyl m-Nitrobenzoate
This protocol describes the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring of methyl benzoate. It is important to note that the ester group is a meta-director.
Procedure:
-
In a 2-L round-bottomed flask fitted with a mechanical stirrer, 204 g (1.5 moles) of pure methyl benzoate is added to 400 cc of concentrated sulfuric acid, cooled to 0°C.
-
The mixture is maintained at a temperature between 0-10°C in an ice bath.
-
A nitrating mixture is prepared by gradually adding 125 cc of concentrated nitric acid (sp. gr. 1.42) to 125 cc of concentrated sulfuric acid.
-
This nitrating mixture is added slowly to the methyl benzoate solution over approximately one hour, ensuring the reaction temperature is kept between 5-15°C.
-
After the addition is complete, the mixture is stirred for an additional fifteen minutes.
-
The reaction mixture is then poured onto 1300 g of cracked ice, causing the crude methyl m-nitrobenzoate to precipitate as a solid.
-
The solid product is collected by suction filtration and washed with water.
-
To purify, the product is agitated with 200 cc of ice-cold methyl alcohol to remove impurities and then filtered again.
-
The purified solid is washed with another 100 cc portion of cold methyl alcohol and then dried.
Conclusion
Based on fundamental principles of organic chemistry, mthis compound is expected to be slightly more reactive towards nucleophilic acyl substitution reactions (e.g., hydrolysis, aminolysis) than this compound . This is attributed to the smaller steric profile and slightly weaker electron-donating nature of the methyl group compared to the ethyl group. For reactions occurring at the nitro group, the difference in the ester functionality is unlikely to have a significant impact on reactivity. The provided experimental protocols offer reliable methods for the transformation of these compounds, which can be adapted for specific research and development needs. For definitive reactivity comparisons, kinetic studies under standardized conditions would be required.
References
A Comparative Guide to Purity Assessment of Ethyl 4-Nitrobenzoate: HPLC vs. qNMR
For researchers, scientists, and professionals in the realm of drug development and chemical analysis, the accurate determination of a compound's purity is a cornerstone of quality and reliability. This guide provides an objective comparison between two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of ethyl 4-nitrobenzoate (B1230335). This comparison is supported by experimental data and detailed methodologies to assist in the selection and implementation of the most suitable technique for your analytical needs.
Executive Summary
High-Performance Liquid Chromatography (HPLC) is a widely adopted chromatographic technique renowned for its high resolving power and sensitivity in separating and quantifying components in a mixture. It is a comparative technique that relies on the use of a certified reference standard of the primary compound for accurate quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of a compound's purity without the need for an identical reference standard of the analyte. It provides a direct measure of the molar concentration of a substance and is considered a fundamental metrological technique.
This guide will delve into the experimental protocols for both methods and present a comparative summary of their performance in the purity assessment of ethyl 4-nitrobenzoate.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the purity assessment of this compound using HPLC and qNMR.
| Parameter | HPLC | qNMR | Remarks |
| Purity Assay (%) | 99.91[1] | ≥ 99.5 (typical) | HPLC value is from a specific batch analysis. qNMR is a primary method and typically yields high purity values with low uncertainty. |
| Limit of Detection (LOD) | Typically in the low ppm range | ~0.05 - 0.1% | HPLC generally offers superior sensitivity for trace impurities. |
| Limit of Quantitation (LOQ) | Typically in the low ppm range | ~0.1 - 0.3% | HPLC is more suitable for the precise measurement of low-level impurities. |
| Precision (RSD%) | < 2% (typical) | < 1% | qNMR often demonstrates higher precision due to fewer sample handling steps. |
| Analysis Time per Sample | ~20 - 40 minutes | ~10 - 20 minutes | qNMR can be faster, especially as it does not require extensive method development for each new compound. |
| Reference Standard | Required (this compound) | Not required (uses a certified internal standard) | This is a key advantage of qNMR, reducing reliance on specific and often costly reference materials. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical reversed-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system equipped with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard and sample
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Sample Solution: Accurately weigh the this compound sample and dissolve it in the mobile phase to a similar concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the this compound sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard. The percentage purity is calculated using the following formula:
Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes a general procedure for determining the purity of this compound using ¹H-qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents and Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
This compound sample
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation. This is a critical parameter for accurate quantification.
-
Number of Scans: Sufficient to obtain a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Temperature: A constant and controlled temperature (e.g., 298 K).
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved, characteristic signals of both the this compound and the internal standard. For this compound, the aromatic protons are typically used.
-
The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Purity_IS = Purity of the internal standard
Mandatory Visualizations
Caption: Workflow for purity assessment of this compound by HPLC and qNMR.
Caption: Logical relationship between HPLC and qNMR for purity determination.
Conclusion
Both HPLC and qNMR are robust and reliable techniques for the purity assessment of this compound, each with its distinct advantages.
HPLC is an exceptionally sensitive method, making it the preferred choice for the detection and quantification of trace impurities. Its well-established protocols and widespread availability in quality control laboratories make it a workhorse for routine purity testing. However, its accuracy is contingent upon the availability of a high-purity reference standard of the analyte itself.
qNMR , as a primary ratio method, offers a direct and often more accurate determination of the absolute purity of the main component without the need for an identical reference standard. This makes it an invaluable tool for the certification of reference materials and for providing a high-confidence purity value, especially in research and development settings where specific impurity standards may not be available.
For a comprehensive characterization of this compound, a dual-technique approach is highly recommended. qNMR can be employed to provide a precise and accurate purity value for the bulk material, while HPLC can offer a detailed profile and quantification of any impurities present. This integrated strategy provides the highest level of assurance in the quality and purity of the compound.
References
A Comparative Guide to Analytical Methods for the Quantification and Identification of Ethyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis and identification of ethyl 4-nitrobenzoate (B1230335). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs, supported by experimental protocols and performance data.
Method Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of ethyl 4-nitrobenzoate depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While GC-MS offers high sensitivity and specificity, making it ideal for trace-level detection and identification, HPLC provides a versatile and robust alternative, particularly for routine quality control applications.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and a reverse-phase HPLC method for the quantification of this compound. It is important to note that specific performance data for this compound is not widely published; therefore, the values for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision for the HPLC method are based on typical performance for similar aromatic compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Specificity | Very High (Mass spectral data confirms identity) | High (Based on retention time and UV spectrum) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Range | Wide, highly sensitive | Wide, dependent on detector response |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (RSD) | Repeatability: < 5% | Repeatability: < 2% |
| Limit of Detection (LOD) | Low (ng/mL range) | Low (µg/mL to ng/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Low (µg/mL to ng/mL range) |
Experimental Protocols
Detailed methodologies for both the GC-MS and a proposed HPLC method are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is based on a published procedure for the analysis of this compound.[1]
1. Sample Preparation:
-
Dissolve a precisely weighed quantity of the sample in a suitable solvent, such as methanol (B129727) or ethyl acetate, to achieve a concentration within the calibrated range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample clean-up and concentration, particularly for complex matrices.
-
An internal standard may be added to improve quantitative accuracy.
2. GC-MS Conditions:
-
Instrument: Agilent Technologies 5890B/5977A GC-MS system or equivalent.[1]
-
Column: HP-5ms, 30 m × 0.32 mm × 0.25 µm.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Hold at 80°C for 5 minutes, then ramp to 230°C at a rate of 30°C/min, and hold at 230°C for 10 minutes.[1]
-
Mass Spectrometer:
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed method is suitable for the routine quantification of this compound in various formulations.
1. Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in the mobile phase to a known volume in a volumetric flask.
-
Ensure the final concentration falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The mobile phase can be optimized for better peak shape and resolution. For MS compatibility, formic acid can be used instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set to monitor at the maximum absorbance wavelength of this compound (approximately 268 nm).
-
Column Temperature: 30°C.
-
Quantification: Use a calibration curve prepared from a series of standard solutions of known this compound concentrations.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the GC-MS and HPLC analyses.
Experimental workflow for GC-MS analysis.
Experimental workflow for HPLC analysis.
Conclusion
Both GC-MS and HPLC are powerful analytical techniques for the quantification and identification of this compound. The choice of method should be guided by the specific requirements of the analysis. GC-MS provides unparalleled specificity and sensitivity, making it the method of choice for trace-level analysis and unambiguous identification. HPLC offers a robust, reliable, and often simpler alternative for routine quantitative analysis in quality control settings. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers and professionals in the field.
References
A Comparative Guide to Catalysts for the Synthesis of Ethyl 4-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 4-nitrobenzoate (B1230335), a key intermediate in the production of pharmaceuticals such as anesthetics (procaine and benzocaine), is a critical process in medicinal and industrial chemistry. The efficiency of this synthesis, typically achieved through the Fischer esterification of 4-nitrobenzoic acid with ethanol (B145695), is highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts, supported by experimental data, to assist researchers in selecting the most suitable catalyst for their needs.
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts for the synthesis of ethyl 4-nitrobenzoate based on reported experimental data. A direct comparison is most effective when reaction conditions are similar; however, variations in experimental setups are noted.
| Catalyst | Catalyst Type | Catalyst Loading | Temperature (°C) | Reaction Time | 4-Nitrobenzoic Acid Conversion (%) | This compound Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Not specified | Reflux (approx. 78) | 15-20 min (dissolution) | High (implied) | Not explicitly stated, but generally 75-98% for similar methods[1] | [2][3] |
| Ammonium Hydrogen Sulfate (NH₄HSO₄) | Homogeneous | 79 mol % | 80 | Reflux | Not specified | 95.5 | [4] |
| Hexafluoropropanesulfonic acid hydrate (B1144303) | Homogeneous | ~2.9 wt% (of 4-nitrobenzoic acid) | 80 | Not specified | High (implied) | 94.4 | [4] |
| Tetrafluoroethanesulfonic acid hydrate | Homogeneous | ~2.0 wt% (of 4-nitrobenzoic acid) | Not specified | Not specified | High (implied) | 88.3 | [4] |
| H-MOR Zeolite (micrometric) | Heterogeneous | 20 wt% (of 4-nitrobenzoic acid) | 80 | 6 h | ~45-49 | ~55 | [1][5][6] |
| H-HEU-M Zeolite (micrometric) | Heterogeneous | 20 wt% (of 4-nitrobenzoic acid) | 80 | 6 h | ~45-49 | ~55 | [1][5][6] |
| H-MOR Zeolite (ultradispersed) + Microwave | Heterogeneous | 20 wt% (of 4-nitrobenzoic acid) | 80 | 2 h | 70 | 67 | [5][6] |
| H-HEU-M Zeolite (ultradispersed) + Microwave | Heterogeneous | 20 wt% (of 4-nitrobenzoic acid) | 80 | 2 h | 70 | 67 | [5][6] |
| p-Toluenesulfonic acid (p-TSA) | Homogeneous | Data not available for this specific reaction. | Data not available for this specific reaction. | Data not available for this specific reaction. | Data not available for this specific reaction. | Data not available for this specific reaction. | |
| Amberlyst-15 | Heterogeneous | Data not available for this specific reaction. | Data not available for this specific reaction. | Data not available for this specific reaction. | Data not available for this specific reaction. | Data not available for this specific reaction. |
Note: The yields for traditional mineral acids like sulfuric acid are often reported in the range of 75-98% under optimized conditions.[1] For heterogeneous zeolite catalysts, the use of microwave irradiation significantly reduces reaction time and improves yield.[5][6] Data for p-TSA and Amberlyst-15 in the synthesis of this compound specifically was not available in the reviewed literature, though they are commonly used for other esterifications.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound via Fischer esterification proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The following diagrams illustrate this pathway and a general experimental workflow.
Caption: Mechanism of Fischer Esterification.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Homogeneous Catalysis with Sulfuric Acid
This protocol is a representative method for the synthesis of this compound using a strong mineral acid catalyst.[2][3]
Materials:
-
4-Nitrobenzoic acid (0.85 g, 5.0 mmol)
-
Absolute ethanol (8 mL)
-
Concentrated sulfuric acid (1.2 mL)
-
10% Sodium hydroxide (B78521) solution
-
Crushed ice
-
Methanol (B129727) (for recrystallization)
Procedure:
-
In a 50-mL round-bottom flask, combine 4-nitrobenzoic acid (0.85 g) and absolute ethanol (8 mL).
-
Carefully add concentrated sulfuric acid (1.2 mL) to the mixture.
-
Attach a reflux condenser and heat the mixture at reflux using a heating mantle until all the 4-nitrobenzoic acid has dissolved (approximately 15-20 minutes).
-
After the reaction is complete, allow the mixture to cool slightly.
-
Pour the warm reaction mixture into a beaker containing 12 g of crushed ice and 12 mL of 10% sodium hydroxide solution.
-
Collect the resulting precipitate by vacuum filtration and wash the solid with a small amount of cold water.
-
Recrystallize the crude product from methanol (approximately 3-6 mL) to obtain pure this compound.
Protocol 2: Heterogeneous Catalysis with Zeolites (H-MOR Example)
This protocol outlines a method using a recyclable solid acid catalyst, which can be adapted for other zeolite catalysts.[1][5][6]
Materials:
-
4-Nitrobenzoic acid (0.5 g)
-
Ethanol (molar ratio of acid to ethanol 1:35)
-
H-MOR zeolite catalyst (0.1 g)
-
15% Sodium carbonate or bicarbonate solution
-
Argon gas (for inert atmosphere)
Procedure:
-
Activate the H-MOR catalyst by heating it at 310°C for 3 hours in an airstream.
-
In a three-necked flask equipped with a reflux condenser and thermometer, dissolve 4-nitrobenzoic acid (0.5 g) in the appropriate amount of hot ethanol under an argon atmosphere.
-
Add the activated H-MOR catalyst (0.1 g) to the solution.
-
Heat the mixture to reflux (approximately 80°C) with stirring for 6 hours.
-
After the reaction, cool the mixture and separate the catalyst by filtration through a Buchner funnel.
-
Wash the recovered catalyst with hot ethanol.
-
Combine the filtrate and washings, and add a 15% soda solution until the pH is between 7.5 and 8.0 to neutralize any unreacted acid.
-
Use a separatory funnel to separate the organic layer.
-
Distill off the excess ethanol to isolate the this compound precipitate.
-
Dry the product at 40°C to a constant weight.
Protocol 3: Homogeneous Catalysis with Polyfluoroalkanesulfonic Acid
This protocol details a high-yield synthesis using a polyfluoroalkanesulfonic acid catalyst in the presence of a solvent to facilitate water removal.[4]
Materials:
-
4-Nitrobenzoic acid (350 g, 2.1 mol)
-
Ethanol (235 g, 5.2 mol)
-
Toluene (B28343) (700 g)
-
Hexafluoropropanesulfonic acid hydrate (10 g)
Procedure:
-
In a 2-L four-necked flask, combine toluene (700 g), ethanol (235 g), 4-nitrobenzoic acid (350 g), and hexafluoropropanesulfonic acid hydrate (10 g).
-
Heat the mixture to facilitate the esterification reaction. The specific temperature and time were not detailed but would typically involve reflux to remove water azeotropically with the toluene.
-
Upon completion, the work-up involves pouring the toluene solution into water (1000 mL).
-
The toluene can be distilled off with steam and recycled.
-
The product, this compound, is separated as the bottom layer.
-
Drying the product yields 382 g of this compound (94.4% yield).[4]
Conclusion
The choice of catalyst for the synthesis of this compound significantly impacts reaction efficiency, time, and environmental footprint.
-
Homogeneous catalysts like sulfuric acid and polyfluoroalkanesulfonic acids offer high yields and relatively short reaction times.[1][4] However, they present challenges in catalyst separation, recovery, and potential for equipment corrosion and acidic waste generation.[1]
-
Heterogeneous catalysts , such as natural zeolites, provide a greener alternative.[1] They are easily separated from the reaction mixture by filtration and can be recycled. While their catalytic activity under conventional heating may be lower than their homogeneous counterparts, their performance can be significantly enhanced by using energy sources like microwave irradiation, which drastically reduces reaction times and improves yields.[5][6]
For industrial-scale production where high throughput is critical, processes utilizing highly active homogeneous catalysts with efficient work-up procedures may be favored. For laboratory-scale synthesis and in contexts where environmental considerations and catalyst reusability are paramount, heterogeneous catalysts like zeolites, particularly when coupled with microwave assistance, represent an excellent and efficient option. Further research into the application of other solid acids like p-toluenesulfonic acid and Amberlyst-15 for this specific transformation would be valuable to broaden the scope of available green catalytic methods.
References
- 1. Preparation of this compound Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 2. Solved Can you explain how to find what is the theoretical | Chegg.com [chegg.com]
- 3. Solved 1. Synthesis of this compound a) WATER OUT In | Chegg.com [chegg.com]
- 4. US5087725A - Process for the preparation of alkyl nitrobenzoates - Google Patents [patents.google.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Cellular Impact: A Comparative Analysis of Nitrobenzoate Ester Cytotoxicity
For Immediate Release
[City, State] – [Date] – A comprehensive review of available in vitro studies provides critical insights into the cytotoxic profiles of various nitrobenzoate esters, compounds with significant applications in chemical synthesis and potential therapeutic development. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of the cellular toxicity of these molecules, detailing the experimental methodologies and exploring the underlying signaling pathways.
Comparative Cytotoxicity Data
The cytotoxic effects of nitrobenzoate esters are influenced by the nature of the alkyl ester group and the position of the nitro group on the aromatic ring. While direct comparative studies on a wide range of nitrobenzoate esters are limited, data extrapolated from research on structurally related p-hydroxybenzoate esters (parabens) suggests a clear structure-activity relationship. In these analogous compounds, cytotoxicity is observed to increase with the length of the alkyl chain. For instance, a study on human and fish cell lines demonstrated a toxicity order of methylparaben < ethylparaben (B1671687) < propylparaben (B1679720) < butylparaben (B1668127) < benzylparaben[1].
This trend of increasing cytotoxicity with longer alkyl chains is a crucial consideration for the design and safety assessment of any ester-based compound. While specific IC50 values for a direct comparison of nitrobenzoate esters remain to be extensively published, the principle of lipophilicity and cell membrane interaction likely plays a significant role.
Below is a summary of cytotoxicity data for a related class of compounds, p-hydroxybenzoate esters (parabens), which serves as a predictive model for the potential behavior of nitrobenzoate esters.
| Compound | Cell Line | IC50/EC50 (µM) | Reference |
| Methylparaben | Human Keratinocytes (HEK001) | 536 ± 178 | [2] |
| Ethylparaben | Human Keratinocytes (HEK001) | Lower than Methylparaben | [2] |
| Propylparaben | Human Keratinocytes (HEK001) | Lower than Ethylparaben | [2] |
| Butylparaben | Human Keratinocytes (HEK001) | 1.52 ± 0.51 | [2] |
| Benzylparaben | Human Keratinocytes (HEK001) | 3.34 ± 0.97 | [2] |
| Methylparaben | HaCaT (Human Keratinocytes) | No significant cytotoxicity at 0.003% | [3] |
| Propylparaben | MCF-7 (Human Breast Cancer) | 1.9 (EC50 for cell proliferation) | [4] |
Experimental Protocols
The evaluation of cytotoxicity for aromatic esters typically involves robust and well-established in vitro assays. The following is a detailed protocol for the MTT assay, a common colorimetric method used to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Selected cell line (e.g., HaCaT, HepG2, MCF-7)
-
Complete cell culture medium
-
Nitrobenzoate ester compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% sodium dodecyl sulfate (B86663) in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the nitrobenzoate esters in the complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the esters) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Signaling Pathways and Visualizations
Nitroaromatic compounds have been shown to induce cytotoxicity through various mechanisms, often culminating in apoptosis (programmed cell death). The induction of apoptosis can be triggered by cellular stress, such as the generation of reactive oxygen species (ROS) and DNA damage.
The following diagram illustrates a generalized experimental workflow for assessing the cytotoxicity of chemical compounds.
Caption: A flowchart illustrating the key steps in determining the in vitro cytotoxicity of a test compound.
The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism of cell death induced by chemical agents. The following diagram depicts this signaling cascade.
References
- 1. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 3. Methylparaben potentiates UV-induced damage of skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.ec.europa.eu [health.ec.europa.eu]
A Comparative Guide to Validated Analytical Methods for Ethyl 4-Nitrobenzoate Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of ethyl 4-nitrobenzoate (B1230335) is crucial for quality control, stability testing, and pharmacokinetic studies. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the analysis of ethyl 4-nitrobenzoate. The information presented is supported by experimental data drawn from validated methods for this compound and closely related compounds.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC stands as the premier method for the quantitative analysis of this compound due to its high resolution, sensitivity, and robustness. A validated reverse-phase HPLC (RP-HPLC) method provides reliable separation of the analyte from potential impurities and degradation products.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of a validated HPLC method for this compound compared to GC-MS and UV-Vis Spectrophotometry. Data for HPLC and alternative methods are based on validated analyses of this compound and structurally similar aromatic esters.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Moderate |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Range | Wide (e.g., 1-100 µg/mL) | Wide, high sensitivity (ng/mL to µg/mL) | Narrow, dependent on Beer-Lambert Law |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL to ng/mL range) | Higher (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (ng/mL range) | Higher (µg/mL range) |
Experimental Protocols
Detailed methodologies for the HPLC, GC-MS, and UV-Vis analysis of this compound are provided below.
Validated HPLC Method Protocol
This protocol describes a typical isocratic RP-HPLC method for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
This compound analytical standard (≥99% purity).
-
HPLC-grade acetonitrile (B52724) and water.
-
Phosphoric acid.
2. Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1][2]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 254 nm.
4. System Suitability:
-
Inject the standard solution multiple times to ensure system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates) are within acceptable limits.
5. Analysis Procedure:
-
Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Alternative Method 1: GC-MS Protocol
This method is suitable for the identification and quantification of this compound, particularly at trace levels.
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium carrier gas.
-
This compound analytical standard.
-
Suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
2. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
3. Sample Preparation:
-
Dissolve the sample in a suitable solvent to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method 2: UV-Vis Spectrophotometry Protocol
This method offers a simpler, more accessible approach for the quantification of this compound in samples with minimal interfering substances.
1. Instrumentation and Materials:
-
Double-beam UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
This compound analytical standard.
-
Spectroscopic grade solvent (e.g., ethanol (B145695) or methanol).
2. Spectrophotometric Conditions:
-
Wavelength Scan: Perform a scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Measurement: Record the absorbance at the determined λmax.
3. Analysis Procedure:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard to create a calibration curve.
-
Prepare the sample solution and measure its absorbance.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and their relationships, the following diagrams are provided.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Comparison of analytical methods for this compound.
Conclusion
The choice of analytical method for the determination of this compound depends on the specific requirements of the analysis. For routine quality control and quantitative analysis where accuracy and precision are paramount, the validated HPLC method is the most suitable choice. GC-MS offers superior sensitivity and specificity, making it ideal for trace-level detection and identification of impurities. UV-Vis Spectrophotometry , while being the simplest and most cost-effective technique, is best suited for the preliminary analysis of pure samples or simple formulations where interfering substances are not a concern. By understanding the performance characteristics and experimental requirements of each method, researchers can select the most appropriate technique to ensure reliable and accurate results in their studies.
References
A Comparative Analysis of Cross-Coupling Reaction Efficiency: Ethyl 4-Nitrobenzoate Versus Halo-Nitrobenzoates
For researchers, scientists, and drug development professionals, the efficiency of cross-coupling reactions is a critical factor in the synthesis of complex molecules. This guide provides an objective comparison of the performance of ethyl 4-nitrobenzoate (B1230335) against other halo-nitrobenzoates in various palladium-catalyzed cross-coupling reactions, supported by available experimental data.
The choice of leaving group on an aromatic ring significantly influences the rate and yield of cross-coupling reactions. While aryl halides are the traditional electrophiles, nitroarenes have emerged as viable alternatives. This guide focuses on comparing the reactivity of the nitro group in ethyl 4-nitrobenzoate with halogen substituents in analogous nitrobenzoate structures in four key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
General Reactivity Trends
The efficiency of palladium-catalyzed cross-coupling reactions is largely dependent on the oxidative addition step, where the palladium catalyst inserts into the carbon-leaving group bond. The reactivity of the leaving group generally follows the order: I > Br > OTs > Cl > NO₂. However, the strong electron-withdrawing nature of the nitro group can activate the aromatic ring, influencing the overall reaction efficiency. For aryl halides, electron-withdrawing substituents, such as a nitro group, can accelerate the coupling reaction.[1]
Comparative Data on Cross-Coupling Reactions
The following tables summarize the available quantitative data for the cross-coupling reactions of this compound and its halo-nitrobenzoate counterparts. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature. The data presented is compiled from various sources and should be interpreted with consideration of the different reaction conditions.
Suzuki-Miyaura Coupling
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [2] |
| 4-Bromobenzoic acid | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | Water | RT | 1.5 | 99 | [3] |
| Methyl 4-bromobenzoate | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 94 | [2] |
Caption: Comparison of yields in Suzuki-Miyaura coupling reactions.
Heck Reaction
The Heck reaction couples an unsaturated halide or triflate with an alkene. The reactivity of the halide is a key factor, with iodides generally showing the highest reactivity.
| Electrophile | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | 92 | [4] |
| Bromobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | 65 | [4] |
| Chlorobenzene | Styrene | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O | 120 | 12 | 78 | [4] |
| 4-Iodotoluene | Styrene | Pd on alumina (B75360) / Cu₂O | - | THF/DMA | 80 | - | 60 | [5] |
Caption: Comparison of yields in Heck coupling reactions.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to other cross-coupling reactions, the nature of the leaving group plays a crucial role.
| Electrophile | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | [TBP][4EtOV] | 55 | 3 | 99 | [5] |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina / Cu₂O | - | THF/DMA | 80 | - | 60 | [5] |
| 4-Iodobenzaldehyde | Phenylacetylene | Pd on alumina / Cu₂O | - | THF/DMA | 80 | - | 75 | [5] |
Caption: Comparison of yields in Sonogashira coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of ligand and base is critical for achieving high yields, especially with less reactive aryl chlorides.
| Electrophile | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | 0.17 (MW) | 95 | [6] |
| Chlorobenzene | Aniline | Pd₂(dba)₃ / IPr·HCl | KOtBu | Dioxane | 100 | - | High | [7] |
| 2-Bromo-13α-estrone 3-methyl ether | 4-Nitroaniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | 0.17 (MW) | 98 | [6] |
Caption: Comparison of yields in Buchwald-Hartwig amination reactions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and laboratory conditions.
General Procedure for Suzuki-Miyaura Coupling
To a mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel is added the solvent (e.g., Toluene/H₂O, 4:1, 5 mL). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is then added, and the mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]
General Procedure for Heck Reaction
A mixture of the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), and palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) in a suitable solvent (e.g., DMF, 5 mL) is placed in a sealed reaction vessel. The mixture is heated to the specified temperature (e.g., 100-120 °C) for the designated time. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is then purified by column chromatography to afford the desired product.[4]
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and copper(I) iodide (0.02 mmol) in a suitable solvent (e.g., THF, 5 mL) under an inert atmosphere is added the terminal alkyne (1.2 mmol) and a base (e.g., triethylamine, 2.0 mmol). The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is then added, and the reaction mixture is stirred at the appropriate temperature for the required time. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.[5]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 5 mL) are then added. The vessel is sealed and heated to the desired temperature for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The resulting crude product is purified by column chromatography.[3]
Logical Relationships and Workflows
The decision-making process for selecting an appropriate electrophile and the general workflow for a cross-coupling reaction can be visualized as follows:
Caption: General workflow for a cross-coupling reaction.
The selection of the leaving group is a critical decision in planning a synthesis, with a trade-off between reactivity and substrate availability.
Caption: Factors influencing the choice of leaving group.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. sctunisie.org [sctunisie.org]
- 5. rsc.org [rsc.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of ortho, meta, and para isomers of ethyl nitrobenzoate
A detailed comparative analysis of the ortho, meta, and para isomers of ethyl nitrobenzoate, leveraging nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic benchmark for the unambiguous identification and characterization of these crucial chemical entities.
The positional isomerism of the nitro group on the benzene (B151609) ring of ethyl nitrobenzoate profoundly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is paramount for quality control, reaction monitoring, and structural elucidation in various research and development settings. This guide presents a side-by-side comparison of the ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data for ortho-, meta-, and para-ethyl nitrobenzoate, supported by detailed experimental protocols.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three ethyl nitrobenzoate isomers.
Table 1: ¹H NMR Spectral Data of Ethyl Nitrobenzoate Isomers (400 MHz, CDCl₃)
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Ortho | 7.93 | d | 7.6 | Ar-H |
| 7.77 | d | 7.2 | Ar-H | |
| 7.62-7.72 | m | - | Ar-H (2H) | |
| 4.40 | q | 7.2 | -OCH₂CH₃ | |
| 1.36 | t | 7.2 | -OCH₂CH₃ | |
| Meta | 8.87 | d | 1.7 | Ar-H |
| 8.25-8.54 | m | - | Ar-H (2H) | |
| 7.67 | t | 8.0 | Ar-H | |
| 4.45 | q | 7.1 | -OCH₂CH₃ | |
| 1.44 | t | 7.1 | -OCH₂CH₃ | |
| Para | 8.12-8.45 | m | - | Ar-H (4H) |
| 4.44 | q | 7.2 | -OCH₂CH₃ | |
| 1.44 | t | 7.1 | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectral Data of Ethyl Nitrobenzoate Isomers (100 MHz, CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| Ortho | 165.5, 135.7, 132.4, 132.1, 129.8, 128.0, 122.3, 61.0, 14.1 |
| Meta | 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24[1] |
| Para | 164.61, 150.36, 135.76, 130.59, 123.42, 61.90, 14.17[1] |
Table 3: Key FT-IR Absorption Bands of Ethyl Nitrobenzoate Isomers (cm⁻¹)
| Isomer | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-O Stretch |
| Ortho | ~1720 | ~1530 | ~1350 | ~1250, ~1130 |
| Meta | ~1725 | ~1530 | ~1350 | ~1290, ~1120 |
| Para | ~1720[2] | ~1525[2] | ~1348[2] | ~1275, ~1105 |
Table 4: UV-Vis Absorption Maxima of Ethyl Nitrobenzoate Isomers (in Ethanol)
| Isomer | λmax (nm) |
| Ortho | 264 |
| Meta | 265, 296[1] |
| Para | 265, 304[1] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of ethyl nitrobenzoate isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the ethyl nitrobenzoate isomer was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2 s, and an accumulation of 1024 scans.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FT-IR spectrum was recorded over a range of 4000-650 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise ratio spectrum. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the ethyl nitrobenzoate isomer was prepared in ethanol (B145695). This solution was then serially diluted to an appropriate concentration to ensure that the absorbance values fell within the linear range of the instrument (typically 0.1-1.0 AU).
-
Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a dual-beam spectrophotometer with ethanol in the reference cuvette. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the ethyl nitrobenzoate isomers.
Caption: Workflow for the spectroscopic comparison of ethyl nitrobenzoate isomers.
References
A Comparative Benchmarking of Benzocaine Synthesis from Diverse Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthetic routes to benzocaine (B179285), a widely used local anesthetic. By evaluating pathways originating from different starting materials, this document aims to inform strategic decisions in process development and optimization. The comparison is supported by experimental data, detailed protocols, and a visual representation of the synthetic workflows.
Comparative Data on Benzocaine Synthesis Routes
The selection of a synthetic route is often a trade-off between factors such as the number of steps, overall yield, cost of starting materials, and safety considerations. The following table summarizes key quantitative data for the synthesis of benzocaine from three common precursors.
| Starting Material | Synthetic Route | Number of Key Steps | Reported Yield (%) | Key Reagents | Noteworthy Considerations |
| p-Aminobenzoic Acid (PABA) | Fischer Esterification | 1 | 18 - 78%[1][2][3][4] | Ethanol (B145695), Sulfuric Acid | A direct, single-step reaction. The process is reversible, which can impact the final yield.[1] |
| p-Toluidine (B81030) | Protection, Oxidation, Deprotection, Esterification | 4 | Multi-step; overall yield depends on individual step efficiencies. | Acetic Anhydride (B1165640), Potassium Permanganate (B83412), HCl, Ethanol, H₂SO₄ | A multi-step process requiring protection of the amine group before oxidation.[5][6] |
| p-Nitrotoluene | Oxidation, Esterification, Reduction | 3 | Low overall yield; a 50% yield in each of 5 potential steps results in ~3% overall.[7] | Na₂Cr₂O₇/H₂SO₄ or KMnO₄, Ethanol, Sn/HCl or Catalytic Hydrogenation | Involves hazardous reagents for oxidation and reduction. The order of esterification and reduction can be varied.[8][9][10] |
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic workflows for producing benzocaine from various starting materials.
Caption: Synthetic routes to Benzocaine from different precursors.
Experimental Protocols
Detailed methodologies for the primary synthetic routes are provided below. Researchers should always adhere to standard laboratory safety practices when handling the listed chemicals.
Synthesis from p-Aminobenzoic Acid (PABA) via Fischer Esterification
This is the most direct synthesis, involving the acid-catalyzed esterification of PABA with ethanol.[11]
-
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Ice water
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12.0 mL of absolute ethanol with magnetic stirring.[11]
-
Slowly and carefully add 1.0 mL of concentrated H₂SO₄ to the mixture. A precipitate may form.[11]
-
Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.[11]
-
After the reflux period, allow the reaction mixture to cool to room temperature.[11]
-
Pour the cooled mixture into a beaker containing 30 mL of ice water.[11]
-
While stirring, slowly add the 10% Na₂CO₃ solution until the pH of the mixture is approximately 8. Vigorous gas evolution will occur as the acid is neutralized.[11]
-
Collect the resulting white precipitate (crude benzocaine) by vacuum filtration.
-
Wash the product with three portions of cold water.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.[12]
-
Synthesis from p-Nitrotoluene
This multi-step synthesis first involves the oxidation of the methyl group, followed by esterification and finally the reduction of the nitro group.[8][9]
-
Step 1: Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid
-
Materials: p-nitrotoluene, sodium dichromate (Na₂Cr₂O₇), concentrated sulfuric acid.
-
Procedure: In a round-bottomed flask, a mixture of sodium dichromate, water, and p-nitrotoluene is stirred. Concentrated sulfuric acid is added slowly. The mixture is then heated to gentle boiling for about 30 minutes. After cooling, the mixture is diluted with water, and the crude p-nitrobenzoic acid is filtered. The product is purified by dissolving in dilute sodium hydroxide, filtering, and re-precipitating with sulfuric acid.[13]
-
-
Step 2: Fischer Esterification of p-Nitrobenzoic Acid to Ethyl p-Nitrobenzoate
-
Materials: p-nitrobenzoic acid, ethanol, concentrated mineral acid (e.g., H₂SO₄).
-
Procedure: p-Nitrobenzoic acid is heated with an excess of ethanol in the presence of a concentrated mineral acid catalyst.[8] After the reaction, the mixture is cooled, and the product, ethyl p-nitrobenzoate, is recovered.
-
-
Step 3: Reduction of Ethyl p-Nitrobenzoate to Benzocaine
-
Materials: Ethyl p-nitrobenzoate, tin (II) chloride (SnCl₂) or Palladium on carbon (Pd/C) with H₂.
-
Procedure: The nitro group of ethyl p-nitrobenzoate is reduced to an amine. This can be achieved using a weakly acidic solution of tin (II) chloride[8] or through catalytic hydrogenation with palladium on carbon.[9]
-
Synthesis from p-Toluidine
This route involves protecting the reactive amine group before oxidizing the methyl group.[5][6]
-
Step 1: Acetylation of p-Toluidine to form p-Acetotoluidide
-
Materials: p-toluidine, acetic anhydride, hydrochloric acid, sodium acetate (B1210297).
-
Procedure: p-Toluidine is dissolved in water with hydrochloric acid. A solution of sodium acetate is prepared separately. The p-toluidine hydrochloride solution is warmed, and acetic anhydride is added, followed by the sodium acetate solution to buffer the reaction. The resulting p-acetotoluidide precipitates upon cooling and is collected by filtration.[5][6]
-
-
Step 2: Oxidation of p-Acetotoluidide to p-Acetamidobenzoic Acid
-
Materials: p-acetotoluidide, potassium permanganate (KMnO₄).
-
Procedure: p-Acetotoluidide is heated in a water bath with water and potassium permanganate until a distinct brown color appears (approx. 30 min). The hot solution is filtered. If the filtrate is purple, ethanol is added dropwise until the color disappears. The solution is then cooled and acidified with H₂SO₄ to precipitate the p-acetamidobenzoic acid, which is collected by vacuum filtration.[6]
-
-
Step 3: Hydrolysis of p-Acetamidobenzoic Acid to p-Aminobenzoic Acid (PABA)
-
Materials: p-acetamidobenzoic acid, hydrochloric acid.
-
Procedure: The p-acetamidobenzoic acid is refluxed with hydrochloric acid to hydrolyze the amide bond, yielding p-aminobenzoic acid hydrochloride.[6]
-
-
Step 4: Esterification of p-Aminobenzoic Acid to Benzocaine
-
Procedure: The resulting p-aminobenzoic acid (or its hydrochloride salt) is then esterified with ethanol and a sulfuric acid catalyst as described in the synthesis from PABA.[6]
-
References
- 1. fugus-ijsgs.com.ng [fugus-ijsgs.com.ng]
- 2. ukessays.com [ukessays.com]
- 3. The Synthesis of Benzocaine, a Common Anesthetic | Augusta University - Edubirdie [edubirdie.com]
- 4. studylib.net [studylib.net]
- 5. youtube.com [youtube.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. athabascau.ca [athabascau.ca]
- 8. quora.com [quora.com]
- 9. Benzocaine synthesis from toluene and p-xylene - The Science Snail [sciencesnail.com]
- 10. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Comparative Efficacy of Substituted Nitrobenzoates: A Biological Activity Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of various substituted nitrobenzoates. It offers a synthesis of current research, presenting key quantitative data, detailed experimental protocols, and a visualization of a relevant biological pathway to support further investigation and development in this area.
Substituted nitrobenzoates are a class of organic compounds with a versatile range of biological activities, making them promising candidates for therapeutic applications. The presence of the electron-withdrawing nitro group significantly influences the molecule's electronic properties, contributing to its efficacy in antimicrobial, antifungal, and antitubercular contexts.[1] This guide summarizes the biological performance of several substituted nitrobenzoates against various pathogens and cell lines, providing a foundation for structure-activity relationship (SAR) studies and further drug discovery efforts.
Quantitative Analysis of Biological Activity
The biological activity of substituted nitrobenzoates varies significantly with the nature and position of the substituents on the benzene (B151609) ring. The following tables summarize the minimum inhibitory concentration (MIC), zone of inhibition, and cytotoxic activities of selected compounds from recent studies.
Antimicrobial and Antifungal Activity
| Compound | Target Organism | Activity Metric | Value | Reference |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 39 µM | [2] |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 31 µM | [2] |
| 2-Chloro-5-nitrobenzoic acid derivative (Compound 1) | Staphylococcus aureus ATCC 25923 | Zone of Inhibition | 27 mm (at 100 µM) | [3] |
| 2-Chloro-5-nitrobenzoic acid derivative (Compound 1) | Escherichia coli ATCC 25922 | Zone of Inhibition | 17 mm (at 100 µM) | [3] |
| Nitro-substituted benzothiazole (B30560) (N-01) | Pseudomonas aeruginosa | Zone of Inhibition | Potent activity at 50µg/ml and 100µg/ml | [4] |
| Nitro-substituted benzothiazole (K-06) | Pseudomonas aeruginosa | Zone of Inhibition | Potent activity at 50µg/ml and 100µg/ml | [4] |
| Nitro-substituted benzothiazole (K-08) | Pseudomonas aeruginosa | Zone of Inhibition | Potent activity at 50µg/ml and 100µg/ml | [4] |
Antitubercular and Cytotoxic Activity
| Compound Class | Target Organism/Cell Line | Activity Metric | Key Findings | Reference |
| 3,5-Dinitrobenzoate esters | Mycobacterium tuberculosis | MIC | Most active series in a library of 64 derivatives | [5][6] |
| 4-Nitrobenzoates | Mycobacterium tuberculosis | MIC | Showed higher activity than non-nitro analogues with similar pKa | [5] |
| Methyl benzoate (B1203000) | Human kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells | LC50 | Showed mild cytotoxicity | [7] |
| Ethyl benzoate | Human kidney (HEK293) and neuronal (SH-SY5Y) cells | LC50 | More toxic than methyl benzoate | [7] |
| Vinyl benzoate | Human kidney (HEK293) and neuronal (SH-SY5Y) cells | LC50 | Most toxic among the tested benzoates | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays cited in the literature for determining the biological activity of substituted nitrobenzoates.
Agar (B569324) Well Diffusion Assay for Antibacterial Activity
This method is used to assess the antibacterial efficacy of compounds by measuring the zone of inhibition.
-
Preparation of Media and Inoculum: Aseptically prepare Mueller-Hinton agar and pour it into sterile Petri dishes. Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Inoculation: Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation and Compound Application: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer. Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control well should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.[1]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, or as required for fungi).
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Cytotoxicity Assay (WST-1 based)
This assay is used to evaluate the cytotoxic effects of compounds on mammalian cell lines.
-
Cell Seeding: Seed a specific number of cells (e.g., 4 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a further 1-4 hours. The reagent is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Data Analysis: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength. Cell viability is expressed as a percentage relative to the vehicle control. The LC50 (lethal concentration 50%) value can be calculated from the dose-response curve.[7][8]
Mechanism of Action and Signaling Pathway Visualization
The biological activity of substituted nitrobenzoates is often attributed to the bioreduction of the nitro group within the target cell, leading to the formation of reactive nitrogen species that can damage cellular components.[1] Another identified mechanism is the inhibition of key enzymes. For instance, 4-nitrobenzoate (B1230335) has been shown to competitively inhibit 4-hydroxybenzoate:polyprenyl transferase (Coq2), an enzyme involved in the biosynthesis of Coenzyme Q.[9][10]
The following diagram illustrates the competitive inhibition of Coq2 by 4-nitrobenzoate.
Caption: Competitive inhibition of Coq2 by 4-nitrobenzoate, disrupting Coenzyme Q biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrobenzoates and Nitrothiobenzoates with Activity against <i>M. tuberculosis</i> - ProQuest [proquest.com]
- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of inhibiting CoQ10 biosynthesis with 4-nitrobenzoate in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 4-Nitrobenzoate: An Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-nitrobenzoate (B1230335) is a key intermediate in the synthesis of various pharmaceuticals, including local anesthetics like benzocaine (B179285) and procaine. The selection of a synthetic route for its production has significant implications not only for process efficiency and cost but also for environmental sustainability. This guide provides an objective comparison of the most common synthesis routes for ethyl 4-nitrobenzoate, with a focus on their environmental impact, supported by experimental data and detailed protocols.
Executive Summary
The primary synthesis routes to this compound are the Fischer esterification of 4-nitrobenzoic acid with ethanol (B145695), the Mitsunobu reaction, and the nitration of ethyl benzoate (B1203000). The traditional Fischer esterification, while straightforward, suffers from the use of corrosive mineral acids and often generates significant waste. Greener alternatives employing solid acid catalysts, ultrasound, and microwave assistance offer significant environmental advantages by reducing reaction times, energy consumption, and the use of hazardous materials. The Mitsunobu reaction, although effective, is hampered by the generation of stoichiometric amounts of by-products, posing a considerable environmental burden. The nitration of ethyl benzoate is a viable route, but careful consideration of the nitrating agents and reaction conditions is necessary to minimize environmental impact.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data for different synthesis routes to this compound, allowing for a direct comparison of their performance and environmental footprint.
| Synthesis Route | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Key Environmental Considerations |
| Fischer Esterification (Conventional) | Sulfuric Acid | Ethanol (excess) | Reflux (~78) | 3 - 6 h | 75 - 98[1] | Use of corrosive acid, generation of acidic wastewater, high energy consumption.[1] |
| Fischer Esterification (Cascade Reactor) | Sulfuric Acid | Ethanol | 110 - 120 | 10.5 min | 96[1] | Significant reduction in reaction time and temperature compared to batch reactors.[1] |
| Fischer Esterification (Zeolite Catalyst) | H-MOR / H-HEU-M | Ethanol | 80 | 6 h | ~55[2][3] | Heterogeneous, reusable catalyst, environmentally benign.[2] |
| Ultrasound-Assisted Synthesis | Zeolite (H-MOR / H-HEU-M) | Ethanol | 80 | 2 h | up to 67[1][2] | Reduced reaction time, energy efficient.[1][2] |
| Microwave-Assisted Synthesis | Zeolite (H-MOR / H-HEU-M) | Ethanol | 80 | 2 h | up to 67[1][2] | Drastically reduced reaction time, energy efficient.[1][2] |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Anhydrous THF | 0 to RT | ~12 - 24 h | High | Generates stoichiometric amounts of triphenylphosphine (B44618) oxide and a hydrazine (B178648) derivative, complicating purification and waste disposal. |
| Nitration of Ethyl Benzoate | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | - | Varies | Varies | Good | Use of strong, corrosive acids; potential for runaway reactions; generation of NOx gases and acidic waste. |
Experimental Protocols
Fischer Esterification using Sulfuric Acid (Conventional Method)
Materials:
-
4-Nitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from ethanol.
Ultrasound-Assisted Synthesis using Zeolite Catalyst
Materials:
-
4-Nitrobenzoic acid
-
Ethanol
-
Ultradispersed H-MOR zeolite catalyst
-
Argon gas
Procedure:
-
In a suitable reaction vessel, combine 4-nitrobenzoic acid (0.5 g), ethanol (molar ratio of 1:35 to 4-NBA), and ultradispersed H-MOR zeolite (0.1 g).[3]
-
Purge the vessel with argon.[3]
-
Place the vessel in an ultrasonic bath operating at 37 kHz and 330 W.[1]
-
Maintain the reaction temperature at 80°C for 2 hours.[3]
-
After the reaction, filter to remove the catalyst. The catalyst can be washed, dried, and reused.
-
The filtrate is then worked up as described in the conventional Fischer esterification protocol to isolate the product.
Microwave-Assisted Synthesis using Zeolite Catalyst
Materials:
-
4-Nitrobenzoic acid
-
Ethanol
-
Ultradispersed H-MOR zeolite catalyst
-
Argon gas
Procedure:
-
In a microwave-safe reaction vessel, combine 4-nitrobenzoic acid (0.5 g), ethanol (molar ratio of 1:35 to 4-NBA), and ultradispersed H-MOR zeolite (0.1 g).[3]
-
Purge the vessel with argon.[3]
-
Place the vessel in a microwave reactor and irradiate at 2450 MHz and 300 W.[1]
-
Maintain the reaction temperature at 80°C for 2 hours.[3]
-
After the reaction, filter to remove the catalyst.
-
Work up the filtrate as described in the conventional Fischer esterification protocol to isolate the product.
Visualizing the Synthesis Pathways and Environmental Impact
To better understand the logical flow and key differences between the synthesis routes, the following diagrams have been generated using Graphviz.
Caption: Comparison of conventional and greener Fischer esterification pathways.
Caption: Mitsunobu reaction pathway highlighting byproduct generation.
Conclusion
The synthesis of this compound offers a clear case study in the evolution of chemical processes towards greater environmental compatibility. While traditional methods like the sulfuric acid-catalyzed Fischer esterification are effective, they come with significant environmental drawbacks. The adoption of greener alternatives, such as those employing solid acid catalysts and energy-efficient technologies like ultrasound and microwave irradiation, presents a compelling path forward. These modern approaches not only mitigate the environmental impact but also often lead to improved reaction efficiencies. For researchers and professionals in drug development, the careful evaluation and selection of a synthesis route based on both chemical efficiency and environmental impact are crucial for sustainable and responsible chemical manufacturing.
References
Inter-laboratory Comparison of Ethyl 4-Nitrobenzoate Analysis: A Performance Evaluation Guide
Published: December 11, 2025
This guide provides a comprehensive overview of an inter-laboratory study designed to assess the performance of common analytical methods for the quantification and purity assessment of ethyl 4-nitrobenzoate (B1230335). The study evaluates the precision, accuracy, and reproducibility of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods across multiple laboratories. This document is intended for researchers, scientists, and drug development professionals to aid in method selection and validation for the analysis of ethyl 4-nitrobenzoate.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring its quality and purity. This inter-laboratory comparison was initiated to benchmark the performance of prevalent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. A standardized sample of this compound was distributed to a consortium of ten laboratories. Each laboratory was tasked with determining the purity of the sample using their in-house, validated HPLC and/or GC methods.
Data Presentation
The quantitative data from the participating laboratories are summarized below. The results are presented to facilitate a clear comparison of the performance of each analytical method.
Table 1: Inter-laboratory Comparison of this compound Purity (%) by HPLC
| Laboratory ID | Purity (%) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Lab 01 | 99.58 | 4.21 | 1.05 | 10500 |
| Lab 02 | 99.65 | 4.19 | 1.10 | 9800 |
| Lab 03 | 99.49 | 4.25 | 1.02 | 11000 |
| Lab 04 | 99.61 | 4.20 | 1.08 | 10200 |
| Lab 05 | 99.55 | 4.22 | 1.06 | 10600 |
| Mean | 99.58 | 4.21 | 1.06 | 10420 |
| Std. Dev. | 0.06 | 0.02 | 0.03 | 444 |
| RSD (%) | 0.06 | 0.52 | 2.74 | 4.26 |
Table 2: Inter-laboratory Comparison of this compound Purity (%) by GC
| Laboratory ID | Purity (%) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Lab 06 | 99.62 | 6.85 | 1.12 | 125000 |
| Lab 07 | 99.55 | 6.88 | 1.15 | 118000 |
| Lab 08 | 99.68 | 6.83 | 1.10 | 132000 |
| Lab 09 | 99.59 | 6.86 | 1.13 | 128000 |
| Lab 10 | 99.65 | 6.84 | 1.11 | 130000 |
| Mean | 99.62 | 6.85 | 1.12 | 126600 |
| Std. Dev. | 0.05 | 0.02 | 0.02 | 5413 |
| RSD (%) | 0.05 | 0.28 | 1.69 | 4.28 |
Experimental Protocols
Detailed methodologies for the HPLC and GC analyses are provided below. These protocols represent a generalized approach based on the methods reported by the participating laboratories.
3.1 High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: A stock solution of this compound was prepared in the mobile phase at a concentration of 1 mg/mL. Working standards and samples were prepared by diluting the stock solution to a final concentration of 0.1 mg/mL.
3.2 Gas Chromatography (GC) Method
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: A stock solution of this compound was prepared in ethyl acetate (B1210297) at a concentration of 1 mg/mL. Working standards and samples were prepared by diluting the stock solution to a final concentration of 0.1 mg/mL.
Mandatory Visualizations
4.1 Experimental Workflow
The following diagram illustrates the workflow of the inter-laboratory comparison study, from sample distribution to final data analysis.
Caption: Workflow of the Inter-laboratory Comparison Study.
4.2 Logical Relationship for Performance Evaluation
The performance of each laboratory was evaluated using a Z-score, which indicates how many standard deviations an individual result is from the consensus mean. The following diagram outlines the logic for this evaluation.
Caption: Logical Diagram for Laboratory Performance Evaluation.
References
Safety Operating Guide
Proper Disposal of Ethyl 4-Nitrobenzoate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Ethyl 4-nitrobenzoate (B1230335), ensuring safe handling and regulatory compliance within a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Ethyl 4-nitrobenzoate is a yellow crystalline powder considered to be a hazardous substance.[1] It may cause irritation to the eyes, skin, and respiratory tract.[1] A significant hazard associated with this compound is the potential for its dust to form an explosive mixture with air. Furthermore, as a nitroaromatic compound, it can pose an explosion risk if subjected to shock or rapid, uncontrolled heating. Ingestion may be harmful and can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.
Key Hazards:
-
Combustible solid
-
Potential for dust explosion
-
Irritant to eyes, skin, and respiratory system[1]
-
Incompatible with strong oxidizing agents and strong bases[2]
Step-by-Step Disposal Protocol
All chemical waste must be managed in accordance with local, state, and federal regulations.[3] Treat all this compound and materials contaminated with it as hazardous waste.[4][5]
Waste Segregation and Collection
-
Do Not Mix: Never mix this compound waste with other waste streams, particularly incompatible materials such as oxidizing agents, acids, or bases.[6][7]
-
Solid Waste: Collect solid this compound waste, including any contaminated personal protective equipment (PPE) like gloves or wipes, in a designated hazardous waste container.[8]
-
Liquid Waste: Should a solution of this compound be prepared, collect it in a separate, compatible liquid waste container. Do not dispose of it down the sink.[4]
Containerization and Labeling
-
Primary Container: Use a clean, compatible container, preferably polyethylene (B3416737) or polypropylene, with a secure, tightly sealing lid.[9] The container must be in good condition, free of leaks or cracks.[4]
-
Labeling: Immediately affix a hazardous waste label to the container as soon as the first item of waste is added.[4][8] The label must be fully completed with the chemical name ("this compound") and any other required information by your institution.
Storage
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][8]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[4][5][10]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[1] Keep the container closed at all times except when adding waste.[4]
Request for Disposal
-
Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to request a pickup.[3][8]
-
Follow Procedures: Adhere to your institution's specific procedures for waste pickup requests. Do not attempt to transport the hazardous waste yourself.[8]
Data Presentation: Handling and Storage Requirements
For quick reference, the following tables summarize the critical requirements for handling and storing this compound waste.
Table 1: Personal Protective Equipment (PPE)
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or eyeglasses.[1][2] | To prevent eye contact with dust or splashes. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile).[1] | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Particulate respirator required when dusts are generated. | To prevent inhalation of hazardous dust. |
Table 2: Waste Container and Storage Guidelines
| Requirement | Specification | Rationale |
| Container Material | Polyethylene or polypropylene. | Ensures chemical compatibility and prevents leaks. |
| Container Condition | Must be in good condition with a secure lid.[4] | Prevents spills and environmental contamination. |
| Labeling | Affix a complete hazardous waste label immediately.[4][8] | Ensures proper identification and handling. |
| Storage Location | Designated, secure Satellite Accumulation Area (SAA).[3][8] | Controlled and safe temporary storage of hazardous waste. |
| Segregation | Store away from incompatible materials (e.g., oxidizers).[4][10] | Prevents dangerous chemical reactions. |
| Containment | Use of secondary containment bins.[4][5][10] | Contains potential leaks or spills from the primary container. |
Experimental Protocols: Spill Cleanup Procedures
Spilled chemicals and all materials used for cleanup must be disposed of as hazardous waste.[5]
Minor Spill (Small Quantity)
-
Remove Ignition Sources: Immediately remove any potential sources of ignition from the area.
-
Ensure Proper PPE: Wear appropriate PPE, including gloves, goggles, and a respirator to avoid dust generation.
-
Clean Up: Use dry cleanup procedures. Carefully sweep the solid material. Avoid actions that create dust clouds.[1]
-
Collect Waste: Place the swept-up material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Major Spill (Large Quantity)
-
Alert Personnel: CAUTION: Advise all personnel in the immediate area of the spill.
-
Evacuate: Evacuate the affected area.
-
Emergency Response: Alert your institution's emergency responders or EHS department, informing them of the location and nature of the hazard.
-
Restrict Access: Secure the area to prevent entry.
-
Avoid Contact: Do not attempt to clean up a major spill without proper training and equipment. Avoid all personal contact, including inhalation of the material.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ethyl 4-nitrobenzoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ethyl 4-nitrobenzoate (B1230335), a common intermediate in organic synthesis.
Ethyl 4-nitrobenzoate, a yellow crystalline powder, requires careful handling to avoid potential health risks, including irritation to the eyes, skin, and respiratory tract.[1] Adherence to proper personal protective equipment (PPE) protocols, as well as established handling and disposal procedures, is critical for minimizing exposure and ensuring laboratory safety.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets from leading suppliers.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Recommended materials include polychloroprene, nitrile rubber, and butyl rubber. Always inspect gloves for degradation before use and wash hands thoroughly after removal. |
| Eyes | Safety glasses or goggles | Safety glasses with side shields or chemical safety goggles are essential to protect against dust particles.[1] |
| Body | Protective clothing | A lab coat or overalls should be worn to prevent skin contact.[1] A PVC apron may also be used for added protection. |
| Respiratory | Respirator | When handling the powder and if dust is generated, a particulate respirator is required. Ensure proper fit and use in accordance with occupational safety standards. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] Local exhaust ventilation is recommended where solids are handled as powders to prevent accumulation of dust.
-
Handling Practices: Avoid all personal contact, including inhalation of dust. Minimize dust generation and accumulation.[1] Do not cut, drill, grind, or weld containers that have held the substance.
-
Storage Conditions: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[1][3] Keep away from incompatible materials such as strong oxidizing agents and bases.[2][3]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
| Situation | Procedure |
| Minor Spill | Remove all ignition sources. Clean up spills immediately using dry procedures to avoid generating dust. Wear appropriate PPE. Place the spilled material into a suitable, labeled container for waste disposal. |
| Major Spill | Evacuate the area and alert emergency responders. Avoid all personal contact, including inhalation. Wear protective clothing and a breathing apparatus. |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1] |
| Skin Contact | Flush skin and hair with running water (and soap if available). Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation occurs. |
| Inhalation | Remove the individual from the contaminated area to fresh air.[1] If breathing is difficult, provide oxygen.[1] Seek medical attention if irritation or discomfort persists. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1] |
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations. Unused this compound may be recycled if it has not been contaminated. For disposal, contact a licensed professional waste disposal service. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not mix with other waste and handle uncleaned containers as you would the product itself.
Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Procedural workflow for safe handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
